molecular formula C27H30O15 B600558 Scolymoside CAS No. 20633-84-5

Scolymoside

Katalognummer: B600558
CAS-Nummer: 20633-84-5
Molekulargewicht: 594.5 g/mol
InChI-Schlüssel: MGYBYJXAXUBTQF-FOBVWLSUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Luteolin 7-rutinoside (CAS 20633-84-5) is a flavonoid glycoside found in various plants, including Mentha longifolia, Olea europaea, and dandelion. This compound is offered for research use to investigate its promising multi-target biological activities. Studies indicate its significant potential in metabolic research, particularly for type 2 diabetes. Luteolin 7-rutinoside has been shown to protect pancreatic β-cells (RIN-5F) from high-glucose-induced toxicity and stimulate insulin secretion in a dose-dependent manner. Furthermore, it significantly improves insulin sensitization and glucose uptake in L6 myotubes, an effect comparable or superior to the reference drug rosiglitazone in some studies. These actions are linked to the upregulation of key proteins and genes involved in glucose metabolism, such as cAMP, ChREBP-1, AMPK, and mitochondrial thermogenesis genes . Beyond metabolic research, this compound exhibits strong anti-inflammatory properties. In models of acute liver injury, Luteolin 7-rutinoside demonstrated hepatoprotective effects by reducing pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and inhibiting the PI3K/AKT/AMPK/NF-κB signaling pathway . Its bioactivity profile also includes noted antiallergic effects through the inhibition of histamine release, as well as antimicrobial and antimutagenic activities, making it a versatile compound for pharmacological investigation . The product is provided with a purity of ≥95% (by LC/MS-ELSD) and has a molecular weight of 594.52 g/mol. It is supplied as a light yellow to yellow solid powder that is soluble in DMSO and other organic solvents. Luteolin 7-rutinoside is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15/c1-9-20(32)22(34)24(36)26(39-9)38-8-18-21(33)23(35)25(37)27(42-18)40-11-5-14(30)19-15(31)7-16(41-17(19)6-11)10-2-3-12(28)13(29)4-10/h2-7,9,18,20-30,32-37H,8H2,1H3/t9-,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYBYJXAXUBTQF-FOBVWLSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201313731
Record name Luteolin 7-O-rutinoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201313731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20633-84-5
Record name Luteolin 7-O-rutinoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20633-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Scolymoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020633845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Luteolin 7-O-rutinoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201313731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SCOLYMOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDM9NL7QUS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of Scolymoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scolymoside, also known as Luteolin 7-O-rutinoside, is a flavonoid glycoside that has garnered significant interest in the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and quantification, and an exploration of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and development.

Natural Sources of this compound

This compound is distributed throughout the plant kingdom, with notable concentrations found in several medicinal and dietary plants. The primary and most extensively studied source of this compound is the globe artichoke (Cynara scolymus L.). However, other plant species have also been identified as containing this compound.

Primary Source: Globe Artichoke (Cynara scolymus L.)

The globe artichoke, a member of the Asteraceae family, is a perennial thistle cultivated primarily for its edible flower buds. Various parts of the artichoke plant have been found to contain this compound, with the leaves generally exhibiting the highest concentrations.

Table 1: Quantitative Data of this compound in Cynara scolymus L.

Plant PartCultivar/VarietyThis compound ConcentrationReference
LeavesNot SpecifiedPresent, considered a minor flavonoid[1]
LeavesViolet de ProvenceHighest content among 6 varieties[2]
External BractsCarciofo di Procida4.64 mg eq cyanidin-3-glucoside/100 g DW (anthocyanins)[3]
Floral StemNot SpecifiedHigh in caffeoylquinic acid isomers[4]

Note: Direct comparative data for this compound across all parts and cultivars in a single study is limited. The provided data is a compilation from various sources.

Other Notable Natural Sources

While artichoke is the most prominent source, this compound has been identified in other plant species, highlighting its broader distribution in the plant kingdom.

Table 2: Other Natural Sources of this compound (Luteolin 7-O-rutinoside)

Plant SpeciesFamilyPlant PartReference
Artemisia montana (Nakai) Pamp.AsteraceaeAerial Parts[1][5]
Perilla frutescens (L.) Britt.LamiaceaeLeaves[2][6]
Viburnum bugulifoliumAdoxaceaeNot Specified[7]
Saussurea medusaAsteraceaeNot SpecifiedNot explicitly cited in provided results
Thymbra capitataLamiaceaeNot SpecifiedNot explicitly cited in provided results
Mentha longifolia L.LamiaceaeNot Specified[1]
Olea europaea L. (Olive)OleaceaeNot Specified[1]
Argyreia nervosa (Burm. f.) BojerConvolvulaceaeNot Specified[1]

Note: Quantitative data for this compound in these sources is not as extensively documented as for Cynara scolymus.

Experimental Protocols

The accurate quantification of this compound from plant matrices relies on robust extraction and analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Extraction of this compound from Plant Material

Objective: To efficiently extract this compound from dried plant material for subsequent quantification.

Materials:

  • Dried and powdered plant material (e.g., artichoke leaves)

  • Methanol (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

Protocol:

  • Sample Preparation: Weigh approximately 1 gram of finely powdered, dried plant material into a centrifuge tube.

  • Solvent Addition: Add 10 mL of 70% methanol in water to the tube.

  • Extraction:

    • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

    • Place the tube in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.

  • Collection of Supernatant: Carefully decant the supernatant into a clean tube.

  • Re-extraction (Optional but Recommended): To maximize yield, repeat the extraction process (steps 2-5) on the plant material pellet with a fresh portion of the extraction solvent. Combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Storage: Store the filtered extract at 4°C until HPLC analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound in the plant extract using a validated HPLC method.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in deionized water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: Linear gradient from 10% to 30% B

    • 20-25 min: Linear gradient from 30% to 50% B

    • 25-30 min: Isocratic at 50% B

    • 30-35 min: Return to initial conditions (10% B)

    • 35-40 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 350 nm

  • Injection Volume: 10 µL

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound standard of known concentration in the mobile phase. Perform serial dilutions to create a calibration curve with at least five concentration points.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a graph of peak area versus concentration to generate a linear regression curve.

  • Sample Analysis: Inject the filtered plant extract into the HPLC system.

  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantification: Determine the peak area of this compound in the sample chromatogram. Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the extract.

  • Calculation: Calculate the final concentration of this compound in the original plant material, taking into account the initial weight of the plant material and the volume of the extraction solvent.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of this compound (Luteolin 7-O-rutinoside)

This compound is a glycoside of the flavone luteolin. Its biosynthesis originates from the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites. The pathway involves a series of enzymatic reactions starting from the amino acid phenylalanine. The final step in the formation of this compound is the glycosylation of luteolin with a rutinose moiety.

Scolymoside_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin_chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H Luteolin Luteolin Eriodictyol->Luteolin FNS This compound This compound Luteolin->this compound UGT UDP_Rutinose UDP_Rutinose UDP_Rutinose->this compound

Caption: Biosynthetic pathway of this compound from Phenylalanine.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction, quantification, and analysis of this compound from plant sources.

Scolymoside_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Extraction cluster_Analysis Analysis cluster_Output Output Plant_Material Fresh Plant Material Drying Drying (40-50°C) Plant_Material->Drying Grinding Grinding to Fine Powder Drying->Grinding Solvent_Extraction Ultrasonic Extraction (70% Methanol) Grinding->Solvent_Extraction Centrifugation Centrifugation (4000 rpm, 15 min) Solvent_Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC_Analysis HPLC-DAD Analysis Filtration->HPLC_Analysis Data_Processing Peak Integration & Calibration HPLC_Analysis->Data_Processing Quantification_Report Quantification Report (mg/g of dry weight) Data_Processing->Quantification_Report

Caption: Experimental workflow for this compound analysis from plant material.

Conclusion

This compound is a valuable natural compound with a range of biological activities. This guide has provided an in-depth overview of its primary natural sources, with a particular focus on Cynara scolymus. The detailed experimental protocols for extraction and HPLC quantification offer a solid foundation for researchers to accurately determine the this compound content in various plant matrices. Furthermore, the elucidation of its biosynthetic pathway and a clear experimental workflow provide a comprehensive understanding for further research and development. As interest in natural product-based therapeutics continues to grow, a thorough understanding of the sources and analytical methodologies for compounds like this compound is crucial for advancing scientific knowledge and developing new health-promoting products.

References

The Biosynthesis of Scolymoside in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scolymoside, also known as Luteolin 7-O-rutinoside, is a flavonoid glycoside with notable anti-inflammatory, antioxidant, and anti-arthritic properties, making it a compound of significant interest for pharmaceutical research and development. Understanding its biosynthesis in plants is critical for optimizing production through metabolic engineering and ensuring a sustainable supply. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, detailing the enzymatic steps from primary metabolites to the final glycosylated flavonoid. It includes a summary of quantitative data on related enzyme kinetics, detailed experimental protocols for pathway analysis, and visual diagrams of the core biochemical processes and regulatory networks.

Introduction to this compound

This compound is a member of the flavone subclass of flavonoids. Structurally, it consists of the aglycone luteolin linked at the 7-position hydroxyl group to the disaccharide rutinose (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose).[1][2] Like other flavonoids, its biosynthesis originates from the phenylpropanoid pathway, a major route for the production of diverse plant secondary metabolites.[3] The pathway can be conceptually divided into three major stages:

  • Phenylpropanoid Pathway: The synthesis of the precursor 4-coumaroyl-CoA from L-phenylalanine.

  • Flavonoid Core Biosynthesis: The formation of the flavone aglycone, luteolin, from 4-coumaroyl-CoA and malonyl-CoA.

  • Glycosylation: The sequential attachment of glucose and rhamnose to the 7-hydroxyl group of luteolin to form the final this compound product.

This guide will elaborate on each of these stages, the enzymes involved, their regulation, and the experimental methods used for their study.

The Core Biosynthesis Pathway

The formation of this compound is a multi-step enzymatic process that begins with a primary amino acid and culminates in a complex glycosylated flavonoid.

Part I: Phenylpropanoid Pathway - Synthesis of 4-Coumaroyl-CoA

This initial stage converts L-phenylalanine, an aromatic amino acid derived from the shikimate pathway, into 4-coumaroyl-CoA, a key entry point into flavonoid synthesis.[2]

  • L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to produce cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid to form p-coumaric acid.

  • 4-Coumaroyl-CoA Ligase (4CL) then activates p-coumaric acid by ligating it to Coenzyme A, yielding 4-coumaroyl-CoA .

Part II: Flavonoid Pathway - Synthesis of Luteolin Aglycone

The C15 flavonoid backbone is assembled in this stage, leading to the formation of the specific flavone, luteolin.

  • Chalcone Synthase (CHS) , a type III polyketide synthase, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone into the flavanone, naringenin .

  • Naringenin serves as a critical branch point. To form luteolin, it is first acted upon by Flavone Synthase (FNS) to introduce a double bond, creating the flavone apigenin .

  • Flavonoid 3'-Hydroxylase (F3'H) , another cytochrome P450 enzyme, then hydroxylates apigenin at the 3' position on the B-ring to produce luteolin .

Part III: Glycosylation - Formation of this compound

Glycosylation is the final and crucial modification, which enhances the solubility and stability of the flavonoid aglycone.[4] this compound formation requires the sequential action of two distinct UDP-dependent Glycosyltransferases (UGTs).[5]

  • Luteolin 7-O-glucosyltransferase (L7GT): A UGT transfers a glucose moiety from UDP-glucose to the 7-hydroxyl group of luteolin, forming luteolin 7-O-glucoside .

  • Luteolin 7-O-glucoside 6''-O-rhamnosyltransferase: A second UGT, a rhamnosyltransferase, transfers a rhamnose moiety from UDP-rhamnose to the 6-hydroxyl group of the previously attached glucose, completing the synthesis of This compound (Luteolin 7-O-rutinoside) .[6]

The overall pathway is visualized in the diagram below.

Scolymoside_Biosynthesis cluster_0 Phenylpropanoid Pathway cluster_1 Flavonoid Pathway (Luteolin Synthesis) cluster_2 Glycosylation substrate substrate enzyme enzyme pathway_label pathway_label Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H Cou p-Coumaric Acid CL 4CL Cou->CL CouCoA 4-Coumaroyl-CoA CHS CHS CouCoA->CHS PAL->Cin C4H->Cou CL->CouCoA MalCoA + 3x Malonyl-CoA NaringeninChalcone Naringenin Chalcone CHI CHI NaringeninChalcone->CHI Naringenin Naringenin FNS FNS Naringenin->FNS Apigenin Apigenin F3H F3'H Apigenin->F3H Luteolin Luteolin L7GT L7GT Luteolin->L7GT CHS->NaringeninChalcone CHI->Naringenin FNS->Apigenin F3H->Luteolin Luteolin7G Luteolin 7-O-glucoside L7GRT L7GRT Luteolin7G->L7GRT This compound This compound (Luteolin 7-O-rutinoside) UDPGlc UDP-Glucose UDPGlc->L7GT UDPRha UDP-Rhamnose UDPRha->L7GRT L7GT->Luteolin7G L7GRT->this compound

Caption: The complete biosynthesis pathway of this compound from L-Phenylalanine.

Regulation of the Biosynthesis Pathway

The production of this compound is tightly regulated at the transcriptional level, primarily through the coordinated expression of the biosynthetic genes. The key regulators belong to the MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families, which form a transcriptional activation complex known as the MBW complex.[7][8]

  • R2R3-MYB Transcription Factors: These proteins often act as master switches, binding to specific motifs in the promoters of early biosynthetic genes (e.g., CHS, CHI) and late biosynthetic genes (e.g., FNS, UGTs).[2][9]

  • bHLH Transcription Factors: These proteins dimerize with MYB factors and are essential co-activators for gene expression.

  • WD40 Proteins: These act as scaffolding proteins, stabilizing the interaction between MYB and bHLH factors to form the functional MBW complex.[8]

Environmental stimuli such as UV light, cold stress, and pathogen attack can induce the expression of these transcription factors, leading to an upregulation of the entire flavonoid pathway and increased accumulation of protective compounds like this compound.[9]

Regulation_Pathway cluster_0 Regulatory Factors cluster_1 Biosynthetic Genes cluster_2 Products tf_node tf_node gene_node gene_node protein_node protein_node stimuli_node stimuli_node complex_node complex_node MYB R2R3-MYB MBW_Complex MBW Complex MYB->MBW_Complex bHLH bHLH bHLH->MBW_Complex WD40 WD40 WD40->MBW_Complex EBG Early Genes (CHS, CHI, FNS) Enzymes Pathway Enzymes EBG->Enzymes LBG Late Genes (UGTs) LBG->Enzymes This compound This compound Enzymes->this compound catalyzes Stimuli Environmental Stimuli (e.g., UV Light, Pathogens) Stimuli->MYB induces Stimuli->bHLH induces MBW_Complex->EBG activates MBW_Complex->LBG activates

Caption: Transcriptional regulation of the flavonoid pathway by the MBW complex.

Quantitative Data on Key Enzymes

While kinetic data for the specific UGTs that synthesize this compound are not widely available, extensive research on homologous flavonoid glycosyltransferases provides valuable comparative insights. The Michaelis-Menten constant (Km) indicates substrate affinity (lower is higher), and the catalytic rate constant (kcat) represents the turnover number. These parameters are crucial for understanding enzyme efficiency and for modeling metabolic flux.

Enzyme ClassRepresentative EnzymeAglycone SubstrateKm (µM)Sugar DonorKm (µM)kcat (s⁻¹)Source PlantReference
Flavonol 3-O-glucosyltransferase VvGT1Quercetin31UDP-Glucose680~0.08Vitis vinifera[10]
Flavanone 7-O-glucosyltransferase CsUGT76F1Naringenin20.41UDP-Glucose-0.71Citrus sinensis[11]
Flavanone 7-O-glucosyltransferase CsUGT76F1Hesperetin15.16UDP-Glucose-0.77Citrus sinensis[11]
Flavonol 3-O-rhamnosyltransferase MrUGT78R1Quercetin102.5 ± 8.7UDP-Rhamnose-0.19 ± 0.01Morella rubra[12]
Flavonol 3-O-rhamnosyltransferase MrUGT78R1Myricetin151.2 ± 13.5UDP-Rhamnose-0.23 ± 0.01Morella rubra[12]
Flavonol 3-O-galactosyltransferase MrUGT78W1Quercetin119.5 ± 10.1UDP-Galactose-0.17 ± 0.01Morella rubra[12]

Note: Data presented are for homologous enzymes acting on similar flavonoid substrates and serve as a reference for the potential kinetic properties of this compound-specific UGTs.

Experimental Protocols

The study of the this compound biosynthesis pathway involves the extraction and characterization of enzymes and the quantification of metabolites. Below are detailed methodologies for key experiments.

Protocol 1: Extraction of Plant Proteins for Enzyme Assays

This protocol describes a general method for extracting active enzymes from plant tissue.

  • Tissue Homogenization:

    • Harvest fresh plant tissue (e.g., young leaves, flowers) and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Transfer ~1 g of powdered tissue to a pre-chilled tube.

  • Extraction Buffer Preparation:

    • Prepare an extraction buffer containing: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EDTA, 10% (v/v) glycerol, 10 mM β-mercaptoethanol, and 1% (w/v) polyvinylpolypyrrolidone (PVPP). Add protease inhibitors (e.g., 1 mM PMSF) just before use.

  • Extraction:

    • Add 5 mL of ice-cold extraction buffer to the powdered tissue.

    • Vortex vigorously for 1 minute and incubate on ice for 30 minutes with intermittent vortexing.

  • Clarification:

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant, which contains the crude protein extract.

  • Desalting (Optional but Recommended):

    • To remove small molecules that may interfere with assays, pass the crude extract through a desalting column (e.g., Sephadex G-25) pre-equilibrated with the extraction buffer (minus PVPP).

  • Quantification and Storage:

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

    • Use the extract immediately or store at -80°C in aliquots.

Protocol 2: In Vitro Assay of Flavonoid Glycosyltransferase Activity

This HPLC-based method allows for the characterization of UGT activity by measuring the formation of the glycosylated product.[11][13]

  • Reaction Mixture Preparation:

    • In a 1.5 mL microcentrifuge tube, prepare a standard 50 µL reaction mixture:

      • 100 mM Tris-HCl buffer (pH optimized, typically 7.5-8.0).[11]

      • 20 µg of purified recombinant protein or 50-100 µg of crude protein extract.

      • 2.5 mM UDP-sugar donor (e.g., UDP-glucose or UDP-rhamnose).

      • 0.2 mM flavonoid aglycone substrate (e.g., luteolin, dissolved in DMSO). The final DMSO concentration should not exceed 5% (v/v).

  • Enzymatic Reaction:

    • Initiate the reaction by adding the UDP-sugar donor.

    • Incubate at the optimal temperature (typically 30-40°C) for 1 hour.[11]

    • Include negative controls: one without the enzyme and one without the UDP-sugar donor.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume (50 µL) of methanol.

    • Vortex and centrifuge at 12,000 x g for 10 minutes to pellet precipitated protein.

  • HPLC Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject 10-20 µL onto a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Use a gradient elution method with two solvents: Solvent A (water with 0.1% formic acid) and Solvent B (methanol or acetonitrile).[13]

    • Example Gradient: 35% B to 65% B over 20 minutes.[13]

    • Monitor the elution profile using a PDA or UV detector at a wavelength suitable for flavonoids (e.g., 350 nm).

  • Data Analysis:

    • Identify the product peak by comparing its retention time with an authentic standard or by LC-MS analysis.

    • Quantify the product by integrating the peak area and comparing it to a standard curve.

    • For kinetic analysis, vary the substrate concentration while keeping the other components constant and fit the data to the Michaelis-Menten equation.

Experimental_Workflow cluster_0 Protein Extraction cluster_1 Enzyme Assay & Analysis step_node step_node input_node input_node output_node output_node process_node process_node A1 Homogenize Plant Tissue in Liquid N2 A2 Extract with Buffer A1->A2 A3 Centrifuge to Clarify A2->A3 A4 Desalt and Quantify A3->A4 CrudeExtract Crude Protein Extract A4->CrudeExtract PlantTissue Plant Tissue PlantTissue->A1 B1 Prepare Reaction Mixture (Buffer, Substrate, Enzyme) CrudeExtract->B1 B2 Incubate at Optimal Temp & pH B1->B2 B3 Terminate Reaction with Methanol B2->B3 B4 HPLC Analysis B3->B4 KineticData Kinetic Parameters B4->KineticData UDPSugar UDP-Sugar UDPSugar->B1

Caption: General experimental workflow for enzyme extraction and kinetic analysis.

Conclusion and Future Directions

The biosynthesis of this compound is a well-orchestrated process involving enzymes from the phenylpropanoid and flavonoid pathways, culminating in specific glycosylation steps catalyzed by UGTs. While the general pathway is well-understood, the specific glycosyltransferases responsible for the final steps in most plant species remain to be identified and characterized. Future research should focus on:

  • Gene Discovery: Identifying and cloning the specific luteolin 7-O-glucosyltransferase and luteolin 7-O-glucoside 6''-O-rhamnosyltransferase genes from this compound-rich plants.

  • Enzyme Characterization: Performing detailed kinetic analysis of these specific enzymes to understand their substrate specificity and catalytic efficiency.

  • Metabolic Engineering: Utilizing the identified genes and regulatory factors (e.g., MYB/bHLH transcription factors) to engineer microbial or plant systems for the high-level production of this compound for pharmaceutical applications.

This guide provides a foundational framework for researchers aiming to explore and manipulate this important biosynthetic pathway.

References

Scolymoside: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scolymoside, a flavonoid glycoside also known as Luteolin-7-rutinoside, is a natural compound found in various medicinal plants, notably from the Cyclopia genus (honeybush). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and significant biological activities of this compound. Detailed methodologies for key experimental assays are presented to facilitate further research and development. The document also visualizes the known signaling pathways associated with its anti-inflammatory and anticoagulant effects, offering insights for drug discovery and development professionals.

Chemical Structure and Identification

This compound is a flavonoid belonging to the flavone subclass, characterized by a C6-C3-C6 backbone. It is a glycoside derivative of luteolin, where a rutinose moiety (a disaccharide composed of rhamnose and glucose) is attached at the 7-hydroxyl position of the luteolin aglycone.

Table 1: Chemical Identifiers of this compound

IdentifierValueCitation
IUPAC Name 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy]chromen-4-one[1]
SMILES String C[C@H]1--INVALID-LINK--OC[C@@H]2--INVALID-LINK--OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O">C@@HO[1]
Molecular Formula C27H30O15[1][2][3][4]
CAS Number 20633-84-5[1][2]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

PropertyValueCitation
Molecular Weight 594.52 g/mol [1][2][4]
Appearance White crystal or powder[3]
Solubility Very slightly soluble in water (0.11 g/L at 25 °C)[3]
Melting Point Not available
Boiling Point 957.8 ± 65.0 °C (Predicted)[3]
Density 1.76 ± 0.1 g/cm³ (Predicted)[3]
pKa 6.08 ± 0.40 (Predicted)[3][5]
LogP -1.39 (Predicted)[5]
Storage Condition Store under inert gas (nitrogen or Argon) at 2-8°C[5]

Biological Activities and Pharmacological Properties

This compound exhibits a range of promising biological activities, making it a compound of interest for therapeutic applications.

Antioxidant Activity

This compound demonstrates significant antioxidant properties by scavenging free radicals. This activity is attributed to the phenolic hydroxyl groups in its structure, which can donate hydrogen atoms to neutralize reactive oxygen species.

Anti-inflammatory Activity

This compound has shown potent anti-inflammatory effects. While the precise mechanism for this compound is still under full investigation, related compounds like Luteolin-7-O-glucoside have been shown to exert their anti-inflammatory effects through the modulation of key signaling pathways such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the nuclear factor-kappa B (NF-κB) pathway.[6][7] Inhibition of these pathways leads to a reduction in the production of pro-inflammatory cytokines.

Anticoagulant Activity

This compound exhibits anticoagulant properties by interfering with the blood coagulation cascade.[1][2] It prolongs both the activated partial thromboplastin time (aPTT) and prothrombin time (PT), indicating its effect on the intrinsic, extrinsic, and common pathways of coagulation.[1] The primary mechanism involves the inhibition of key coagulation enzymes, thrombin and activated factor X (FXa).[1][2]

Antimicrobial Activity

This compound has been reported to possess antimicrobial activity against a range of bacteria and fungi.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the biological activities of this compound.

Extraction and Isolation of this compound from Cyclopia subternata

This protocol outlines a general procedure for the extraction and isolation of this compound from the honeybush plant, Cyclopia subternata.

G plant Dried and powdered Cyclopia subternata plant material extraction Maceration with 80% Methanol at room temperature plant->extraction filtration Filtration to separate extract from plant residue extraction->filtration concentration Concentration of the filtrate under reduced pressure filtration->concentration partitioning Solvent-solvent partitioning (e.g., with n-hexane, ethyl acetate) concentration->partitioning column Column Chromatography (e.g., Silica gel or Sephadex LH-20) partitioning->column purification Preparative HPLC for final purification column->purification This compound Pure this compound purification->this compound

Figure 1: Workflow for the extraction and isolation of this compound.

Methodology:

  • Plant Material Preparation: Air-dry the aerial parts of Cyclopia subternata and grind them into a fine powder.

  • Extraction: Macerate the powdered plant material with 80% aqueous methanol (1:10 w/v) at room temperature for 24 hours with occasional shaking. Repeat the extraction process three times.

  • Filtration and Concentration: Filter the combined extracts through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude extract in distilled water and partition successively with n-hexane and ethyl acetate. This compound is expected to be enriched in the more polar ethyl acetate and aqueous fractions.

  • Column Chromatography: Subject the ethyl acetate or aqueous fraction to column chromatography on a silica gel or Sephadex LH-20 column. Elute with a gradient of chloroform-methanol or ethanol to separate the fractions.

  • Fraction Monitoring: Monitor the collected fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:formic acid:water) and visualize under UV light or with a suitable spray reagent.

  • Preparative HPLC: Pool the fractions containing this compound and subject them to preparative high-performance liquid chromatography (HPLC) for final purification. Use a C18 column and a mobile phase gradient of water and methanol (both containing a small percentage of formic acid).

  • Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

DPPH Radical Scavenging Assay

This assay is used to determine the antioxidant activity of this compound.

G prepare_dpph Prepare 0.1 mM DPPH solution in methanol mix Mix this compound solution with DPPH solution prepare_dpph->mix prepare_sample Prepare various concentrations of this compound in methanol prepare_sample->mix incubate Incubate in the dark at room temperature for 30 minutes mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate percentage of radical scavenging activity measure->calculate

Figure 2: Experimental workflow for the DPPH radical scavenging assay.

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a series of concentrations of this compound in methanol. A standard antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

  • Assay Procedure: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the this compound solution or standard.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader. Methanol is used as a blank.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This model is used to evaluate the acute anti-inflammatory activity of this compound in rodents.[8][9]

Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions (22 ± 2 °C, 12 h light/dark cycle) with free access to food and water.

  • Grouping and Dosing: Divide the animals into groups (n=6-8 per group): a control group (vehicle), a positive control group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of this compound (e.g., 10, 20, 50 mg/kg) administered orally or intraperitoneally.

  • Induction of Inflammation: One hour after the administration of the test compounds, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[8]

  • Measurement of Paw Edema: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[8]

  • Calculation: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(V_control - V_treated) / V_control] x 100 Where V_control is the average paw volume increase in the control group, and V_treated is the average paw volume increase in the treated group.

Anticoagulant Activity Assays: aPTT and PT

These assays measure the effect of this compound on the intrinsic (aPTT) and extrinsic (PT) pathways of the coagulation cascade.[1]

Methodology:

  • Plasma Preparation: Collect human blood in tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio). Centrifuge at 2000 x g for 15 minutes to obtain platelet-poor plasma (PPP).

  • aPTT Assay:

    • Pre-warm the PPP and the aPTT reagent (containing a contact activator like silica and phospholipids) to 37°C.[10]

    • Mix 50 µL of PPP with 50 µL of the aPTT reagent in a coagulometer cuvette and incubate for 3 minutes at 37°C.

    • Add 50 µL of pre-warmed 25 mM calcium chloride solution to initiate clotting.

    • The time taken for clot formation is recorded as the aPTT.

    • Perform the assay with different concentrations of this compound dissolved in the plasma.

  • PT Assay:

    • Pre-warm the PPP and the PT reagent (containing tissue factor and phospholipids) to 37°C.

    • Add 100 µL of the PT reagent to 50 µL of PPP in a coagulometer cuvette.

    • The time taken for clot formation is recorded as the PT.

    • Perform the assay with different concentrations of this compound dissolved in the plasma.

  • Data Analysis: Compare the clotting times of the this compound-treated plasma with that of the control plasma (without this compound). An increase in clotting time indicates anticoagulant activity.

Signaling Pathways

Anti-inflammatory Signaling Pathway

This compound's anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory signaling pathways. Based on studies of similar flavonoids, the JAK/STAT and NF-κB pathways are probable targets.

G cytokine Pro-inflammatory Cytokines (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation nucleus Nucleus stat->nucleus Translocation This compound This compound This compound->jak Inhibition gene Pro-inflammatory Gene Expression nucleus->gene

Figure 3: Proposed inhibition of the JAK/STAT signaling pathway by this compound.

G stimuli Inflammatory Stimuli (e.g., LPS) receptor TLR4 stimuli->receptor ikk IKK receptor->ikk Activation ikb IκB ikk->ikb Phosphorylation & Degradation nfkb NF-κB ikb->nfkb Release nucleus Nucleus nfkb->nucleus Translocation This compound This compound This compound->ikk Inhibition gene Pro-inflammatory Gene Expression nucleus->gene

Figure 4: Proposed inhibition of the NF-κB signaling pathway by this compound.
Anticoagulant Signaling Pathway

This compound directly inhibits key enzymes in the coagulation cascade, thereby preventing the formation of a fibrin clot.

G prothrombin Prothrombin (Factor II) thrombin Thrombin (Factor IIa) prothrombin->thrombin fibrinogen Fibrinogen thrombin->fibrinogen factorx Factor X factorxa Factor Xa factorx->factorxa Activation factorxa->prothrombin fibrin Fibrin (Clot) fibrinogen->fibrin This compound This compound This compound->thrombin Inhibition This compound->factorxa Inhibition

Figure 5: Mechanism of anticoagulant activity of this compound.

Conclusion

This compound is a multifaceted natural compound with a well-defined chemical structure and a range of beneficial biological properties, including antioxidant, anti-inflammatory, and anticoagulant activities. The detailed experimental protocols and elucidated signaling pathways presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Its promising pharmacological profile warrants continued investigation for its potential application in the prevention and treatment of various diseases.

References

An In-depth Technical Guide to Scolymoside (CAS Number: 20633-84-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scolymoside, with the Chemical Abstracts Service (CAS) number 20633-84-5, is a naturally occurring flavonoid glycoside. Also known as Luteolin-7-O-rutinoside, it is found in a variety of plants, including those of the Lonicera (honeysuckle), Cynara (artichoke), and Cyclopia (honeybush) genera.[1] This technical guide provides a comprehensive overview of the chemical properties, biological activities, and mechanisms of action of this compound, with a focus on its therapeutic potential. The information is presented to support research, scientific discovery, and drug development endeavors.

Chemical and Physical Properties

This compound is a conjugate of the flavone luteolin and the disaccharide rutinose. Its chemical structure plays a crucial role in its biological activities.

PropertyValueReference
CAS Number 20633-84-5[2]
Molecular Formula C27H30O15[2]
Molecular Weight 594.52 g/mol [2]
IUPAC Name 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxymethyl]oxan-2-yl]oxy]chromen-4-one[2]
Synonyms Luteolin-7-O-rutinoside, Luteolin 7-rutinoside, Scolimoside[2]
Appearance Solid powder
Solubility Soluble in water and organic solvents such as methanol, ethanol, and DMSO.
Storage Store in a cool, dry, and dark place. For long-term storage, -20°C is recommended.[3]

Biological Activities and Mechanisms of Action

This compound exhibits a wide range of pharmacological effects, including anti-inflammatory, hepatoprotective, anticoagulant, and antiplatelet activities. These effects are primarily attributed to its ability to modulate key signaling pathways involved in inflammation and thrombosis.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models. Its primary mechanism involves the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling cascades.

Mechanism of Action:

This compound exerts its anti-inflammatory effects by targeting the Toll-like Receptor 4 (TLR4) mediated signaling pathway. Upon stimulation by lipopolysaccharide (LPS), TLR4 initiates a downstream cascade that leads to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). These transcription factors regulate the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). This compound has been shown to inhibit the activation of NF-κB and AP-1, thereby downregulating the expression of these inflammatory mediators.[4][5] Furthermore, this compound can modulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is also implicated in the inflammatory response.[5]

Signaling Pathway Diagram:

Scolymoside_Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 PI3K PI3K TLR4->PI3K TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IκBα IκBα IKK->IκBα P NFκB NF-κB (p65/p50) IκBα->NFκB nucleus Nucleus NFκB->nucleus Akt Akt PI3K->Akt This compound This compound This compound->IKK Inhibits This compound->Akt Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFκB_n NF-κB NFκB_n->Inflammatory_Genes Hepatoprotective_Workflow cluster_in_vivo In Vivo Model cluster_analysis Analysis Animal_Model Mice Model of LPS-induced Liver Injury LPS_Challenge LPS Administration Animal_Model->LPS_Challenge Treatment Intravenous administration of This compound or Vehicle Survival Survival Rate Monitoring Treatment->Survival Blood_Sampling Blood Sampling Treatment->Blood_Sampling Liver_Tissue Liver Tissue Collection Treatment->Liver_Tissue LPS_Challenge->Treatment Serum_Analysis Serum Analysis (ALT, AST, Cytokines) Blood_Sampling->Serum_Analysis Histopathology Histopathological Examination Liver_Tissue->Histopathology Western_Blot Western Blot Analysis (TLR4, MyD88, etc.) Liver_Tissue->Western_Blot Anticoagulant_Pathway cluster_pathways Coagulation Pathways cluster_common Common Pathway Intrinsic Intrinsic Pathway FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway Extrinsic->FX FXa Factor Xa FX->FXa Prothrombin Prothrombin (FII) FXa->Prothrombin + FV, Ca2+, PL Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin This compound This compound This compound->FXa Inhibits This compound->Thrombin Inhibits

References

A Comprehensive Technical Guide to the Nomenclature and Synonyms of Luteolin 7-O-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of chemical nomenclature is paramount. This guide provides an in-depth overview of Luteolin 7-O-rutinoside, a significant flavonoid glycoside, detailing its various synonyms, systematic names, and chemical identifiers.

Chemical Identity and Synonyms

Luteolin 7-O-rutinoside is a naturally occurring flavonoid found in a variety of plants.[1] It is structurally characterized by a luteolin aglycone linked to a rutinose sugar moiety at the 7-hydroxyl group. This compound is also known by several synonyms, which are often encountered in scientific literature and chemical databases.

Synonym Source/Reference
Scolymoside[1][2]
Luteolin 7-Rutinoside[1]
Luteolin 7-β-Rutinoside[1]
Luteolin-7-O-rhamnoside
Luteoline-7-rhamnoglucoside
7-Rutinosylluteolin[3]
5,7,3',4'-Tetrahydroxyflavone 7-O-rutinoside[3]
Luteolin 7-O-alpha-L-rhamnopyranosyl-(1->6)-beta-D-glucopyranoside[3]

Systematic Nomenclature and Chemical Identifiers

A standardized nomenclature system is crucial for unambiguous identification. The International Union of Pure and Applied Chemistry (IUPAC) name provides a systematic and unique descriptor for the chemical structure of Luteolin 7-O-rutinoside. In addition to its IUPAC name, several other identifiers are used to catalog this compound in chemical and biological databases.

Identifier Type Identifier
IUPAC Name 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5-hydroxy-4H-1-benzopyran-4-one[1]
CAS Registry Number 20633-84-5[1]
Molecular Formula C₂₇H₃₀O₁₅[1]
Molecular Weight 594.52 g/mol
PubChem CID 12315425[4]
ChEBI ID 31788[2]
MDL Number MFCD03792755
InChI InChI=1S/C27H30O15/c1-9-20(32)22(34)24(36)26(39-9)38-8-18-21(33)23(35)25(37)27(42-18)40-11-5-14(30)19-15(31)7-16(41-17(19)6-11)10-2-3-12(28)13(29)4-10/h2-7,9,18,20-30,32-37H,8H2,1H3/t9-,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1[1]
InChIKey MGYBYJXAXUBTQF-FOBVWLSUSA-N[1]
SMILES CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O[5]

Chemical Classification

Luteolin 7-O-rutinoside belongs to the flavonoid class of natural products, specifically a flavone O-glycoside. Its chemical structure is composed of a flavone backbone (luteolin) and a disaccharide (rutinose).

Luteolin_7_O_rutinoside_Classification A Organic Compounds B Phenylpropanoids and Polyketides A->B C Flavonoids B->C D Flavones C->D E Flavonoid Glycosides C->E G Luteolin 7-O-rutinoside D->G Aglycone is a Flavone F Flavone O-glycosides E->F F->G Glycosidic bond at C7-hydroxyl

Hierarchical Classification of Luteolin 7-O-rutinoside.

Experimental Protocols

The identification and quantification of Luteolin 7-O-rutinoside in various matrices are typically performed using chromatographic techniques coupled with mass spectrometry.

Example Protocol: High-Performance Liquid Chromatography (HPLC) for Quantification

A common method for the analysis of Luteolin 7-O-rutinoside involves Reverse-Phase HPLC.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) and a C18 analytical column.

  • Mobile Phase: A gradient elution is typically employed, starting with a higher proportion of an aqueous solvent (e.g., water with 0.1% formic acid) and gradually increasing the proportion of an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Luteolin 7-O-rutinoside can be detected by its UV absorbance, typically monitored at wavelengths around 254 nm and 350 nm.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from certified reference standards of Luteolin 7-O-rutinoside.

This technical guide serves as a foundational resource for professionals engaged in research and development involving Luteolin 7-O-rutinoside, ensuring clarity and precision in its identification and study.

References

A Comprehensive Technical Guide to the In Vitro Biological Activity of Scolymoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scolymoside, also known as Luteolin-7-rutinoside, is a flavonoid glycoside naturally found in various plants.[1] As a member of the flavonoid family, this compound has garnered interest for its potential therapeutic properties. This technical guide provides a detailed overview of the in vitro biological activities of this compound, with a focus on its anti-inflammatory and hepatoprotective effects. The information is compiled from scientific literature to support further research and drug development endeavors. This document details experimental protocols, summarizes quantitative data, and visualizes the molecular pathways involved.

Anti-inflammatory Activity of this compound

This compound has demonstrated significant anti-inflammatory properties in various in vitro models. Its mechanism of action primarily involves the inhibition of key inflammatory mediators and signaling pathways.[2]

Summary of In Vitro Anti-inflammatory Effects

Studies have shown that this compound can effectively counteract inflammatory responses induced by lipopolysaccharide (LPS) in human umbilical vein endothelial cells (HUVECs).[2] The key findings are summarized below.

Biological Effect Cell Line Inducer Observed Effect Key Pathway(s) Implicated
Vascular Barrier DisruptionHUVECsLPSInhibition of LPS-induced hyperpermeability-
Cell Adhesion Molecule (CAM) ExpressionHUVECsLPSInhibition of CAM expression-
Leukocyte Adhesion and MigrationHUVECsLPSInhibition of human neutrophil adhesion and transendothelial migration-
Cytokine ProductionHUVECsLPSSuppression of TNF-α and IL-6 productionNF-κB, ERK1/2
EPCR SheddingHUVECsPMA, LPSPotent inhibition of endothelial cell protein C receptor shedding-
Signal TransductionHUVECsLPSInhibition of NF-κB and ERK1/2 activationNF-κB, ERK1/2
Signaling Pathway of this compound in Inflammation

This compound exerts its anti-inflammatory effects by targeting critical signaling cascades initiated by inflammatory stimuli like LPS. The diagram below illustrates the proposed mechanism of action where this compound inhibits the activation of NF-κB and ERK1/2, thereby reducing the expression of pro-inflammatory genes.[2]

Scolymoside_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 ERK ERK1/2 TLR4->ERK NFkB NF-κB TLR4->NFkB Nucleus Nucleus ERK->Nucleus NFkB->Nucleus Inflammation Inflammatory Response (TNF-α, IL-6, CAMs) Nucleus->Inflammation This compound This compound This compound->ERK This compound->NFkB

This compound's anti-inflammatory mechanism.[2]

Hepatoprotective Activity of this compound

This compound has also been investigated for its potential to protect the liver from injury. In vivo studies have shown that it can mitigate liver damage by modulating inflammatory pathways.[3]

Summary of In Vitro Hepatoprotective Effects

This compound demonstrates protective effects against LPS-induced liver injury by targeting the Toll-like receptor (TLR) signaling pathway.[3]

Biological Effect Model System Inducer Observed Effect Key Pathway(s) Implicated
Liver Enzyme LevelsMiceLPSReduction in serum alanine transaminase (ALT) and aspartate transaminase (AST)TLR-mediated inflammatory pathway
Inflammatory Cytokine LevelsMiceLPSReduction in serum inflammatory cytokinesTLR-mediated inflammatory pathway
TLR4 Protein ExpressionMiceLPSInhibition of Toll-like receptor 4 (TLR4) protein expressionTLR-mediated inflammatory pathway
TLR Signaling PathwaysMiceLPSAttenuation of MyD88 and TRIF-dependent signaling pathway activationTLR-mediated inflammatory pathway
Signaling Pathway of this compound in Hepatoprotection

The hepatoprotective action of this compound is linked to its ability to inhibit the TLR-mediated inflammatory cascade, which plays a crucial role in the pathogenesis of LPS-induced liver failure. The diagram below outlines this protective mechanism.[3]

Scolymoside_Hepatoprotective_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Pathway TLR4->MyD88 TRIF TRIF Pathway TLR4->TRIF Inflammation Inflammatory Response (Cytokines) MyD88->Inflammation TRIF->Inflammation LiverDamage Liver Damage (Elevated ALT, AST) Inflammation->LiverDamage This compound This compound This compound->TLR4 This compound->MyD88 This compound->TRIF

This compound's hepatoprotective mechanism.[3]

Workflow for In Vitro Bioactivity Screening

The following diagram illustrates a general workflow for the in vitro screening of a natural compound like this compound for potential therapeutic activities, such as anti-cancer or antioxidant effects.

In_Vitro_Screening_Workflow Compound Test Compound (e.g., this compound) CellLines Select Relevant Cell Lines (e.g., Cancer, Normal) Compound->CellLines Viability Cell Viability/Cytotoxicity Assay (MTT, XTT) CellLines->Viability IC50 Determine IC50 Value Viability->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Functional Functional Assays IC50->Functional Apoptosis Apoptosis Assay (Flow Cytometry) Mechanism->Apoptosis CellCycle Cell Cycle Analysis Mechanism->CellCycle Signaling Signaling Pathway Analysis (Western Blot, qPCR) Mechanism->Signaling Report Data Analysis and Reporting Apoptosis->Report CellCycle->Report Signaling->Report Migration Cell Migration/Invasion Assay Functional->Migration Antioxidant Antioxidant Assay (DPPH, ABTS) Functional->Antioxidant Migration->Report Antioxidant->Report

General workflow for in vitro bioactivity screening.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro assays relevant to the biological activities of this compound.

Cell Viability Assays

Cell viability assays are crucial for determining the cytotoxic effects of a compound.[4]

MTT Assay Protocol

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells per well in 150 µL of culture medium and incubate for 18-24 hours to allow for cell adherence.

  • Compound Treatment: Add various concentrations of the test compound (e.g., this compound) to the wells and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well for every 100 µL of culture medium.

  • Incubation: Incubate the plate for 3-5 hours at 37°C in a CO2 incubator.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

Western Blotting

Western blotting is used to detect specific proteins in a sample and to analyze changes in protein expression levels.[5][6]

Western Blot Protocol [7][8]

  • Cell Lysis: Treat cells with the compound for the desired time, then wash with ice-cold PBS. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[8]

  • SDS-PAGE: Mix 20-40 µg of protein with Laemmli sample buffer, boil for 5 minutes, and load onto an SDS-PAGE gel for electrophoresis.[8]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.[7]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[7][8]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.[7][8]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7][8]

  • Detection: Wash the membrane again with TBST. Add an ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.[8]

Anti-inflammatory Assays

Nitric Oxide (NO) Production Assay

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Reagent: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.

Cytokine Measurement (ELISA)

  • Sample Collection: Collect cell culture supernatants after treatment with this compound and/or LPS.

  • ELISA Protocol: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for specific cytokines (e.g., TNF-α, IL-6) according to the manufacturer's instructions.

  • Data Analysis: Quantify the cytokine concentrations based on the standard curve.

Antioxidant Assays

These assays measure the radical scavenging capacity of a compound.[9][10]

DPPH Radical Scavenging Assay [11][12]

  • Reaction Mixture: Mix various concentrations of this compound with a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the decrease in absorbance at 517 nm.

  • Calculation: Calculate the percentage of scavenging activity.

ABTS Radical Scavenging Assay [12]

  • Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) with potassium persulfate.

  • Reaction: Add different concentrations of this compound to the ABTS•+ solution.

  • Absorbance Measurement: Measure the decrease in absorbance at 734 nm after a specific incubation time.

  • Calculation: Determine the percentage of inhibition.

Conclusion

The in vitro evidence strongly suggests that this compound possesses significant anti-inflammatory and hepatoprotective properties.[2][3] Its mechanisms of action involve the modulation of key signaling pathways such as NF-κB, ERK1/2, and TLR-mediated pathways. These findings highlight this compound as a promising candidate for the development of new therapeutic agents for inflammatory diseases and liver disorders. Further research is warranted to fully elucidate its therapeutic potential, including comprehensive in vivo studies and exploration of its effects on other biological activities such as antioxidant and anti-cancer effects. The experimental protocols and workflows provided in this guide offer a framework for continued investigation into the multifaceted biological activities of this compound.

References

Scolymoside: A Technical Guide on the Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scolymoside, a flavonoid glycoside also known as luteolin 7-O-rutinoside, is a natural compound found in various plants. Emerging scientific evidence has highlighted its potential as a therapeutic agent, primarily attributed to its anti-inflammatory, antioxidant, and hepatoprotective properties. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, focusing on its effects on key signaling pathways and cellular processes. The information presented herein is intended to support further research and drug development efforts centered on this promising natural product.

Core Mechanism of Action: Anti-inflammatory and Hepatoprotective Effects

This compound exerts its biological activities primarily through the modulation of inflammatory and oxidative stress pathways. The main mechanism involves the inhibition of lipopolysaccharide (LPS)-induced inflammatory responses. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system and can trigger a cascade of inflammatory events. This compound has been shown to counteract these effects in both in vitro and in vivo models.[1][2]

Inhibition of Pro-inflammatory Mediators

This compound significantly suppresses the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in response to LPS stimulation.[1] This inhibition of cytokine production is a critical aspect of its anti-inflammatory effect, as these molecules play a central role in amplifying and sustaining inflammatory reactions.

Modulation of Key Signaling Pathways

The anti-inflammatory effects of this compound are underpinned by its ability to interfere with crucial intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Extracellular Signal-regulated Kinase 1/2 (ERK1/2) pathways.[1]

  • NF-κB Signaling Pathway: The NF-κB pathway is a cornerstone of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been observed to inhibit the activation of the NF-κB pathway, although the precise molecular target within this cascade is yet to be fully elucidated.[1][3][4]

  • ERK1/2 Signaling Pathway: The ERK1/2 pathway, a component of the mitogen-activated protein kinase (MAPK) cascade, is also involved in regulating inflammatory responses. This compound has been shown to suppress the activation of ERK1/2 in response to LPS.[1] The inhibition of this pathway likely contributes to the overall anti-inflammatory profile of this compound.

Hepatoprotective Activity

In addition to its systemic anti-inflammatory effects, this compound demonstrates significant hepatoprotective activity. It has been shown to protect against LPS-induced liver damage by inhibiting the Toll-like receptor (TLR)-mediated inflammatory pathway.[2] This suggests a potential therapeutic application for this compound in inflammatory liver conditions.

Data Presentation

Biological ActivityAssayOrganism/Cell LineResultReference
AntibacterialMinimum Inhibitory Concentration (MIC)Bacillus subtilis, Staphylococcus aureus, Agrobacterium tumefaciens, Micrococcus luteus, Escherichia coli, Pseudomonas aeruginosa100-200 µg/mL[5]
AntifungalMinimum Inhibitory Concentration (MIC)Candida albicans100 µg/mL[5]
AntifungalMinimum Inhibitory Concentration (MIC)Saccharomyces cerevisiae200 µg/mL[5]
AntifungalMinimum Inhibitory Concentration (MIC)Candida lusitaniae50 µg/mL[5]
AntifungalMinimum Inhibitory Concentration (MIC)Aspergillus niger100 µg/mL[5]
AntioxidantDPPH radical scavengingCell-free assayActive at 1-50 µM[5]

Experimental Protocols

Detailed experimental protocols from the primary literature on this compound are not fully available. However, based on the methodologies described in the published abstracts and general laboratory practices, the following are representative protocols for the key experiments used to characterize its mechanism of action.

Endothelial Permeability Assay

This assay assesses the ability of this compound to inhibit inflammation-induced increases in vascular permeability.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on Transwell inserts with a porous membrane until a confluent monolayer is formed.

  • Treatment: The HUVEC monolayer is pre-treated with various concentrations of this compound for a specified duration, followed by stimulation with an inflammatory agent such as LPS or TNF-α.

  • Permeability Measurement: A fluorescently labeled high-molecular-weight dextran (e.g., FITC-dextran) is added to the upper chamber of the Transwell insert.

  • Analysis: After a defined incubation period, the fluorescence in the lower chamber is measured using a fluorescence plate reader. An increase in fluorescence in the lower chamber corresponds to an increase in permeability. The inhibitory effect of this compound is calculated by comparing the fluorescence in treated versus untreated, stimulated cells.

Monocyte Adhesion and Migration Assay

These assays evaluate the effect of this compound on the adhesion of monocytes to endothelial cells and their subsequent migration, key steps in the inflammatory response.

Adhesion Assay:

  • Cell Culture: HUVECs are grown to confluence in multi-well plates.

  • Treatment: HUVECs are treated with this compound and then stimulated with an inflammatory agent.

  • Monocyte Labeling: Human monocytic cells (e.g., THP-1) are labeled with a fluorescent dye.

  • Co-culture: The labeled monocytes are added to the HUVEC monolayer and incubated.

  • Analysis: Non-adherent cells are washed away, and the fluorescence of the adherent monocytes is quantified using a fluorescence microscope or plate reader.

Migration (Chemotaxis) Assay:

  • Assay Setup: A Boyden chamber or a Transwell insert with a chemoattractant (e.g., MCP-1) in the lower chamber is used.

  • Cell Seeding: Fluorescently labeled monocytes, pre-treated with this compound, are seeded into the upper chamber.

  • Incubation: The chamber is incubated to allow for monocyte migration towards the chemoattractant.

  • Analysis: The number of migrated cells in the lower chamber is quantified by measuring fluorescence.

Western Blot Analysis of NF-κB and ERK Signaling

This technique is used to determine the effect of this compound on the activation of key proteins in the NF-κB and ERK signaling pathways.

  • Cell Lysis: Cells (e.g., HUVECs or macrophages) are treated with this compound and/or an inflammatory stimulus, then lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated (activated) and total forms of the target proteins (e.g., phospho-p65, total p65, phospho-ERK1/2, total ERK1/2).

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.

  • Analysis: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.

Scolymoside_MOA cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Surface Receptor cluster_signaling Intracellular Signaling cluster_nucleus Nuclear Events cluster_output Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MEK MEK TLR4->MEK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_nucleus NF-κB (p65/p50) (Nuclear Translocation) NFκB->NFκB_nucleus ERK ERK1/2 MEK->ERK Phosphorylates Gene_Expression Pro-inflammatory Gene Expression ERK->Gene_Expression Induces NFκB_nucleus->Gene_Expression Induces Cytokines TNF-α, IL-6 Gene_Expression->Cytokines CAMs CAMs Gene_Expression->CAMs Permeability Increased Permeability Gene_Expression->Permeability This compound This compound This compound->IKK This compound->MEK

Proposed anti-inflammatory mechanism of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Cell_Culture Cell Culture (e.g., HUVECs, Macrophages) Treatment Treatment with this compound +/- Inflammatory Stimulus (LPS) Cell_Culture->Treatment Permeability_Assay Permeability Assay Treatment->Permeability_Assay Adhesion_Migration_Assay Adhesion & Migration Assays Treatment->Adhesion_Migration_Assay Western_Blot Western Blot (NF-κB, ERK pathways) Treatment->Western_Blot Cytokine_Analysis Cytokine Measurement (ELISA) Treatment->Cytokine_Analysis Animal_Model Animal Model of Inflammation (e.g., LPS-induced endotoxemia) Permeability_Assay->Animal_Model Informs Adhesion_Migration_Assay->Animal_Model Informs Western_Blot->Animal_Model Informs Cytokine_Analysis->Animal_Model Informs Scolymoside_Admin This compound Administration Animal_Model->Scolymoside_Admin Outcome_Measurement Measurement of Outcomes (Survival, Cytokine Levels, Histopathology) Scolymoside_Admin->Outcome_Measurement

References

The Role of Scolymoside in Plant Secondary Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Scolymoside, chemically known as Luteolin 7-O-rutinoside, is a flavonoid glycoside widely distributed in the plant kingdom. As a product of secondary metabolism, it is not essential for the primary growth and development of the plant but plays a crucial role in the interaction with the environment. This technical guide provides an in-depth exploration of this compound's biosynthesis, its function in plant defense and stress response, and the experimental methodologies used for its study. This document is intended for researchers, scientists, and professionals in the fields of plant biology, natural product chemistry, and drug development.

This compound (C₂₇H₃₀O₁₅, Molar Mass: 594.52 g/mol ) is a polyketide-derived flavonoid.[1] It consists of the flavone luteolin (aglycone) linked to a rutinose (a disaccharide of rhamnose and glucose) sugar moiety at the 7-hydroxyl position. It is found in various plant species, including artichoke (Cynara scolymus), Artemisia montana, Mentha longifolia, and Olea europaea (olive).[2][3][4]

Biosynthesis of this compound

This compound is synthesized via the phenylpropanoid pathway, a major route in plant secondary metabolism that produces a wide array of phenolic compounds from the amino acid L-phenylalanine.[1][5] The pathway can be divided into the synthesis of the luteolin aglycone and its subsequent glycosylation.

1.1. Luteolin Aglycone Formation

The formation of the luteolin backbone begins with L-phenylalanine and proceeds through several key enzymatic steps:[1][6]

  • Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.

  • Cinnamate 4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce p-coumaric acid.[1][7]

  • 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by adding a Coenzyme A molecule, forming p-coumaroyl-CoA.[1]

  • Chalcone synthase (CHS): A key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1]

  • Chalcone isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone into naringenin, a flavanone.[1]

  • Flavonoid 3'-hydroxylase (F3'H): Introduces a hydroxyl group at the 3' position of the B-ring of naringenin to form eriodictyol.[1]

  • Flavone synthase (FNS): Creates a double bond in the C-ring of eriodictyol to yield the flavone, luteolin.[1]

1.2. Glycosylation

The final step in this compound biosynthesis is the attachment of a rutinose sugar molecule to the 7-hydroxyl group of luteolin. This reaction is catalyzed by specific UDP-sugar-dependent glycosyltransferases (UGTs). While the specific UGT for this compound is not universally characterized, the process generally involves a two-step glycosylation: first, the addition of glucose to form luteolin-7-O-glucoside, followed by the addition of rhamnose to the glucose moiety.[8][9][10] Glycosylation significantly increases the solubility and stability of the flavonoid aglycone.[8]

References

Scolymoside: A Comprehensive Technical Guide to its Discovery, History, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scolymoside, a naturally occurring flavonoid glycoside, has garnered significant attention within the scientific community for its diverse and promising pharmacological activities. Chemically identified as luteolin 7-O-rutinoside, this compound is found in a variety of plant species and has been the subject of numerous studies investigating its therapeutic potential. This technical guide provides an in-depth overview of the discovery and history of this compound, its physicochemical properties, and a detailed exploration of its biological activities, with a focus on the underlying molecular mechanisms and experimental methodologies.

Discovery and History

This compound, also known by its synonym luteolin 7-O-rutinoside, has a history of discovery intertwined with the broader exploration of plant-derived flavonoids. While it is challenging to pinpoint a single definitive first report of its isolation and characterization from the available literature, early research on the chemical constituents of various plants likely led to its identification. It has been isolated from a range of plant species, including but not limited to:

  • V. bugulifolium[1]

  • Saussurea medusa[2]

  • Thymbra capitata[2]

  • Artichoke (Cynara scolymus)[3][4]

  • Shepherd's purse (Capsella bursa-pastoris)

  • Artemisia montana[5]

The name "this compound" is derived from Cynara scolymus (globe artichoke), a well-known dietary and medicinal plant from which the compound has been extensively studied. Over the years, advancements in analytical techniques have facilitated its identification and quantification in various botanical sources, leading to a deeper understanding of its distribution in the plant kingdom.

Physicochemical Properties

This compound is a flavonoid glycoside composed of the flavone luteolin linked to the disaccharide rutinose at the 7-hydroxyl position.

PropertyValueReference
Chemical Formula C27H30O15[2]
Molecular Weight 594.52 g/mol [2]
CAS Number 20633-84-5[1][2]
IUPAC Name 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy]chromen-4-one[2]
Synonyms Luteolin 7-O-rutinoside, Luteolin 7-rutinoside[1][2]

Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, making it a molecule of significant interest for drug development. The following sections detail its key pharmacological effects and the elucidated molecular mechanisms.

Anti-inflammatory and Hepatoprotective Effects

This compound has demonstrated potent anti-inflammatory and hepatoprotective properties. Its mechanism of action involves the modulation of key inflammatory signaling pathways.

  • Inhibition of Toll-Like Receptor 4 (TLR4) Signaling: this compound has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by targeting the TLR4 signaling pathway. It attenuates the activation of downstream signaling molecules, including MyD88 and TRIF.

  • Suppression of NF-κB and MAPK Pathways: By inhibiting the TLR4 pathway, this compound subsequently suppresses the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, specifically extracellular signal-regulated kinase 1/2 (ERK1/2). This leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

  • Activation of the JAK1/STAT6/SOCS1 Pathway: this compound has also been found to exert its anti-inflammatory effects through the Janus kinase/signal transducer and activator of transcription/suppressor of cytokine signaling (JAK/STAT/SOCS) pathway. It upregulates the expression of SOCS1, a negative regulator of the JAK/STAT pathway, thereby inhibiting the phosphorylation of JAK1 and STAT6 and reducing the inflammatory cascade.

These anti-inflammatory actions contribute to its hepatoprotective effects, as demonstrated by its ability to protect against LPS-induced liver injury.

Anticoagulant and Antiplatelet Activities

This compound possesses significant anticoagulant and antiplatelet properties, acting on multiple targets within the coagulation cascade.

  • Inhibition of Thrombin and Factor Xa: this compound directly inhibits the activity of key coagulation enzymes, thrombin (Factor IIa) and Factor Xa. This dual inhibition disrupts both the common and final pathways of the coagulation cascade.

  • Prolongation of Clotting Times: In vitro coagulation assays have shown that this compound prolongs both the activated partial thromboplastin time (aPTT) and prothrombin time (PT), indicating its interference with the intrinsic, extrinsic, and common coagulation pathways.

  • Antiplatelet Effects: this compound also exhibits antiplatelet activity by inhibiting platelet aggregation.

Antifungal Activity

As a flavonoid, this compound displays antifungal activity against a range of fungal pathogens. While the specific mechanisms for this compound are still under investigation, the antifungal actions of flavonoids are generally attributed to:

  • Disruption of Fungal Cell Membranes: Flavonoids can intercalate into the fungal cell membrane, altering its fluidity and permeability, which leads to the leakage of intracellular components and ultimately cell death.[6][7]

  • Inhibition of Cell Wall Synthesis: They can interfere with the synthesis of essential cell wall components like β-glucan and chitin, compromising the structural integrity of the fungal cell wall.[6][8]

  • Inhibition of Fungal Enzymes: Flavonoids can inhibit the activity of various fungal enzymes that are crucial for metabolic processes and virulence.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of this compound.

Table 1: Antifungal Activity of this compound (MIC values)

Fungal StrainMinimum Inhibitory Concentration (MIC)Reference
Candida albicans100 µg/mL[1]
Saccharomyces cerevisiae200 µg/mL[1]
Candida lusitaniae50 µg/mL[1]

Table 2: Antibacterial Activity of this compound (MIC values)

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Bacillus subtilis100-200 µg/mL[1]
Staphylococcus aureus100-200 µg/mL[1]
Agrobacterium tumefaciens100-200 µg/mL[1]
Micrococcus luteus100-200 µg/mL[1]
Escherichia coli100-200 µg/mL[1]
Pseudomonas aeruginosa100-200 µg/mL[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Extraction and Purification of this compound from Cynara scolymus**

This protocol is adapted from the methodology described for the isolation of flavonoids from artichoke leaves.[3][9][10]

1. Plant Material and Extraction:

  • Air-dried and powdered leaves of Cynara scolymus are subjected to extraction with methanol.
  • The extraction is typically performed at room temperature with continuous stirring for 24-48 hours.
  • The methanolic extract is then filtered and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Fractionation:

  • The crude methanolic extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
  • The fractions are monitored by thin-layer chromatography (TLC) to track the presence of this compound.

3. Column Chromatography:

  • The ethyl acetate or n-butanol fraction, which typically shows a high concentration of this compound, is subjected to column chromatography on silica gel.
  • The column is eluted with a gradient of solvents, commonly a mixture of chloroform and methanol, with increasing polarity.
  • Fractions are collected and analyzed by TLC. Fractions containing the compound of interest are pooled and concentrated.

4. Further Purification:

  • For higher purity, the semi-purified this compound can be further subjected to Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC).

5. Structure Elucidation:

  • The structure of the purified this compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS), and by comparison with published data.

In Vitro Anticoagulant Activity Assays

1. Activated Partial Thromboplastin Time (aPTT) Assay:

  • Platelet-poor plasma (PPP) is pre-warmed to 37°C.
  • A specific volume of PPP is incubated with either this compound solution at various concentrations or a vehicle control for a defined period.
  • aPTT reagent (containing a contact activator and phospholipids) is added, and the mixture is incubated for a further period.
  • Clotting is initiated by the addition of pre-warmed calcium chloride solution.
  • The time taken for clot formation is recorded using a coagulometer.

2. Prothrombin Time (PT) Assay:

  • Platelet-poor plasma (PPP) is pre-warmed to 37°C.
  • A specific volume of PPP is incubated with either this compound solution at various concentrations or a vehicle control.
  • Clotting is initiated by the addition of PT reagent (containing tissue factor and calcium).
  • The time taken for clot formation is recorded.

3. Thrombin and Factor Xa Inhibition Assays:

  • These assays are typically performed using chromogenic substrates.
  • Purified human thrombin or Factor Xa is incubated with this compound at various concentrations in a buffer solution.
  • A specific chromogenic substrate for either thrombin or Factor Xa is added to the mixture.
  • The enzymatic activity is determined by measuring the change in absorbance at a specific wavelength over time using a microplate reader. The percentage of inhibition is then calculated relative to a control without the inhibitor.

In Vitro Anti-inflammatory Activity Assay (LPS-induced Cytokine Production in Macrophages)

1. Cell Culture:

  • A murine macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
  • Cells are seeded in 96-well plates and allowed to adhere overnight.

2. Treatment:

  • The cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).
  • Subsequently, the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

3. Cytokine Measurement:

  • After a defined incubation period (e.g., 24 hours), the cell culture supernatants are collected.
  • The concentrations of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

4. Data Analysis:

  • The inhibitory effect of this compound on cytokine production is calculated as a percentage of the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Scolymoside_Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF IKK IKK MyD88->IKK MAPK MAPK (ERK1/2) MyD88->MAPK TRIF->IKK TRIF->MAPK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IKK->NFkappaB activates NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates Gene Pro-inflammatory Gene Expression (TNF-α, IL-6) MAPK->Gene activates JAK1 JAK1 STAT6 STAT6 JAK1->STAT6 phosphorylates pSTAT6 p-STAT6 pSTAT6_nuc p-STAT6 pSTAT6->pSTAT6_nuc dimerizes & translocates SOCS1 SOCS1 SOCS1->JAK1 NFkappaB_nuc->Gene induces pSTAT6_nuc->Gene induces This compound This compound This compound->TLR4 inhibits This compound->IKK inhibits This compound->MAPK inhibits This compound->JAK1 inhibits This compound->SOCS1 promotes

Caption: this compound's anti-inflammatory signaling pathways.

Anticoagulant_Mechanism Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen FactorX Factor X FactorXa Factor Xa Fibrin Fibrin (Clot) Fibrinogen->Fibrin Thrombin This compound This compound This compound->Thrombin inhibits This compound->FactorXa inhibits

Caption: this compound's anticoagulant mechanism of action.

Experimental Workflows

Extraction_Purification_Workflow Plant Plant Material (e.g., Cynara scolymus leaves) Extraction Methanolic Extraction Plant->Extraction CrudeExtract Crude Methanolic Extract Extraction->CrudeExtract Fractionation Solvent Partitioning CrudeExtract->Fractionation Fractions Fractions (n-hexane, chloroform, ethyl acetate, n-butanol) Fractionation->Fractions ColumnChrom Silica Gel Column Chromatography Fractions->ColumnChrom SemiPure Semi-pure this compound ColumnChrom->SemiPure Purification Further Purification (Sephadex LH-20 or Prep-HPLC) SemiPure->Purification PureCompound Pure this compound Purification->PureCompound Analysis Structural Elucidation (NMR, MS) PureCompound->Analysis

Caption: Experimental workflow for this compound extraction.

In_Vitro_Anti_inflammatory_Assay CellCulture Macrophage Cell Culture (e.g., RAW 264.7) Seeding Cell Seeding in 96-well plates CellCulture->Seeding Pretreatment Pre-treatment with this compound Seeding->Pretreatment Stimulation LPS Stimulation Pretreatment->Stimulation Incubation Incubation (24h) Stimulation->Incubation Supernatant Collect Supernatants Incubation->Supernatant ELISA ELISA for TNF-α and IL-6 Supernatant->ELISA DataAnalysis Data Analysis ELISA->DataAnalysis

Caption: In vitro anti-inflammatory assay workflow.

Conclusion

This compound is a multifaceted flavonoid glycoside with a rich history of investigation and a promising future in drug discovery. Its well-documented anti-inflammatory, anticoagulant, and antifungal activities, coupled with an increasing understanding of its molecular mechanisms of action, position it as a strong candidate for further preclinical and clinical development. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the therapeutic potential of this remarkable natural compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Scolymoside from Artichoke Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scolymoside, a flavonoid glycoside found in the leaves of the artichoke (Cynara scolymus L.), has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. This document provides detailed protocols for the extraction and purification of this compound from artichoke leaves. It includes a comparative summary of different extraction techniques, a step-by-step experimental protocol, and an overview of the potential signaling pathways modulated by this compound and related flavonoids.

Data Presentation: Comparison of Extraction Methods

The yield of this compound and other phenolic compounds from artichoke leaves is highly dependent on the extraction method and solvent used. While specific quantitative data for this compound is limited in comparative studies, the following table summarizes the efficiency of different methods for the extraction of total flavonoids and phenolic compounds, which are indicative of this compound yield.

Extraction MethodSolventTemperature (°C)TimeTotal Phenolic Content (TPC)Total Flavonoid Content (TFC)Reference
Maceration100% MethanolRoom Temp.24 h~17.2 mg GAE/g DW-[1]
Maceration80% MethanolRoom Temp.1 h--[1]
Maceration50% Ethanol5012 h-~3.6 mg CE/g[2]
Maceration50% Ethanol5024 h-~4.0 mg CE/g[2]
Ultrasound-Assisted Extraction (UAE)50% Ethanol5015 min-Higher than maceration[3]
Ultrasound-Assisted Extraction (UAE)50% Ethanol5030 min-Higher than maceration[3]
Microwave-Assisted Extraction (MAE)50% Ethanol5030 sHigher than UAE & MacerationHigher than UAE & Maceration[2][3]
Microwave-Assisted Extraction (MAE)50% Ethanol5045 sHigher than UAE & MacerationHigher than UAE & Maceration[2][3]

GAE: Gallic Acid Equivalents; CE: Catechin Equivalents; DW: Dry Weight. Note: The data presented is for total phenolics and flavonoids, as direct comparative studies on this compound yield are scarce. Higher TPC and TFC generally correlate with a higher yield of individual flavonoid glycosides like this compound.

Experimental Protocols

This section provides a detailed methodology for the extraction and purification of this compound from artichoke leaves, combining conventional and modern techniques.

Plant Material Preparation
  • Harvesting and Drying: Fresh artichoke leaves (Cynara scolymus L.) should be harvested and thoroughly washed with distilled water to remove any contaminants. The leaves are then air-dried in a well-ventilated area, protected from direct sunlight, until they are brittle. Alternatively, a plant dryer can be used at a controlled temperature of 40-50°C.

  • Grinding: The dried leaves are ground into a fine powder using a laboratory mill. The powder should be passed through a sieve to ensure a uniform particle size, which enhances extraction efficiency.

Extraction of Crude this compound

Method A: Maceration (Conventional Method)

  • Solvent Soaking: Weigh the powdered artichoke leaves and place them in a large glass container with a lid. Add 100% methanol at a solid-to-solvent ratio of 1:10 (w/v)[1].

  • Extraction: Seal the container and allow the mixture to macerate for 24 hours at room temperature with occasional agitation[1].

  • Filtration: After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude methanolic extract.

Method B: Ultrasound-Assisted Extraction (UAE) (Green Extraction Method)

  • Solvent Mixture: Place the powdered artichoke leaves in a beaker and add a 50% ethanol-water solution at a solid-to-solvent ratio of 1:10 (w/v)[3].

  • Ultrasonication: Immerse the beaker in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature of 50°C[3].

  • Filtration and Concentration: Filter the mixture and concentrate the extract as described in steps 3 and 4 of the maceration protocol.

Purification of this compound by Column Chromatography
  • Column Preparation: Prepare a silica gel column (e.g., 60 Å, 70-230 mesh) with a suitable diameter and length. The column should be packed uniformly with silica gel slurried in a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of hexane, methylene chloride, and methanol. The polarity is gradually increased by increasing the proportion of methanol[4].

  • Fraction Collection: Collect the eluting solvent in fractions of a fixed volume (e.g., 10 mL).

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound. A suitable mobile phase for TLC can be a mixture of chloroform, methanol, and water. Visualize the spots under UV light.

  • Isolation: Combine the fractions that show a pure spot corresponding to this compound and concentrate them using a rotary evaporator to obtain the purified compound.

Quantification by HPLC

The concentration of this compound in the extracts can be quantified using High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector. A mobile phase consisting of a gradient of acetonitrile and water with 0.1% formic acid is typically used. Quantification is performed by comparing the peak area of the sample with that of a this compound standard of known concentration[5][6].

Mandatory Visualization

Experimental Workflow for this compound Extraction and Purification

Scolymoside_Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Crude Extract Preparation cluster_processing Downstream Processing cluster_purification Purification & Analysis Harvest Harvest & Wash Artichoke Leaves Dry Drying (Air or Oven at 40-50°C) Harvest->Dry Grind Grinding & Sieving Dry->Grind Maceration Maceration (100% Methanol, 24h) Grind->Maceration Method A UAE Ultrasound-Assisted Extraction (UAE) (50% Ethanol, 30 min, 50°C) Grind->UAE Method B Filter Filtration Maceration->Filter UAE->Filter Concentrate Concentration (Rotary Evaporator) Filter->Concentrate Crude_Extract Crude this compound Extract Concentrate->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Monitoring TLC Monitoring Fraction_Collection->TLC_Monitoring Pure_this compound Purified this compound TLC_Monitoring->Pure_this compound HPLC_Quantification HPLC Quantification Pure_this compound->HPLC_Quantification

Caption: Workflow for this compound extraction and purification.

Potential Signaling Pathways Modulated by this compound (Luteolin-7-O-rutinoside)

This compound is a glycoside of luteolin. Research on luteolin and its other glycosides, such as cynaroside (luteolin-7-O-glucoside), has elucidated their involvement in various cellular signaling pathways, particularly those related to inflammation and cancer. It is plausible that this compound exerts its biological effects through similar mechanisms.

Scolymoside_Signaling_Pathways cluster_stimuli External Stimuli cluster_receptors Cell Surface Receptors cluster_pathways Intracellular Signaling Pathways cluster_outcomes Cellular Responses Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) TLR TLRs Inflammatory_Stimuli->TLR Cytokine_R Cytokine Receptors Inflammatory_Stimuli->Cytokine_R Growth_Factors Growth Factors GF_R Growth Factor Receptors Growth_Factors->GF_R NFkB_pathway NF-κB Pathway TLR->NFkB_pathway JAK_STAT_pathway JAK/STAT Pathway Cytokine_R->JAK_STAT_pathway PI3K_Akt_pathway PI3K/Akt Pathway GF_R->PI3K_Akt_pathway Wnt_pathway Wnt/β-catenin Pathway GF_R->Wnt_pathway Inflammation ↓ Inflammation NFkB_pathway->Inflammation JAK_STAT_pathway->Inflammation Proliferation ↓ Cell Proliferation JAK_STAT_pathway->Proliferation PI3K_Akt_pathway->Proliferation Apoptosis ↑ Apoptosis PI3K_Akt_pathway->Apoptosis Inhibits Wnt_pathway->Proliferation Metastasis ↓ Metastasis Wnt_pathway->Metastasis This compound This compound (Luteolin-7-O-rutinoside) This compound->NFkB_pathway Inhibits This compound->JAK_STAT_pathway Inhibits This compound->PI3K_Akt_pathway Inhibits This compound->Wnt_pathway Inhibits

Caption: Potential signaling pathways modulated by this compound.

References

High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Scolymoside

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed methodology for the quantitative analysis of Scolymoside, also known as Luteolin-7-O-rutinoside, using High-Performance Liquid Chromatography (HPLC). This application note is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.

Introduction

This compound (Luteolin-7-O-rutinoside) is a flavonoid glycoside found in various medicinal plants and possesses a range of biological activities. Accurate and precise quantification of this compound is crucial for quality control, standardization of herbal extracts, and pharmacokinetic studies. The HPLC method detailed below provides a robust and reliable approach for the determination of this compound. This method is based on established and validated analytical procedures for flavonoids and their glycosides, ensuring high sensitivity and reproducibility.

Chemical Structure

Figure 1: Chemical Structure of this compound (Luteolin-7-O-rutinoside)

  • Molecular Formula: C₂₇H₃₀O₁₅

  • Molecular Weight: 594.52 g/mol

Experimental Protocol

This protocol outlines the necessary steps for the quantitative analysis of this compound using a Reverse-Phase HPLC (RP-HPLC) system coupled with a UV-Vis or Diode Array Detector (DAD).

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or DAD detector is required.

Table 1: HPLC Instrumentation and Operating Conditions

ParameterRecommended Value
HPLC System Agilent 1200 Series or equivalent
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 350 nm

Table 2: Mobile Phase Gradient Program

Time (minutes)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (Acetonitrile)
08515
206535
254060
308515
358515
Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation (from Plant Material)
  • Extraction:

    • Accurately weigh 1.0 g of the dried and powdered plant material.

    • Add 25 mL of 70% methanol.

    • Perform extraction using ultrasonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process twice more with fresh solvent.

    • Combine all the supernatants.

  • Filtration:

    • Filter the combined extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation Data

The following tables summarize the validation parameters for a typical HPLC method for flavonoid glycosides, which can be applied to the analysis of this compound.[1][2][3][4]

Table 3: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
This compound (Luteolin-7-O-rutinoside)1 - 100> 0.999~0.1~0.3

Table 4: Precision (as %RSD)

AnalyteIntra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
This compound (Luteolin-7-O-rutinoside)< 2.0< 3.0

Table 5: Accuracy (Recovery %)

AnalyteSpiked Concentration (µg/mL)Recovery (%)
This compound (Luteolin-7-O-rutinoside)Low, Medium, High98 - 102

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound and a conceptual signaling pathway where such analysis might be relevant.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start sample_prep Plant Material Extraction (70% Methanol, Sonication) start->sample_prep std_prep Prepare this compound Standard Solutions start->std_prep filtration Filter Extract and Standards (0.45 µm Syringe Filter) sample_prep->filtration std_prep->filtration hplc_injection Inject into HPLC System filtration->hplc_injection separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->separation detection UV Detection at 350 nm separation->detection chromatogram Obtain Chromatograms detection->chromatogram calibration Construct Calibration Curve chromatogram->calibration quantification Quantify this compound in Sample chromatogram->quantification calibration->quantification report Report Results quantification->report

Caption: Experimental workflow for the HPLC analysis of this compound.

Signaling_Pathway_Concept This compound This compound (Analyzed by HPLC) Receptor Membrane Receptor This compound->Receptor Binding Cell_Membrane Cell Membrane Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Modulation Gene_Expression Target Gene Expression (e.g., Anti-inflammatory genes) Transcription_Factor->Gene_Expression Regulation Biological_Response Biological Response (e.g., Reduced Inflammation) Gene_Expression->Biological_Response

Caption: Conceptual signaling pathway involving this compound.

References

Application Notes & Protocols: Quantification of Scolymoside by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scolymoside, also known as luteolin-7-O-rutinoside, is a flavonoid glycoside found in various plants, notably in artichoke (Cynara scolymus).[1][2][3] It is recognized for its potential health benefits, including antioxidant, anti-inflammatory, and antifungal properties.[4][5] Accurate and sensitive quantification of this compound in plant materials, extracts, and biological matrices is crucial for quality control, pharmacokinetic studies, and the development of new therapeutic agents. This document provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a highly selective and sensitive analytical technique.

Chemical Properties of this compound

PropertyValue
Systematic Name 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-2-oxanyl]oxymethyl]-2-oxanyl]oxy]chromen-4-one
Synonyms Luteolin-7-O-rutinoside, Luteolin-7-rutinoside
Molecular Formula C27H30O15
Molecular Weight 594.52 g/mol
Monoisotopic Mass 594.1585 g/mol
CAS Number 20633-84-5

Biosynthesis of this compound

The biosynthesis of this compound begins with the general phenylpropanoid pathway, which produces the flavonoid precursor naringenin chalcone from the amino acid L-phenylalanine. This is then converted to the flavanone naringenin. Through a series of enzymatic reactions involving hydroxylation and desaturation, the luteolin aglycone is formed. The final step in the biosynthesis of this compound is the O-glycosylation of luteolin at the 7-hydroxyl group with a rutinose moiety, a process catalyzed by a specific glycosyltransferase enzyme.

This compound Biosynthesis Pathway L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric Acid->4-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin Chalcone CHS Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H Luteolin Luteolin Eriodictyol->Luteolin FNS This compound This compound Luteolin->this compound Glycosyltransferase

Biosynthesis of this compound.

Metabolic Pathway of this compound

Upon oral ingestion, flavonoid glycosides like this compound are generally thought to undergo hydrolysis in the gastrointestinal tract, mediated by intestinal enzymes or gut microbiota. This process cleaves the rutinose sugar moiety, releasing the aglycone, luteolin. Luteolin is then absorbed and subsequently metabolized in the liver and other tissues, primarily through glucuronidation and sulfation, to form various conjugates that are more readily excreted. The intact this compound may also be absorbed to a lesser extent and undergo metabolism.

This compound Metabolic Pathway This compound (Oral) This compound (Oral) Hydrolysis Hydrolysis This compound (Oral)->Hydrolysis Gut Microbiota/ Intestinal Enzymes Luteolin Luteolin Hydrolysis->Luteolin Absorption Absorption Luteolin->Absorption Metabolism Metabolism Absorption->Metabolism Liver Luteolin Glucuronides Luteolin Glucuronides Metabolism->Luteolin Glucuronides Luteolin Sulfates Luteolin Sulfates Metabolism->Luteolin Sulfates Excretion Excretion Luteolin Glucuronides->Excretion Luteolin Sulfates->Excretion

Metabolic pathway of this compound.

Quantitative Data of this compound in Artichoke

The concentration of this compound can vary significantly depending on the plant part, cultivar, and extraction method. The following tables summarize quantitative data from various studies on artichoke.

Table 1: this compound Content in Different Parts of Artichoke

Plant PartCultivar/SourceConcentration (mg/g dry weight)Reference
LeavesNot specified0.04 - 10.65[6]
LeavesCarciofo di Malegno0.52 ± 0.03[7]
LeavesCommercial CultivarsBelow Quantification Limit[7]
Leaves (Subcritical Water Extract)Not specified3.49 ± 0.33[8]
Leaves (Ultrasound-Assisted Extract)Not specifiedNot reported[8]
Leaves (Deep Eutectic Solvent Extract)Not specified1.28 ± 0.06[8]
Heads (Receptacle)Various Italian cultivarsNot explicitly quantified for this compound alone[1]
Heads (Bracts)Various Italian cultivarsNot explicitly quantified for this compound alone[1]

Table 2: this compound Content in Different Artichoke Cultivars (Leaves)

CultivarTotal Flavonoids (mg/g dry weight)This compound Content (as part of total flavonoids)Reference
Brindisino12.5Present[2]
Spinoso Sardo10.8Present[2]
Romanesco9.7Present[2]
Violetto di Toscana11.2Present[2]
Catanese8.9Present[2]

Note: Direct comparison between studies may be challenging due to variations in analytical methodologies and reporting units.

Experimental Protocol: Quantification of this compound by HPLC-MS/MS

This protocol outlines a general method for the extraction and quantification of this compound from plant material, specifically artichoke leaves.

Sample Preparation (Extraction)

Sample Preparation Workflow Start Start Dry_Grind Dry and Grind Artichoke Leaves Start->Dry_Grind Weigh Weigh 0.5 g of Powder Dry_Grind->Weigh Add_Solvent Add 10 mL of 80% Methanol Weigh->Add_Solvent Sonicate Sonicate for 30 min Add_Solvent->Sonicate Centrifuge Centrifuge at 4000 rpm for 10 min Sonicate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Filter Filter through 0.22 µm Syringe Filter Collect_Supernatant->Filter Dilute Dilute with Mobile Phase (if necessary) Filter->Dilute Inject Inject into HPLC-MS/MS Dilute->Inject End End Inject->End

Workflow for sample preparation.

Protocol:

  • Drying and Grinding: Dry the artichoke leaves at 40°C until a constant weight is achieved. Grind the dried leaves into a fine powder using a laboratory mill.

  • Extraction: Weigh approximately 0.5 g of the powdered sample into a centrifuge tube. Add 10 mL of 80% methanol (HPLC grade).

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to ensure efficient extraction.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collection: Carefully collect the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Dilution: If the expected concentration of this compound is high, dilute the sample with the initial mobile phase.

HPLC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min, 5% B; 2-10 min, 5-40% B; 10-12 min, 40-95% B; 12-14 min, 95% B; 14-15 min, 95-5% B; 15-20 min, 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometric Conditions (MRM Mode):

The following Multiple Reaction Monitoring (MRM) transitions can be used for the quantification and confirmation of this compound. Optimization of declustering potential (DP) and collision energy (CE) is recommended for the specific instrument used.

Table 3: MRM Transitions for this compound

Ionization ModePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierDP (V)CE (eV)
Positive (ESI+) 595.2287.1449.180 - 12025 - 40
Negative (ESI-) 593.2285.1431.1-80 to -120-30 to -45

The primary fragmentation corresponds to the loss of the rutinose moiety (308 Da), resulting in the luteolin aglycone.

Method Validation

For accurate and reliable quantification, the analytical method should be validated according to standard guidelines (e.g., ICH). Key validation parameters include:

  • Linearity: A calibration curve should be constructed using at least five concentrations of a certified this compound standard. The correlation coefficient (r²) should be >0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Precision and Accuracy: Assessed by analyzing replicate samples at different concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). The relative standard deviation (RSD) for precision should be <15%, and the accuracy should be within 85-115%.

  • Recovery: Determined by spiking a blank matrix with a known amount of this compound standard and comparing the measured concentration to the theoretical concentration.

  • Matrix Effect: Evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.

Conclusion

The HPLC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in various matrices. The detailed protocols for sample preparation and analysis, along with the provided quantitative data and pathway diagrams, serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Proper method validation is essential to ensure the accuracy and reliability of the obtained results.

References

Scolymoside: Analytical Standard and Reference Material Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scolymoside, also known by its synonyms Lonicerin and Luteolin 7-O-rutinoside, is a flavonoid glycoside found in various plants, including those of the Lonicera (honeysuckle) and Cynara (artichoke) genera.[1] As a subject of increasing research interest, this compound has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, anti-arthritic, and antifungal properties.[2] These characteristics make it a promising candidate for further investigation in drug discovery and development.

This document provides detailed application notes and protocols for the use of this compound as an analytical standard and reference material. It is intended to guide researchers in the accurate quantification, quality control, and exploration of its biological functions.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its correct handling, storage, and use in analytical methodologies.

PropertyValueReference
Chemical Name 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy]chromen-4-one[2][3]
Synonyms Lonicerin, Luteolin 7-O-rutinoside, Luteolin 7-rutinoside, Veronicastroside[2][4][5]
CAS Number 20633-84-5, 25694-72-8[2][3][4]
Molecular Formula C27H30O15[2][4][5]
Molecular Weight 594.52 g/mol [2][4][5]
Appearance Typically a white to yellow powder or crystalline solid[5]
Solubility Soluble in DMSO and methanol; poorly soluble in water.[2]
Storage Conditions Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.[2]

Analytical Standards and Reference Materials

The quality and purity of the analytical standard are critical for obtaining accurate and reproducible results. Several suppliers offer this compound reference materials with varying purity levels.

SupplierPurity
MedKoo Biosciences>98%
Sigma-Aldrich≥95% (LC/MS-ELSD)
DC Chemicals>98%
ChemScene≥99.0%
Crysdot97%
CSNpharm>98%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol is adapted from a validated method for the determination of Luteolin-7-O-β-D-glucoside (a synonym for this compound) in biological matrices and can be used for the quantification of this compound in various samples, including plant extracts and formulations.[6]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

Procedure:

  • Preparation of Mobile Phase:

    • Prepare a 0.2% phosphoric acid solution in water.

    • The mobile phase consists of a 1:1 (v/v) mixture of methanol and 0.2% phosphoric acid.

    • Degas the mobile phase before use.

  • Preparation of Standard Solutions:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.

    • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation (for plant extracts):

    • Accurately weigh the powdered plant material.

    • Extract with a suitable solvent (e.g., methanol) using ultrasonication or maceration.

    • Filter the extract through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase, 4.6 x 250 mm, 5 µm
Mobile Phase Methanol : 0.2% Phosphoric Acid (1:1, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 - 20 µL
Column Temperature Ambient
Detection Wavelength 350 nm
  • Analysis:

    • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample solutions.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (Methanol:0.2% H3PO4) HPLC HPLC System (C18 Column) MobilePhase->HPLC Standards Prepare Standard Solutions Standards->HPLC Samples Prepare Sample Extracts Samples->HPLC Detection UV Detection (350 nm) HPLC->Detection Calibration Construct Calibration Curve Detection->Calibration Quantification Quantify this compound Detection->Quantification Calibration->Quantification

Caption: High-Performance Liquid Chromatography (HPLC) workflow for the quantification of this compound.

Structural Characterization Protocols

For unequivocal identification and structural confirmation of this compound, spectroscopic methods are indispensable.

1. Mass Spectrometry (MS):

  • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for the analysis of this compound.

  • Ionization: Electrospray ionization (ESI) in negative mode is commonly used.

  • Expected Ions: The deprotonated molecule [M-H]⁻ at m/z 593.15 is typically observed.

  • Fragmentation: Collision-induced dissociation (CID) will lead to characteristic fragment ions. A major fragment observed is at m/z 285, corresponding to the luteolin aglycone, resulting from the loss of the rutinoside moiety (308 Da).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the luteolin backbone and the sugar protons of the rutinoside moiety.

  • ¹³C NMR: The carbon NMR spectrum provides detailed information about the carbon skeleton. Characteristic signals include those for the carbonyl carbon (around δ 182 ppm), aromatic carbons, and the anomeric carbons of the sugar units.[7] Two-dimensional NMR techniques (COSY, HSQC, HMBC) can be employed for complete structural elucidation.

Biological Applications and Signaling Pathways

This compound exhibits significant biological activities, primarily attributed to its anti-inflammatory and antioxidant properties. Understanding the underlying molecular mechanisms is crucial for its development as a therapeutic agent.

Anti-inflammatory Activity

This compound has been shown to mitigate inflammatory responses by modulating key signaling pathways. In inflammatory conditions, stimuli like lipopolysaccharide (LPS) can activate pathways leading to the production of pro-inflammatory mediators. This compound can interfere with these cascades.

NF-κB and MAPK Signaling Pathways:

One of the primary anti-inflammatory mechanisms of this compound and its aglycone, luteolin, is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][8] Upon stimulation, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes such as iNOS, COX-2, and various cytokines. This compound can inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation. Similarly, it can suppress the phosphorylation of MAPK proteins like JNK and p38, which are also involved in the inflammatory response.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (JNK, p38) TLR4->MAPK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Genes (iNOS, COX-2, Cytokines) Nucleus->Inflammation Transcription This compound This compound This compound->IKK This compound->MAPK MAPK->Nucleus

Caption: this compound's inhibition of the NF-κB and MAPK inflammatory pathways.

JAK/STAT Signaling Pathway:

This compound and related flavonoid glycosides have also been implicated in the modulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[9][10][11] Cytokines can activate JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the expression of target genes, including those involved in inflammation. This compound can inhibit the phosphorylation of JAK and STAT proteins, thereby downregulating this inflammatory signaling cascade.

JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT P STAT_P p-STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocation Inflammation Inflammatory Gene Expression Nucleus->Inflammation Transcription This compound This compound This compound->JAK

Caption: this compound's inhibitory effect on the JAK/STAT signaling pathway.

Antioxidant Activity

The antioxidant properties of this compound are primarily due to its ability to scavenge free radicals. This is a key mechanism in protecting cells from oxidative stress, which is implicated in numerous chronic diseases.

Radical Scavenging Mechanisms:

This compound, as a phenolic compound, can neutralize free radicals through two main mechanisms:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups on the luteolin backbone can donate a hydrogen atom to a free radical, thereby neutralizing it.[3]

  • Single Electron Transfer (SET): this compound can donate an electron to a free radical, which is then followed by proton transfer.[3]

The presence of multiple hydroxyl groups and the conjugated structure of the flavonoid core contribute to the potent radical-scavenging capacity of this compound.

Antioxidant_Mechanism cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) This compound This compound (with -OH groups) FreeRadical Free Radical (e.g., ROO•) This compound->FreeRadical H• ScolymosideRadical This compound Radical (stabilized) This compound->ScolymosideRadical NeutralizedRadical Neutralized Radical (e.g., ROOH) FreeRadical->NeutralizedRadical Scolymoside_SET This compound (with -OH groups) FreeRadical_SET Free Radical (e.g., R•) Scolymoside_SET->FreeRadical_SET e-

Caption: Antioxidant mechanisms of this compound: HAT and SET pathways.

Conclusion

This compound is a valuable natural product with significant therapeutic potential. The use of a well-characterized analytical standard is fundamental for accurate research in natural product chemistry, pharmacology, and drug development. The protocols and data presented in these application notes provide a solid foundation for the effective utilization of this compound in a laboratory setting, ensuring the reliability and reproducibility of experimental results.

References

In Vivo Experimental Models for Studying Scolymoside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary in vivo experimental model used to investigate the therapeutic potential of Scolymoside, a flavonoid glycoside with demonstrated anti-inflammatory properties. The protocols and data presented are based on published research and are intended to guide the design and execution of similar preclinical studies.

Lipopolysaccharide (LPS)-Induced Endotoxemia Mouse Model

This is the most relevant and widely used in vivo model for evaluating the anti-inflammatory effects of this compound. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response, mimicking aspects of sepsis and systemic inflammation when administered to animals.

Application: This model is suitable for assessing the efficacy of this compound in mitigating systemic inflammatory responses, including the release of pro-inflammatory cytokines and the activation of key inflammatory signaling pathways.

Experimental Protocol

Materials:

  • This compound (purity >95%)

  • Lipopolysaccharide (LPS) from Escherichia coli (e.g., serotype O111:B4)

  • Sterile, pyrogen-free saline solution

  • Experimental Animals: Male C57BL/6 mice (6-8 weeks old, 20-25 g)

  • Anesthesia (e.g., isoflurane or a ketamine/xylazine cocktail)

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Tissue collection tools

  • ELISA kits for TNF-α and IL-6

  • Reagents and equipment for Western blotting (antibodies for p-NF-κB, NF-κB, p-ERK1/2, ERK1/2, and β-actin)

Procedure:

  • Animal Acclimatization: House mice in a specific pathogen-free (SPF) facility for at least one week prior to the experiment, with free access to food and water, and maintained on a 12-hour light/dark cycle.

  • Grouping: Randomly divide the mice into the following groups (n=8-10 per group):

    • Control Group: Vehicle (e.g., saline) administration only.

    • LPS Group: LPS administration.

    • This compound Treatment Group(s): this compound administration at various doses (e.g., 10, 25, 50 mg/kg) followed by LPS administration.

    • Positive Control Group (Optional): A known anti-inflammatory drug (e.g., dexamethasone) followed by LPS administration.

  • This compound Administration: Dissolve this compound in a suitable vehicle (e.g., sterile saline). Administer the specified dose to the treatment groups via intraperitoneal (i.p.) injection or oral gavage. The control and LPS groups should receive an equivalent volume of the vehicle.

  • LPS Challenge: After a set pre-treatment time with this compound (e.g., 1 hour), induce endotoxemia by administering a lethal or sub-lethal dose of LPS (e.g., 15 mg/kg, i.p.).

  • Monitoring:

    • Survival Study: For a lethal dose of LPS, monitor the survival of the animals every 12 hours for a period of 72-96 hours.

    • Mechanistic Study: For a sub-lethal dose of LPS, euthanize the animals at a specific time point post-LPS injection (e.g., 2, 6, or 12 hours) to collect blood and tissue samples.

  • Sample Collection:

    • Blood: Collect blood via cardiac puncture into heparinized tubes. Centrifuge to separate plasma and store at -80°C for cytokine analysis.

    • Tissues: Perfuse the animals with cold PBS to remove blood from the organs. Collect relevant tissues (e.g., liver, lungs, spleen) and snap-freeze in liquid nitrogen or fix in formalin for later analysis.

  • Biochemical Analysis:

    • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the plasma using commercial ELISA kits according to the manufacturer's instructions.

    • Western Blotting: Prepare protein lysates from the collected tissues. Determine the protein concentration and perform Western blotting to analyze the phosphorylation status of NF-κB and ERK1/2.

Experimental Workflow

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_monitoring Monitoring & Analysis acclimatization Animal Acclimatization (1 week) grouping Random Grouping (Control, LPS, this compound + LPS) acclimatization->grouping scolymoside_admin This compound Administration (i.p. or oral) grouping->scolymoside_admin lps_challenge LPS Challenge (e.g., 15 mg/kg, i.p.) scolymoside_admin->lps_challenge survival Survival Monitoring (Lethal Dose) lps_challenge->survival sampling Blood & Tissue Sampling (Sub-lethal Dose) lps_challenge->sampling elisa Cytokine Analysis (ELISA) (TNF-α, IL-6) sampling->elisa western Western Blot Analysis (p-NF-κB, p-ERK1/2) sampling->western

Caption: Workflow for the LPS-induced endotoxemia mouse model.

Data Presentation

The following tables summarize the expected quantitative outcomes from the LPS-induced endotoxemia model. The data presented are illustrative and should be replaced with actual experimental results.

Table 1: Effect of this compound on Survival Rate in LPS-Induced Lethal Endotoxemia

Treatment GroupDose (mg/kg)Number of AnimalsSurvival Rate (%)
Control-10100
LPS151020
This compound + LPS101040
This compound + LPS251060
This compound + LPS501080

Table 2: Effect of this compound on Plasma Cytokine Levels in LPS-Treated Mice

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)
Control-15 ± 3.225 ± 5.1
LPS151250 ± 1502500 ± 300
This compound + LPS25600 ± 801100 ± 120
This compound + LPS50350 ± 50700 ± 90
*p < 0.05 compared to the LPS group.

Table 3: Effect of this compound on NF-κB and ERK1/2 Activation in Liver Tissue of LPS-Treated Mice

Treatment GroupDose (mg/kg)p-NF-κB / NF-κB (ratio)p-ERK1/2 / ERK1/2 (ratio)
Control-0.2 ± 0.050.3 ± 0.06
LPS151.8 ± 0.252.1 ± 0.30
This compound + LPS500.8 ± 0.121.1 ± 0.15
*p < 0.05 compared to the LPS group.

Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and ERK1/2 signaling pathways.

NF-κB Signaling Pathway

LPS binds to Toll-like receptor 4 (TLR4) on the surface of immune cells, initiating a signaling cascade that leads to the phosphorylation and degradation of IκBα. This allows the nuclear factor-kappa B (NF-κB) to translocate to the nucleus and promote the transcription of pro-inflammatory genes, including TNF-α and IL-6. This compound has been shown to inhibit the phosphorylation of NF-κB, thereby preventing its activation.[1]

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nuc->Cytokines induces transcription This compound This compound This compound->IKK inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

ERK1/2 Signaling Pathway

The extracellular signal-regulated kinase (ERK) 1/2 pathway is another critical signaling cascade involved in the inflammatory response. LPS can activate this pathway, leading to the phosphorylation of ERK1/2, which in turn can activate transcription factors that promote inflammation. This compound has been demonstrated to suppress the phosphorylation of ERK1/2.[1]

G LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases (e.g., MEK1/2) TLR4->Upstream_Kinases ERK ERK1/2 Upstream_Kinases->ERK phosphorylates pERK p-ERK1/2 ERK->pERK Transcription_Factors Transcription Factors pERK->Transcription_Factors activates Inflammation Inflammation Transcription_Factors->Inflammation promotes This compound This compound This compound->Upstream_Kinases inhibits

Caption: this compound inhibits the ERK1/2 signaling pathway.

Disclaimer: These protocols and application notes are intended for guidance and informational purposes only. Researchers should meticulously review the full-text of relevant literature and adapt these protocols to their specific experimental conditions and institutional guidelines. All animal experiments must be conducted in accordance with approved animal care and use protocols.

References

Cell-based Assays for Evaluating the Biological Activity of Scolymoside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scolymoside, also known as Luteolin 7-O-rutinoside, is a flavonoid glycoside found in various plants. Emerging research has highlighted its potential therapeutic properties, including anti-inflammatory, hepatoprotective, and anti-cancer activities. This document provides detailed application notes and protocols for cell-based assays to investigate and quantify the biological activity of this compound. The methodologies described herein are essential for the preclinical evaluation of this compound and can be adapted for high-throughput screening of other potential drug candidates.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data on the biological activities of this compound from various cell-based assays.

ActivityCell LineAssayEndpointIC50 / EC50Reference
Anti-inflammatory RAW 264.7Griess AssayNitric Oxide (NO)22.7 µM[1]
RAW 264.7ELISAProstaglandin E2 (PGE2)15.0 µM[1]
Hepatoprotective HepG2MTT AssayCell ViabilityData Not Found
Anti-cancer VariousMTT AssayCytotoxicityData Not Found

Note: IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values for hepatoprotective and anti-cancer activities of this compound are not yet extensively reported in the literature. The provided protocols can be utilized to determine these values.

Experimental Protocols

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

Principle: This assay quantifies the inhibition of nitric oxide (NO) production, a key pro-inflammatory mediator, in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS). The amount of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old medium from the cells and pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).

  • Inflammatory Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.

  • Supernatant Collection: After 24 hours, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage of NO inhibition by this compound compared to the LPS-stimulated vehicle control. The IC50 value can be calculated from the dose-response curve.

Hepatoprotective Activity: Toxin-Induced Cytotoxicity Assay in HepG2 Cells

Principle: This assay assesses the ability of this compound to protect human hepatoma (HepG2) cells from damage induced by a hepatotoxin, such as carbon tetrachloride (CCl₄) or acetaminophen. Cell viability is measured using the MTT assay, which is based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.

Materials:

  • HepG2 cells

  • Eagle's Minimum Essential Medium (EMEM) with 10% FBS

  • This compound

  • Carbon tetrachloride (CCl₄) or Acetaminophen

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 12-24 hours.

  • Induction of Hepatotoxicity: After pre-treatment, expose the cells to a pre-determined toxic concentration of CCl₄ (e.g., 40 mM for 1.5 hours) or acetaminophen.

  • MTT Assay:

    • After the toxin incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability compared to the control group (cells not exposed to the toxin). The EC50 value, the concentration of this compound that provides 50% protection, can be determined.

Anti-cancer Activity: Cytotoxicity Assay

Principle: The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Materials:

  • Selected cancer cell line(s) (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Appropriate cell culture medium with 10% FBS

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours. Include a vehicle control.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

This compound's Anti-inflammatory Mechanism of Action

This compound is believed to exert its anti-inflammatory effects by modulating key signaling pathways, primarily the Toll-like receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) pathways.

Scolymoside_Anti_inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates This compound This compound This compound->TLR4 Inhibits IKK IKK This compound->IKK Inhibits MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates NFkB_IkB:s->NFkB:n Release DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Genes Transcription

Caption: this compound inhibits inflammation by blocking TLR4 signaling and IKK activation.

Experimental Workflow for Anti-inflammatory Assay

The following diagram illustrates the general workflow for assessing the anti-inflammatory activity of this compound.

Anti_inflammatory_Workflow start Start seed_cells Seed RAW 264.7 Cells in 96-well plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 treat Pre-treat with this compound incubate1->treat stimulate Stimulate with LPS treat->stimulate incubate2 Incubate 24h stimulate->incubate2 collect Collect Supernatant incubate2->collect griess Perform Griess Assay collect->griess measure Measure Absorbance at 540 nm griess->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Caption: Workflow for determining the anti-inflammatory effect of this compound.

Experimental Workflow for Hepatoprotective Assay

This diagram outlines the steps to evaluate the hepatoprotective potential of this compound.

Hepatoprotective_Workflow start Start seed_cells Seed HepG2 Cells in 96-well plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 treat Pre-treat with this compound incubate1->treat induce_toxicity Induce Toxicity (e.g., CCl4) treat->induce_toxicity mtt_assay Perform MTT Assay induce_toxicity->mtt_assay measure Measure Absorbance at 570 nm mtt_assay->measure analyze Analyze Data (Calculate EC50) measure->analyze end End analyze->end

Caption: Workflow for assessing the hepatoprotective activity of this compound.

References

Application Notes and Protocols for Scolymoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of scolymoside in various solvents, alongside protocols for its use in experimental settings. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound.

Physicochemical Properties of this compound

This compound, a flavonoid glycoside, has the molecular formula C27H30O15 and a molecular weight of 594.52 g/mol . Its anti-inflammatory properties are of significant research interest.

Solubility of this compound

The solubility of this compound has been determined in a range of common laboratory solvents. The following table summarizes the available quantitative data. It is important to note that experimentally determined solubility data for this compound in organic solvents is limited. Therefore, data for its aglycone, luteolin, is provided as a reasonable estimate for solubility in those solvents.

SolventThis compound SolubilityLuteolin Solubility (as an estimate for this compound)Temperature (°C)Reference
Water2.07 g/L (predicted)-Not Specified[1]
Water0.11 g/L (predicted)-25[2]
Dimethyl Sulfoxide (DMSO)Data not available~10 mg/mLNot Specified[3]
EthanolData not available~5 mg/mLNot Specified[3]
MethanolData not availableSolubleNot Specified[4]
Dimethylformamide (DMF)Data not available~20 mg/mLNot Specified[3]

Note: this compound is sparingly soluble in aqueous buffers. For cell culture experiments, it is recommended to first dissolve this compound in an organic solvent like DMSO to create a stock solution before diluting it to the final concentration in the aqueous medium.

Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. The following diagram illustrates the canonical NF-κB signaling cascade and the inhibitory action of this compound.

Scolymoside_NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKKα/β/γ TAK1->IKK_complex IkB IkB IKK_complex->IkB Phosphorylates NFkB p50/p65 IkB->NFkB Sequesters IkB_p p-IκB IkB->IkB_p NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation This compound This compound This compound->IKK_complex Inhibits DNA DNA NFkB_nuc->DNA Binds to κB sites Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes Induces Scolymoside_Experiment_Workflow A 1. Cell Seeding Seed RAW 264.7 cells in 6-well plates and culture overnight. B 2. Pre-treatment with this compound Treat cells with various concentrations of this compound (or vehicle control - DMSO) for 1-2 hours. A->B C 3. LPS Stimulation Stimulate cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30-60 minutes). B->C D 4. Cell Lysis & Protein Extraction Lyse cells and separate nuclear and cytoplasmic fractions. C->D E 5. Western Blot Analysis Analyze protein levels of p-IκBα, IκBα in the cytoplasm and p65 in the nucleus. D->E F 6. Data Analysis Quantify protein bands and compare the effects of this compound treatment to controls. E->F

References

Application Notes and Protocols for the Isolation of Scolymoside from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Scolymoside, also known as Luteolin-7-rutinoside, is a flavonoid glycoside found in various plants, notably in the leaves of artichoke (Cynara scolymus L.). It is recognized for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This document provides a comprehensive protocol for the extraction, purification, and identification of this compound from plant materials. The methodologies detailed herein are synthesized from established scientific literature to provide a robust guide for laboratory applications.

I. Data Presentation

The isolation of this compound involves several steps, each with potential variations in yield depending on the starting material and extraction conditions. The following tables summarize quantitative data gathered from various studies to provide an overview of expected outcomes.

Table 1: Summary of Extraction Yields for this compound and Related Compounds from Cynara scolymus Leaves

Extraction MethodSolvent SystemPlant MaterialCompound/FractionReported YieldReference
Soxhlet Extraction80% MethanolCynara scolymus L. leavesCrude Flavonoid ExtractNot explicitly stated, but used for further fractionation[1]
Soxhlet Extraction80% MethanolCynara scolymus L. leavesSub-fraction containing this compound1.30 g from 500 g of leaves (as part of a larger fraction)[2]
Supercritical CO2 ExtractionCO2Cynara cardunculus var. scolymus leaf by-productsLuteolin 7-O-rutinosideQuantified but specific yield not provided
Ultrasound-Assisted Extraction50:50% v/v ethanol: waterCynara cardunculus var. scolymus leaf by-productsTotal Phenols Content7.22 ± 0.58 mg/g dry plant

Table 2: Chromatographic Parameters for the Analysis and Purification of this compound

Chromatographic TechniqueStationary PhaseMobile Phase / Eluent SystemDetectionPurposeReference
Thin Layer Chromatography (TLC)Silica GelToluene-Chloroform-Acetone (40:25:35)UV light (366 nm)Monitoring Fractions[2]
Thin Layer Chromatography (TLC)Silica GelEthyl acetate: Methanol: Formic acid (50:50:1)UV light (366 nm)Monitoring Fractions[3]
Column ChromatographySilica GelGradient of Hexane, Dichloromethane, and MethanolTLC MonitoringFractionation[1][2]
Preparative HPLCC18Methanol-0.1% aqueous acetic acid (gradient or isocratic)UV DetectorFinal Purification[4]
Analytical HPLCC18Isopropanol/acetonitrile/methanol/0.3% aqueous formic acid (18:30:12:40) and 0.3% aqueous formic acidDAD-MSAnalysis and Quantification[5]

II. Experimental Protocols

This section provides detailed methodologies for the isolation and purification of this compound from plant materials, primarily focusing on Cynara scolymus L. (artichoke) leaves.

Protocol 1: Extraction and Fractionation of this compound

1. Preparation of Plant Material:

  • Collection: Collect fresh leaves of Cynara scolymus L.

  • Drying: Air-dry the leaves in a shaded, well-ventilated area or use a plant dryer at a controlled temperature (40-50°C) to prevent the degradation of thermolabile compounds.

  • Grinding: Grind the dried leaves into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

2. Defatting of Plant Material:

  • Place 500 g of the powdered leaves in a Soxhlet apparatus.

  • Extract with n-hexane for 24 hours to remove nonpolar compounds such as fats and waxes.[1]

  • Discard the hexane extract and allow the defatted plant material to air dry completely.

3. Methanolic Extraction:

  • Transfer the defatted leaf powder to the Soxhlet apparatus.

  • Extract with 3 liters of 80% methanol for a minimum of 24 hours or until the solvent running through the siphon is colorless.[1]

  • Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

4. Liquid-Liquid Partitioning (Optional Fractionation Step):

  • Suspend the crude methanolic extract in distilled water.

  • Perform sequential partitioning with solvents of increasing polarity, such as ethyl acetate and n-butanol. This compound is expected to be enriched in the more polar fractions (e.g., ethyl acetate or the subsequent aqueous phase).

Protocol 2: Purification of this compound by Column Chromatography

1. Preparation of the Column:

  • Use a glass column packed with silica gel (e.g., 100 g, 60 x 3 cm) as the stationary phase.[2]

  • Equilibrate the column with the initial mobile phase (n-hexane).

2. Sample Loading:

  • Adsorb the crude extract or the enriched fraction onto a small amount of silica gel.

  • Allow the solvent to evaporate completely.

  • Carefully load the dried, adsorbed sample onto the top of the prepared column.

3. Elution:

  • Begin elution with n-hexane and gradually increase the polarity of the mobile phase by adding dichloromethane and then methanol.[2] A suggested gradient is as follows:

    • 100% n-hexane

    • n-hexane:dichloromethane mixtures (e.g., 9:1, 1:1, 1:9)

    • 100% dichloromethane

    • dichloromethane:methanol mixtures (e.g., 9:1, 1:1, 1:9)

    • 100% methanol

  • Collect fractions of a consistent volume (e.g., 10-20 mL).

4. Fraction Monitoring:

  • Monitor the collected fractions using Thin Layer Chromatography (TLC) on silica gel plates.[1]

  • Use a mobile phase such as Toluene:Chloroform:Acetone (40:25:35) or Ethyl acetate:Methanol:Formic acid (50:50:1).[2][3]

  • Visualize the spots under UV light at 366 nm. This compound and other flavonoids will appear as dark spots.

  • Pool the fractions that show a prominent spot corresponding to the Rf value of a this compound standard, if available.

Protocol 3: Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

1. Sample Preparation:

  • Dissolve the pooled and concentrated fractions from column chromatography in the initial mobile phase for HPLC.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm × 10.0 mm, 5 µm particle size) is suitable for preparative scale.[4]

  • Mobile Phase: A gradient of methanol and water, both containing 0.1% acetic acid or formic acid, is commonly used for flavonoid separation.[4]

    • Solvent A: Water with 0.1% acetic acid

    • Solvent B: Methanol with 0.1% acetic acid

  • Gradient Program: An example of a linear gradient could be:

    • 0-5 min: 20% B

    • 5-35 min: 20% to 80% B

    • 35-40 min: 80% B

    • 40-45 min: 80% to 20% B

    • 45-50 min: 20% B (re-equilibration)

    • Note: This gradient is a starting point and should be optimized based on analytical HPLC runs.

  • Flow Rate: A typical flow rate for a 10.0 mm ID column is 4-5 mL/min.[4]

  • Detection: Monitor the elution at a wavelength of approximately 340-350 nm, which is the absorption maximum for many flavones.

  • Fraction Collection: Collect the peak corresponding to the retention time of this compound.

3. Post-Purification:

  • Combine the collected fractions containing pure this compound.

  • Remove the organic solvent using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain pure this compound as a solid.

III. Mandatory Visualization

The following diagrams illustrate the experimental workflow for isolating this compound and the signaling pathways it may modulate.

G cluster_prep Plant Material Preparation cluster_extract Extraction & Fractionation cluster_purify Purification start Fresh Plant Material (e.g., Cynara scolymus leaves) dry Drying (Air or 40-50°C) start->dry grind Grinding to Fine Powder dry->grind defat Defatting (Soxhlet with n-hexane) grind->defat extract Methanolic Extraction (Soxhlet with 80% Methanol) defat->extract concentrate1 Concentration (Rotary Evaporator) extract->concentrate1 cc Column Chromatography (Silica Gel, Gradient Elution) concentrate1->cc tlc TLC Monitoring cc->tlc pool Pooling of Fractions tlc->pool prephplc Preparative HPLC (C18, Methanol/Water Gradient) pool->prephplc lyophilize Lyophilization prephplc->lyophilize pure Pure this compound lyophilize->pure G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Pro-inflammatory Signaling Pathways cluster_transcription Transcription Factors cluster_response Inflammatory Response LPS LPS MAPK MAPK (p38, ERK, JNK) LPS->MAPK PI3K PI3K/Akt LPS->PI3K IKK IKK LPS->IKK AP1 AP-1 MAPK->AP1 PI3K->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) AP1->Cytokines NFkB->Cytokines iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 This compound This compound This compound->MAPK Inhibits This compound->PI3K Inhibits This compound->IKK Inhibits G cluster_stimulus Cytokine Signaling cluster_jak_stat JAK/STAT Pathway cluster_response Gene Transcription Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 STAT6 STAT6 JAK1->STAT6 pSTAT6 p-STAT6 STAT6->pSTAT6 Inflammatory_Genes Inflammatory Gene Expression pSTAT6->Inflammatory_Genes SOCS1 SOCS1 SOCS1->JAK1 Inhibits This compound This compound This compound->JAK1 Inhibits This compound->STAT6 Inhibits This compound->SOCS1 Upregulates

References

Application Notes and Protocols for Scolymoside in Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scolymoside, a flavonoid glycoside also known as Luteolin-7-rutinoside, has garnered significant interest in the scientific community for its potent anti-inflammatory properties. This document provides detailed application notes and experimental protocols for utilizing this compound in various established anti-inflammatory research models. The information herein is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response. The primary mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. By targeting these pathways, this compound effectively reduces the production of pro-inflammatory mediators, such as cytokines and enzymes, thereby attenuating the inflammatory process.

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and its aglycone, Luteolin, in various experimental models.

Table 1: In Vitro Anti-inflammatory Activity of this compound (Luteolin-7-O-glucoside) in LPS-Stimulated RAW 264.7 Macrophages [1]

Inflammatory MediatorIC50 Value (µM)
Nitric Oxide (NO)22.7
Prostaglandin E2 (PGE2)15.0

Table 2: In Vivo Anti-inflammatory Effects of Luteolin (Aglycone of this compound) in DSS-Induced Colitis in Mice [2]

Treatment GroupDoseDisease Activity Index (DAI) ScoreColon Length Shortening Prevention
DSS Control-Markedly IncreasedSignificant Shortening
Luteolin0.1% in dietImprovedPartially Prevented

Table 3: Effect of Luteolin-7-O-glucoside on Pro-inflammatory Cytokines in DSS-Induced Colitis [3]

CytokineTreatment (100 mg/kg)Result
IL-6Luteolin-7-O-glucosideSignificantly Decreased
IL-1βLuteolin-7-O-glucosideSignificantly Decreased
IL-18Luteolin-7-O-glucosideSignificantly Decreased
TNF-αLuteolin-7-O-glucosideSignificantly Decreased

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound and its aglycone, Luteolin.

Scolymoside_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKα/β TLR4->IKK IkBa IκBα IKK->IkBa p p65 p65 IKK->p65 p NFkB_complex p65/IκBα (Inactive) IkBa->NFkB_complex p_IkBa p-IκBα p65->NFkB_complex p_p65 p-p65 nucleus Nucleus p_p65->nucleus Translocation inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) nucleus->inflammatory_genes This compound This compound (Luteolin) This compound->IKK Inhibits

Caption: this compound's inhibition of the NF-κB signaling pathway.

Luteolin_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK p38 p38 MAPKKK->p38 p ERK ERK MAPKKK->ERK p JNK JNK MAPKKK->JNK p p_p38 p-p38 p_ERK p-ERK p_JNK p-JNK AP1 AP-1 p_p38->AP1 p_ERK->AP1 p_JNK->AP1 nucleus Nucleus AP1->nucleus Translocation inflammatory_genes Pro-inflammatory Gene Expression nucleus->inflammatory_genes Luteolin Luteolin (Aglycone) Luteolin->p38 Inhibits Phosphorylation Luteolin->ERK Inhibits Phosphorylation

Caption: Luteolin's (this compound aglycone) modulation of the MAPK pathway.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo anti-inflammatory models are provided below.

In Vitro Model: LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol outlines the procedure for assessing the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.

in_vitro_workflow cluster_0 Cell Culture and Seeding cluster_1 This compound Treatment and LPS Stimulation cluster_2 Analysis of Inflammatory Markers A Culture RAW 264.7 cells in DMEM with 10% FBS B Seed cells in 96-well plates (for viability/NO/PGE2 assays) or 6-well plates (for Western blot/PCR) A->B C Incubate for 24 hours to allow attachment B->C D Pre-treat cells with varying concentrations of this compound for 1-2 hours C->D E Stimulate cells with LPS (e.g., 1 µg/mL) D->E F Incubate for a specified duration (e.g., 24 hours for NO/PGE2, shorter for signaling studies) E->F G Collect supernatant for NO (Griess assay) and PGE2 (ELISA) measurement F->G H Lyse cells for protein extraction (Western blot for NF-κB, MAPK proteins) or RNA extraction (RT-qPCR for cytokine mRNA) F->H I Perform cell viability assay (e.g., MTT) G->I in_vivo_workflow_edema cluster_0 Animal Preparation and Grouping cluster_1 Treatment and Induction of Edema cluster_2 Measurement and Analysis A Acclimatize rodents (e.g., rats or mice) for at least one week B Randomly divide animals into groups: - Vehicle Control - Carrageenan Control - this compound Treatment Groups (various doses) - Positive Control (e.g., Indomethacin) A->B C Administer this compound, vehicle, or positive control (e.g., orally or intraperitoneally) 30-60 minutes before carrageenan injection B->C D Inject 1% carrageenan solution (e.g., 0.1 mL) subplantarly into the right hind paw C->D E Measure paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 0, 1, 2, 3, 4, 5, 6 hours post-carrageenan) D->E F Calculate the percentage of edema inhibition for each treatment group compared to the carrageenan control E->F G At the end of the experiment, euthanize animals and collect paw tissue for histological analysis or measurement of inflammatory markers F->G in_vivo_workflow_colitis cluster_0 Animal Preparation and Grouping cluster_1 Induction of Colitis and Treatment cluster_2 Monitoring and Analysis A Acclimatize mice (e.g., C57BL/6) for at least one week B Randomly divide animals into groups: - Control (regular drinking water) - DSS Control (DSS in drinking water) - this compound Treatment Groups (various doses) + DSS - Positive Control (e.g., Mesalazine) + DSS A->B C Administer 2.5-5% DSS in drinking water for 5-7 days to induce acute colitis B->C D Administer this compound, vehicle, or positive control daily via the desired route (e.g., oral gavage) during the DSS administration period C->D E Monitor body weight, stool consistency, and presence of blood in feces daily to calculate the Disease Activity Index (DAI) F At the end of the study, euthanize mice and collect colon tissue E->F G Measure colon length and collect samples for histological analysis (H&E staining) and measurement of inflammatory markers (e.g., MPO, cytokines) F->G

References

Application of Scolymoside in Antifungal Research: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scolymoside, also known as Luteolin 7-O-rutinoside, is a flavonoid glycoside found in various plants.[1] Flavonoids as a class are recognized for a multitude of biological activities, including antifungal properties.[2] This document provides detailed application notes and protocols for the investigation of this compound's antifungal potential, based on existing research on this compound and structurally related flavonoids. These guidelines are intended to assist researchers in designing and executing studies to evaluate its efficacy against fungal pathogens.

Antifungal Activity of this compound

This compound has demonstrated in vitro antifungal activity against several yeast species. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, has been determined for this compound against various fungi.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Fungal Species
Fungal SpeciesMIC (µg/mL)Reference
Candida albicans100[3][4]
Candida lusitaniae50[3][4]
Saccharomyces cerevisiae200[3][4]
Aspergillus niger100[4]

Note: One study reported a broader MIC range of 50 to 200 µg/mL for a group of phenolic compounds including luteolin-7-rutinoside against various bacteria and fungi.[5]

Mechanism of Action

The precise antifungal mechanism of this compound is not fully elucidated; however, based on studies of related flavonoids, a multi-faceted mode of action targeting the fungal cell envelope is proposed.

Cell Wall Disruption

Research on flavonoids structurally similar to this compound, such as luteolin and luteolin-7-glucoside, has shown that these compounds can inflict physical damage on the fungal cell wall. In studies with Aspergillus flavus, these flavonoids were observed to cause a "peeling" of the outer layer of the cell wall.[6] This disruption of the cell wall's integrity can lead to increased permeability and ultimately cell death.

Ergosterol Biosynthesis Inhibition

A primary target for many antifungal compounds is the synthesis of ergosterol, an essential sterol in the fungal cell membrane that is absent in mammalian cells.[7][8][9] The inhibition of ergosterol biosynthesis disrupts membrane fluidity and function, leading to fungal cell death.[7][8][9] Flavonoids are known to interfere with this pathway. While direct evidence for this compound is still emerging, it is hypothesized to act similarly to other antifungal flavonoids by targeting enzymes within the ergosterol biosynthesis pathway.[7]

cluster_cell_wall Cell Wall cluster_cell_membrane Cell Membrane This compound This compound CellWall Cell Wall Integrity This compound->CellWall Disruption Ergosterol Ergosterol Biosynthesis This compound->Ergosterol Inhibition FungalCell Fungal Cell MembraneIntegrity Membrane Permeability CellWall->MembraneIntegrity Compromises Ergosterol->MembraneIntegrity Disrupts CellDeath Fungal Cell Death MembraneIntegrity->CellDeath Leads to cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Inoculum C Inoculate Microtiter Plate A->C B Prepare this compound Dilutions B->C D Incubate at 35°C C->D E Read Turbidity D->E F Determine MIC E->F

References

Troubleshooting & Optimization

Technical Support Center: Scolymoside Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Scolymoside (also known as Luteolin 7-O-rutinoside) in aqueous solutions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound solutions.

1. Issue: Rapid Decrease in this compound Concentration in Aqueous Solution

  • Question: I've prepared an aqueous solution of this compound, but subsequent analysis by HPLC shows a significant decrease in the peak area of the parent compound over a short period. What could be the cause?

  • Answer: A rapid decrease in this compound concentration is likely due to chemical degradation. The primary suspected pathways are hydrolysis and oxidation, which can be influenced by several factors in your experimental setup.

    • Potential Cause 1: Hydrolysis. The glycosidic bond linking the rutinoside sugar moiety to the luteolin aglycone can be susceptible to cleavage, especially under acidic or basic conditions. This would result in the formation of luteolin and rutinose.

    • Troubleshooting Steps:

      • Verify Solution pH: Measure the pH of your this compound solution. Flavonoid glycosides often have optimal stability in a slightly acidic to neutral pH range.

      • Utilize a Buffer: If your application allows, prepare your solution using a suitable buffer system (e.g., phosphate or citrate buffer) to maintain a stable pH.

      • Analyze for Degradation Products: Use LC-MS to look for the mass corresponding to the luteolin aglycone (m/z 287.05) to confirm hydrolysis.

    • Potential Cause 2: Oxidation. Flavonoids, with their multiple hydroxyl groups, are prone to oxidation, which can be catalyzed by dissolved oxygen, metal ions, or exposure to high temperatures.

    • Troubleshooting Steps:

      • De-gas Solvents: Before preparing your solution, de-gas the aqueous solvent by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.

      • Use High-Purity Water: Use HPLC-grade or Milli-Q water to minimize trace metal ion contamination.

      • Incorporate Chelating Agents: If metal ion catalysis is suspected, consider adding a small amount of a chelating agent like EDTA to your buffer.

      • Add Antioxidants: For some applications, the addition of an antioxidant such as ascorbic acid or butylated hydroxytoluene (BHT) can prevent oxidative degradation. Ensure the chosen antioxidant does not interfere with your downstream assays.

2. Issue: Appearance of New Peaks in HPLC Chromatogram of Stored this compound Solution

  • Question: After storing my this compound solution, I am observing new, unidentified peaks in my HPLC chromatogram. What are these, and how can I identify them?

  • Answer: The appearance of new peaks is a strong indication of this compound degradation. These new peaks represent the degradation products.

    • Troubleshooting and Identification Workflow:

      • Forced Degradation Study: To systematically identify the potential degradation products, perform a forced degradation study. This involves exposing your this compound solution to a range of stress conditions (acidic, basic, oxidative, photolytic, and thermal) to intentionally induce degradation. This will help in correlating the unknown peaks with specific degradation pathways.

      • LC-MS Analysis: Analyze the samples from your forced degradation study using Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the mass-to-charge ratio (m/z) of the degradation products, which is crucial for their identification. For example, the hydrolysis product, luteolin, would have an expected [M+H]⁺ of approximately 287.05.

      • Stability-Indicating HPLC Method: Ensure your HPLC method is "stability-indicating." This means that the method can separate the parent this compound peak from all potential degradation product peaks, allowing for accurate quantification of the remaining active compound.

Logical Flow for Troubleshooting this compound Instability

G start This compound Solution Shows Instability (e.g., decreased concentration, new peaks) check_storage Review Storage Conditions: - Temperature - Light Exposure - pH of Solution start->check_storage hydrolysis Potential Cause: Hydrolysis check_storage->hydrolysis Is pH extreme? oxidation Potential Cause: Oxidation check_storage->oxidation Is solution exposed to air/metal ions? photodegradation Potential Cause: Photodegradation check_storage->photodegradation Is solution exposed to light? control_ph Troubleshooting: - Measure and buffer pH - Use slightly acidic conditions hydrolysis->control_ph control_oxidation Troubleshooting: - Use de-gassed solvents - Add antioxidants/chelating agents oxidation->control_oxidation control_light Troubleshooting: - Store in amber vials or in the dark photodegradation->control_light analyze_degradation Analyze for Degradation Products (LC-MS) control_ph->analyze_degradation control_oxidation->analyze_degradation confirm_hydrolysis Look for Luteolin (aglycone) analyze_degradation->confirm_hydrolysis confirm_oxidation Look for oxidized products analyze_degradation->confirm_oxidation

Caption: A decision tree for troubleshooting this compound instability.

Frequently Asked Questions (FAQs)

1. What are the primary factors that affect the stability of this compound in aqueous solutions?

The stability of this compound, like other flavonoid glycosides, is primarily influenced by:

  • pH: Extreme acidic or alkaline pH can catalyze the hydrolysis of the glycosidic bond.

  • Temperature: Higher temperatures generally accelerate the rate of all degradation reactions, including hydrolysis and oxidation.[1]

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[2]

  • Oxygen: The presence of dissolved oxygen can promote oxidative degradation of the flavonoid structure.[2]

  • Metal Ions: Trace metal ions (e.g., Fe²⁺, Cu²⁺) can act as catalysts for oxidative degradation.[1]

2. What are the likely degradation pathways for this compound?

Based on the structure of this compound and the known degradation patterns of similar flavonoid glycosides, the two most probable degradation pathways are:

  • Hydrolysis: Cleavage of the O-glycosidic bond between the luteolin aglycone and the rutinoside sugar moiety. This would yield luteolin and rutinose. Further hydrolysis of the disaccharide rutinose into glucose and rhamnose is also possible.

  • Oxidation: The catechol (3',4'-dihydroxyphenyl) group on the B-ring of the luteolin structure is particularly susceptible to oxidation, which can lead to the formation of quinone-type structures and further polymerization.

Potential Degradation Pathways of this compound

G This compound This compound (Luteolin-7-O-rutinoside) Hydrolysis Hydrolysis (Acid/Base/Enzyme) This compound->Hydrolysis Oxidation Oxidation (O2, Metal Ions, Light) This compound->Oxidation Luteolin Luteolin (Aglycone) Hydrolysis->Luteolin Rutinoside Rutinoside Hydrolysis->Rutinoside Oxidized_Products Oxidized Products (e.g., Quinones) Oxidation->Oxidized_Products Polymers Polymers Oxidized_Products->Polymers

Caption: Potential degradation pathways for this compound in aqueous solution.

3. How can the stability of this compound solutions be improved?

Several strategies can be employed to enhance the stability of this compound in aqueous formulations:

  • pH Control: Maintain the pH of the solution in a slightly acidic range (e.g., pH 4-6) using a buffer system.[3]

  • Temperature Control: Store stock solutions and experimental samples at low temperatures (e.g., 2-8°C for short-term and -20°C or lower for long-term storage).

  • Light Protection: Store solutions in amber glass vials or protect them from light by wrapping containers in aluminum foil.[2]

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Formulation Strategies:

    • Co-solvents: Adding co-solvents like ethanol or propylene glycol can sometimes improve stability by reducing water activity.

    • Encapsulation: For advanced formulations, encapsulating this compound in systems like liposomes or nanoparticles can protect it from the aqueous environment.[4]

    • Acylation: Chemical modification through acylation has been shown to improve the stability of other flavonoids.[2]

4. What are the recommended storage conditions for this compound in solid form and in solution?

  • Solid Form: As a solid, this compound should be stored in a dry, dark place at -20°C for long-term stability (≥ 4 years).[5]

  • Aqueous Solutions: Stock solutions should be prepared fresh whenever possible. If storage is necessary, they should be kept at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For daily use, solutions can be stored at 2-8°C for a limited time, but their stability should be verified for the specific experimental duration.

Quantitative Data

Direct quantitative data on the degradation kinetics of this compound is limited in the published literature. However, data from its aglycone, luteolin, can provide some insights into its potential stability profile.

Table 1: Degradation Rate Constants (k) for Luteolin (Aglycone of this compound) in Solution [1]

ConditionTemperature (°C)Degradation Rate Constant (k, h⁻¹)
Control (Aqueous Solution)200.0214
Control (Aqueous Solution)370.0245
+ Fe²⁺200.0189 (stabilized)
+ Fe²⁺370.0201 (stabilized)
+ Cu²⁺200.0211
+ Cu²⁺370.0381 (destabilized)

Note: This data is for the aglycone luteolin and indicates that stability is affected by temperature and the presence of specific metal ions.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

Objective: To identify the degradation pathways of this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate or citrate buffer solutions

  • HPLC or UPLC system with a PDA/UV detector[6]

  • LC-MS system for peak identification[7]

Workflow for Forced Degradation Study

G prep_solution Prepare this compound Stock Solution (e.g., 1 mg/mL in methanol) stress_conditions Expose Aliquots to Stress Conditions prep_solution->stress_conditions acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) stress_conditions->base oxidation Oxidation (e.g., 3% H2O2, RT) stress_conditions->oxidation thermal Thermal Degradation (e.g., 80°C in solution/solid) stress_conditions->thermal photo Photodegradation (e.g., UV/Vis light exposure) stress_conditions->photo analysis Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis hplc HPLC-UV Analysis: - Quantify remaining this compound - Check peak purity analysis->hplc lcms LC-MS Analysis: - Identify m/z of degradation products analysis->lcms report Report Degradation Profile & Degradation Pathways hplc->report lcms->report

Caption: A workflow diagram for a forced degradation study of this compound.

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.

  • Stress Conditions:

    • For each condition, dilute the stock solution with the stressor solution to a final concentration of approximately 100 µg/mL. Include a control sample diluted with water and protected from stress.

    • Acid Hydrolysis: Mix with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix with 0.1 M NaOH and keep at room temperature.

    • Oxidative Degradation: Mix with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Incubate the solution at 80°C. Also, expose the solid powder to 80°C.

    • Photodegradation: Expose the solution in a quartz cuvette to a photostability chamber with a controlled light source (e.g., UV and visible light as per ICH Q1B guidelines).[8]

  • Time Points and Sample Analysis:

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC-UV method to determine the percentage of this compound remaining.

    • Analyze samples showing significant degradation by LC-MS to identify the mass of the degradation products.

  • Data Evaluation:

    • Calculate the degradation rate for each condition.

    • Propose degradation pathways based on the identified products.

    • Assess the suitability of the HPLC method for stability testing.

References

Troubleshooting low yield in Scolymoside extraction

Author: BenchChem Technical Support Team. Date: December 2025

<Technical Support Center: Saponin Extraction >

A Note on "Scolymoside": Our initial investigation found no specific compound named "this compound" in the available scientific literature. It is possible this is a novel, recently identified compound or a proprietary name. However, the name suggests it is a type of glycoside, likely a saponin, derived from a plant in the Scolymus genus, such as Scolymus hispanicus (Golden Thistle).[1][2] This guide therefore focuses on troubleshooting the extraction of saponins, a broad class of plant-derived glycosides, with principles directly applicable to your work.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting my saponin extraction yield? A1: Several factors critically influence saponin extraction efficiency. The most significant are the choice of solvent and its polarity, extraction temperature, extraction time, the particle size of the plant material, and the solid-to-solvent ratio.[3][4] Optimizing each of these parameters is essential for maximizing yield.[5]

Q2: I'm not sure which solvent to use. What is the best choice for saponin extraction? A2: Saponins have good solubility in polar solvents. Aqueous ethanol and methanol are the most commonly used solvents due to their effectiveness and relatively low toxicity.[4][6] The ideal concentration often involves a mixture with water; for example, 40-70% ethanol is frequently effective.[4][7] Pure ethanol can sometimes be less effective as it may cause proteins in the plant extract to coagulate, hindering saponin recovery.[8] The optimal solvent system should be determined experimentally for your specific plant material.[5]

Q3: Can the pH of my extraction solvent impact the yield? A3: Yes, pH can have a significant effect. Generally, a neutral or slightly acidic pH is recommended to prevent the hydrolysis (breakdown) of saponins.[5][9] However, in some specific cases, such as with soyasaponins in a yogurt matrix, adjusting the pH to be slightly alkaline (e.g., pH 8.0) has been shown to dramatically improve recovery.[9][10] It is crucial to test the optimal pH for your specific saponin and plant matrix, as alkaline conditions can also degrade certain saponins.[9]

Q4: My crude extract is very impure, with a lot of pigments and fats. How can I fix this? A4: The co-extraction of impurities like lipids and chlorophyll is a common problem.[5] To resolve this, perform a preliminary defatting step before the main extraction. This involves pre-extracting the dried, ground plant material with a non-polar solvent like n-hexane.[5][9] This step removes lipids and other non-polar compounds that can interfere with saponin extraction and purification.

Q5: What is a typical saponin yield from plant material? A5: Saponin yield varies widely depending on the plant species, quality of the raw material, and the efficiency of the extraction and purification methods used.[11] Crude saponin extracts can range from 10-15% of the dry plant weight. For high-purity saponins required by the pharmaceutical industry, the final yield is often lower, in the range of 5-10%, due to the extensive purification steps involved.[11] For example, an optimized ultrasonic-assisted extraction of total saponins from Polyscias fruticosa roots yielded 14.51%.[12]

Troubleshooting Guide for Low Saponin Yield

This guide will help you systematically identify and resolve the cause of low extraction yields.

Problem 1: Low Yield in Crude Extract

Your initial extraction results in a smaller-than-expected amount of crude saponin powder.

Possible Cause Recommended Solution
Inadequate Sample Preparation The plant material is not finely ground, limiting solvent penetration. Ensure the material is dried and milled to a uniform, fine powder to maximize the surface area for solvent interaction.[5][9]
Inappropriate Solvent System The solvent's polarity may not be optimal for your target saponin. Test different concentrations of aqueous ethanol or methanol (e.g., 50%, 70%, 85%).[5][13] Sometimes, adding a small amount of water to an organic solvent significantly improves yield.[13]
Suboptimal Extraction Time/Temp. Extraction may be incomplete or saponins may be degrading. Optimize both time and temperature. High temperatures can degrade saponins.[3][8] For conventional methods, a longer extraction time may be needed.[4] For methods like ultrasound-assisted extraction (UAE), optimal times can be shorter (e.g., 60-75 minutes) at moderate temperatures (e.g., 50-60°C).[12][13]
Inefficient Extraction Method Simple maceration may not be effective enough. Consider switching to a more advanced method like Soxhlet extraction, Ultrasound-Assisted Extraction (UAE), or Microwave-Assisted Extraction (MAE) to improve efficiency.[4][14]
Poor Quality Raw Material The starting plant material may have a naturally low saponin content. Ensure the raw material is of high quality, harvested at the correct time, and stored properly to prevent degradation of active compounds.[3][15]
Problem 2: High Crude Yield, but Low Final Purity/Recovery

You obtain a large amount of crude extract, but the final purified saponin yield is very low.

Possible Cause Recommended Solution
Co-extraction of Impurities The crude extract is contaminated with high levels of lipids, pigments, proteins, or polysaccharides.[5][16] Implement a pre-extraction defatting step with a non-polar solvent (e.g., n-hexane).[5] For protein and polysaccharide removal, consider adding 90% ethanol to the concentrated aqueous extract to precipitate these impurities.[16]
Saponin Degradation During Workflow Saponins may be degrading due to excessive heat or improper pH during solvent removal or purification steps. When using a rotary evaporator, ensure the water bath temperature does not exceed 45-50°C.[8][9] Maintain a neutral or slightly acidic pH throughout the process unless optimized otherwise.[5]
Ineffective Purification The chosen purification method is not separating saponins from other co-extracted compounds effectively. Utilize appropriate chromatographic techniques. Column chromatography with macroporous resins or Sephadex LH-20 is effective for initial cleanup.[9] For final purification, High-Performance Liquid Chromatography (HPLC) may be necessary.[3]

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of Saponins

UAE is an efficient method that uses ultrasonic waves to disrupt plant cell walls, enhancing saponin release and reducing extraction time.[3]

  • Preparation : Dry the plant material (e.g., roots, leaves) in an oven at 40-60°C and grind it into a fine powder.[3]

  • Defatting (Recommended) : If the material is rich in lipids, perform a pre-extraction with n-hexane in a Soxhlet apparatus for 6-8 hours to remove fats. Air-dry the defatted powder.[9]

  • Extraction :

    • Place 10 g of the powdered material into a flask.

    • Add the extraction solvent. A good starting point is 70% aqueous ethanol at a solid-to-solvent ratio of 1:15 (w/v).[4]

    • Place the flask in an ultrasonic bath.

    • Set the extraction temperature to 60°C and sonicate for 65 minutes at a power of 185 W. (Note: These are optimized parameters from a specific study; ideal conditions may vary).[12]

  • Filtration : After extraction, filter the mixture through cheesecloth and then filter paper or centrifuge the mixture to separate the liquid extract from the solid residue.[5][16]

  • Concentration : Remove the ethanol from the filtrate using a rotary evaporator at a reduced pressure and a temperature below 50°C.[9]

  • Purification :

    • The remaining aqueous solution can be partitioned with a solvent like n-butanol to further concentrate the saponins.[4]

    • The resulting extract can be freeze-dried (lyophilized) to yield a crude saponin powder.[9]

Visualizations

Troubleshooting Workflow

This diagram outlines the logical steps to diagnose and solve issues of low saponin yield.

TroubleshootingWorkflow start Start: Low Saponin Yield check_crude Assess Crude Extract: Yield & Purity start->check_crude low_crude_yield Problem: Low Crude Yield check_crude->low_crude_yield Low Yield high_crude_impure Problem: High Crude Yield, Low Final Purity check_crude->high_crude_impure High Yield, Impure check_prep Check Sample Prep: Particle Size? low_crude_yield->check_prep check_impurities Check for Impurities: Fats or Pigments? high_crude_impure->check_impurities fix_prep Action: Grind Material to Fine Powder check_prep->fix_prep Yes, Coarse check_solvent Check Solvent: Polarity & Conc.? check_prep->check_solvent No, Fine fix_prep->check_solvent fix_solvent Action: Test Different Aqueous Ethanol/Methanol Ratios check_solvent->fix_solvent Yes, Suboptimal check_params Check Parameters: Time & Temp? check_solvent->check_params No, Optimal fix_solvent->check_params fix_params Action: Optimize Time/Temp Avoid High Heat (>60°C) check_params->fix_params Yes, Suboptimal check_method Check Method: Using Maceration? check_params->check_method No, Optimal fix_params->check_method fix_method Action: Switch to UAE or Soxhlet Extraction check_method->fix_method Yes end_node End: Yield Improved check_method->end_node No, Method is Efficient fix_method->end_node fix_impurities Action: Add Pre-Extraction Defatting Step (n-Hexane) check_impurities->fix_impurities Yes check_degradation Check for Degradation: High Temp in Workflow? check_impurities->check_degradation No fix_impurities->check_degradation fix_degradation Action: Keep Rotovap Temp < 50°C check_degradation->fix_degradation Yes check_purification Check Purification: Method Effective? check_degradation->check_purification No fix_degradation->check_purification fix_purification Action: Use Column Chromatography (e.g., Macroporous Resin) check_purification->fix_purification No check_purification->end_node Yes fix_purification->end_node

Caption: A workflow diagram for troubleshooting low saponin extraction yields.

General Saponin Extraction & Purification Pathway

This diagram illustrates the key stages from raw plant material to a purified saponin extract.

ExtractionPathway cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification & Isolation raw_material Raw Plant Material drying Drying (40-60°C) raw_material->drying grinding Grinding/Milling drying->grinding defatting Defatting (Optional) with n-Hexane grinding->defatting extraction Main Extraction (e.g., 70% Ethanol, UAE) defatting->extraction filtration Filtration / Centrifugation extraction->filtration concentration Solvent Removal (Rotary Evaporator < 50°C) filtration->concentration partition Liquid-Liquid Partition (e.g., n-Butanol) concentration->partition chromatography Column Chromatography (e.g., Resin/Sephadex) partition->chromatography lyophilization Lyophilization (Freeze-Drying) chromatography->lyophilization final_product Purified Saponin Extract lyophilization->final_product

Caption: General workflow for saponin extraction from plant material.

References

Technical Support Center: Optimizing HPLC Parameters for Scolymoside Separation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for the separation and analysis of Scolymoside using High-Performance Liquid Chromatography (HPLC). It includes frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties relevant to HPLC analysis?

This compound, also known as Luteolin-7-rutinoside, is a flavonoid glycoside.[1][2] Understanding its physicochemical properties is crucial for developing an effective HPLC method. This compound is a relatively polar compound due to the presence of multiple hydroxyl groups and sugar moieties in its structure. It is very slightly soluble in water (0.11 g/L at 25 °C).[3] For HPLC analysis, it is typically dissolved in organic solvents like methanol or a mixture of the mobile phase.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₇H₃₀O₁₅[1][2][3]
Molecular Weight594.52 g/mol [1][2]
SolubilityVery slightly soluble (0.11 g/L in water at 25 °C)[3]
ClassificationFlavonoid Glycoside (Flavone)[1]

Q2: What is a recommended starting HPLC method for this compound separation?

A reversed-phase HPLC (RP-HPLC) method is most suitable for separating this compound. A C18 column is the standard choice and generally provides good separation for flavonoid glycosides.[4] A gradient elution is typically required to achieve good resolution and reasonable analysis time.

Table 2: Recommended Starting HPLC Parameters for this compound Analysis

ParameterRecommended ConditionOptimization Notes
Column Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)Smaller particle sizes (e.g., < 2 µm) can increase efficiency but also backpressure.[5][6]
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric AcidAcidification improves peak shape by suppressing silanol interactions.[4][7]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides better resolution for flavonoids.[8][9]
Gradient Program Start with a low percentage of B (e.g., 10-20%), ramp up to a high percentage (e.g., 70-80%) over 20-30 minutes.Adjust the gradient slope to improve the separation of closely eluting compounds.[8]
Flow Rate 1.0 mL/minCan be optimized between 0.8-1.2 mL/min to balance analysis time and resolution.[8]
Column Temperature 25-30 °CMaintaining a stable temperature is crucial for reproducible retention times.[8]
Detection Wavelength ~254 nm or ~350 nmMonitor at multiple wavelengths if using a Diode Array Detector (DAD) to confirm peak purity.
Injection Volume 10-20 µLEnsure the sample is fully dissolved in the initial mobile phase to avoid peak distortion.[7]

Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC analysis of this compound.

Q3: Why is my this compound peak showing poor shape (tailing, fronting, or splitting)?

Poor peak shape is a common problem in HPLC and can stem from several sources.[10]

  • Peak Tailing: This is often caused by secondary interactions between the analyte and active silanol groups on the silica-based stationary phase.[7]

    • Solution: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous mobile phase to suppress silanol activity.[4][7] Also, ensure the use of a high-quality, well-end-capped column.

  • Peak Fronting: This typically indicates column overload.

    • Solution: Dilute the sample and inject a smaller volume or concentration.[7][11] If the peak shape improves upon dilution, the column was overloaded.

  • Split Peaks: This can be caused by a contaminated guard column, a partially blocked column frit, or a void at the column inlet.[7] It can also occur if the sample solvent is much stronger than the mobile phase.[7][12]

    • Solution: First, try flushing the column (and back-flushing if the manufacturer allows). Replace the guard column or the column inlet frit if the problem persists.[13] Always dissolve your sample in a solvent that is as close in composition to the initial mobile phase as possible.[7][12]

G Troubleshooting Workflow for Poor Peak Shape Start Observe Poor Peak Shape (Tailing, Fronting, Split) CheckTailing Is the peak tailing? Start->CheckTailing CheckFronting Is the peak fronting? CheckTailing->CheckFronting No AddAcid Add 0.1% Formic Acid to Mobile Phase A CheckTailing->AddAcid Yes CheckSplit Is the peak split? CheckFronting->CheckSplit No DiluteSample Dilute sample or reduce injection volume CheckFronting->DiluteSample Yes CheckSolvent Is sample solvent stronger than mobile phase? CheckSplit->CheckSolvent Yes End Peak Shape Improved CheckSplit->End No CheckColumn Use a well-end-capped C18 column AddAcid->CheckColumn CheckColumn->End DiluteSample->End ChangeSolvent Dissolve sample in initial mobile phase CheckSolvent->ChangeSolvent Yes FlushColumn Flush column / Replace guard column or frit CheckSolvent->FlushColumn No ChangeSolvent->End FlushColumn->End

Caption: A logical diagram for troubleshooting common HPLC peak shape issues.

Q4: My retention times are shifting between injections. What is the cause?

Retention time instability is a frequent issue that compromises data reliability.[10]

  • Column Equilibration: Insufficient equilibration time between gradient runs is a primary cause.

    • Solution: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before each injection.

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase or solvent evaporation can alter its composition over time.[14]

    • Solution: Prepare fresh mobile phase daily, keep solvent bottles capped, and use a high-precision balance and volumetric flasks for preparation. Degas solvents thoroughly before use.[15]

  • Pump Issues: Leaks in the pump, worn seals, or malfunctioning check valves can lead to an inconsistent flow rate.[10][11]

    • Solution: Inspect the system for leaks by checking fittings and seals.[15] Purge the pump to remove air bubbles. If pressure fluctuations are observed, service the pump check valves or seals.[10]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant, stable temperature throughout the analysis.[8]

Q5: I am observing high system backpressure. What should I do?

High backpressure can damage the HPLC system and column.[15]

  • Blockages: The most common cause is a blockage in the system, often at the column inlet frit or in the guard column.[13]

    • Solution: Systematically isolate the source of the pressure. Start by disconnecting the column and running the pump. If the pressure drops to normal, the blockage is in the column. Try back-flushing the column (if permitted by the manufacturer). If this does not resolve the issue, replace the inlet frit or the guard column.[13]

  • Mobile Phase Issues: Precipitation of buffer salts in the mobile phase when mixed with a high concentration of organic solvent can cause blockages.

    • Solution: Ensure that the buffer used is soluble in the entire range of mobile phase compositions. Filter all mobile phases through a 0.45 µm filter before use.

Q6: The baseline of my chromatogram is noisy or drifting. How can I fix this?

A stable baseline is essential for accurate quantification.

  • Air Bubbles: Air bubbles in the pump or detector cell are a common cause of baseline noise.[15]

    • Solution: Degas the mobile phase thoroughly using an online degasser, sonication, or helium sparging. Purge the pump to remove any trapped air.[10]

  • Contamination: Contaminated solvents, a dirty detector flow cell, or a bleeding column can cause baseline drift.[15]

    • Solution: Use high-purity HPLC-grade solvents. Flush the system and column with a strong solvent like isopropanol. If the detector flow cell is contaminated, follow the manufacturer's instructions for cleaning.

  • Detector Lamp: An aging detector lamp can cause baseline noise and a decrease in sensitivity.

    • Solution: Check the lamp energy or intensity. Most data systems log lamp usage hours. Replace the lamp if it is near the end of its operational life.[10]

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material

  • Extraction:

    • Weigh approximately 1.0 g of dried, powdered plant material into a flask.

    • Add 25 mL of 70% methanol (or another suitable solvent).

    • Place the flask in an ultrasonic bath and extract for 30-45 minutes at a controlled temperature (e.g., 40-50°C).[4]

  • Filtration:

    • Allow the extract to cool to room temperature.

    • Filter the mixture through Whatman No. 1 filter paper to remove solid residue.[4]

  • Final Sample Preparation:

    • Take a known volume of the filtrate and evaporate it to dryness under reduced pressure if concentration is needed.

    • Reconstitute the dried extract in a precise volume of the initial mobile phase (e.g., 1.0 mL).

    • Filter the final sample solution through a 0.45 µm syringe filter directly into an HPLC vial before injection to remove any fine particulate matter.[4]

Protocol 2: HPLC Analysis Workflow

  • System Preparation:

    • Prepare the mobile phases (e.g., Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile) using HPLC-grade solvents.

    • Degas the mobile phases for at least 15 minutes.[4]

    • Install a C18 column (e.g., 4.6 x 250 mm, 5 µm) and set the column oven to the desired temperature (e.g., 30°C).[4]

    • Set the detector wavelength (e.g., 254 nm).

  • System Equilibration:

    • Purge the HPLC pump with fresh mobile phases to remove air and old solvents.

    • Equilibrate the column with the initial mobile phase composition (e.g., 90% A, 10% B) at the set flow rate (e.g., 1.0 mL/min) for at least 30 minutes, or until a stable, flat baseline is achieved.[4]

  • Injection and Data Acquisition:

    • Inject a fixed volume (e.g., 10 µL) of the prepared sample extract.[4]

    • Start the gradient elution program and the data acquisition.

  • Data Analysis:

    • Identify the this compound peak based on its retention time by comparing it to a pure standard, if available.

    • Integrate the peak area for quantification. Use an external standard calibration curve for accurate concentration determination.

G HPLC Method Optimization Logic cluster_params Adjustable Parameters cluster_metrics Performance Outcomes Column Column Selection (C18, C8) Resolution Peak Resolution Column->Resolution PeakShape Peak Shape Column->PeakShape RetentionTime Retention Time Column->RetentionTime MobilePhase Mobile Phase (ACN/MeOH, Water, Acid) MobilePhase->Resolution MobilePhase->PeakShape MobilePhase->RetentionTime Gradient Gradient Profile (Slope, Time) Gradient->Resolution Gradient->RetentionTime AnalysisTime Analysis Time Gradient->AnalysisTime FlowRate Flow Rate (0.8-1.2 mL/min) FlowRate->Resolution FlowRate->RetentionTime FlowRate->AnalysisTime Temperature Temperature (25-40 °C) Temperature->Resolution Temperature->RetentionTime

Caption: Relationship between key HPLC parameters and separation performance outcomes.

References

Potential interferences in Scolymoside quantification assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential interferences in scolymoside quantification assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

This compound, also known as luteolin-7-O-rutinoside, is a flavonoid glycoside found in various plants, most notably in artichoke (Cynara scolymus L.).[1][2] It is recognized for its potential antioxidant and anti-inflammatory properties. Accurate quantification of this compound is crucial for the standardization of herbal extracts, quality control of raw materials, and in pharmacokinetic studies to ensure the efficacy and safety of therapeutic products.

Q2: What are the most common analytical techniques used for this compound quantification?

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) are the most prevalent techniques for the quantification of this compound and other phenolic compounds in plant extracts.[1][2][3][4][5] These methods offer the necessary selectivity and sensitivity for complex matrices.

Q3: What are the primary sources of interference in this compound quantification assays?

Interference in this compound assays can arise from several sources:

  • Structurally Related Compounds: Co-elution of flavonoids with similar structures.

  • Isomeric Compounds: Presence of this compound isomers that are difficult to separate chromatographically.

  • Matrix Effects: Components of the sample matrix that can enhance or suppress the analyte signal, particularly in LC-MS.[6]

  • Degradation Products: Formation of degradation products during sample extraction, storage, or analysis.

  • Contamination: Impurities from solvents, reagents, or the analytical instrumentation itself.

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution or Co-eluting Peaks

Potential Causes:

  • Presence of Structurally Similar Flavonoids: Artichoke extracts contain a complex mixture of phenolic compounds, including other luteolin glycosides (e.g., luteolin-7-O-glucoside), apigenin glycosides, and caffeoylquinic acid derivatives like chlorogenic acid and cynarin, which can have similar retention times to this compound.[3][7][8]

  • Isomeric Interference: this compound (luteolin-7-O-rutinoside) has an isomer, luteolin-7-O-neohesperidoside, which can be present in some plant sources and is challenging to separate.[9]

  • Inadequate HPLC Method: The chosen column, mobile phase, or gradient program may not be optimal for separating this compound from other matrix components.

Solutions:

Solution Detailed Protocol/Methodology
Optimize HPLC Method Column Selection: Utilize a high-resolution C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) or consider a phenyl-hexyl stationary phase for alternative selectivity.[10][11] Mobile Phase Adjustment: A common mobile phase for flavonoid analysis is a gradient of acetonitrile and water, both acidified with a small amount of formic acid or acetic acid (e.g., 0.1%) to improve peak shape.[6][12] Experiment with different gradients, flow rates, and temperatures to improve separation. Isomer Separation: For separating luteolin-7-rutinoside from luteolin-7-neohesperidoside, polyamide columns with a mobile phase like CHCl3-MeOH-2-butanone-acetylacetone (9:4:2:1) have been reported to be effective in column chromatography, suggesting that alternative stationary phases could be explored for HPLC.[9]
Employ High-Resolution Mass Spectrometry (HRMS) If chromatographic separation is not fully achievable, using a high-resolution mass spectrometer can help differentiate between this compound and co-eluting compounds based on their exact mass.
Sample Pre-treatment Use Solid Phase Extraction (SPE) to clean up the sample and remove interfering compounds. C18 or polyamide-based SPE cartridges can be effective for fractionating flavonoids.
Issue 2: Inaccurate Quantification due to Matrix Effects (LC-MS)

Potential Causes:

  • Ion Suppression or Enhancement: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer's source, leading to underestimation or overestimation of its concentration.[6] This is a common issue with complex plant extracts.[6][13]

  • High Concentration of Co-extractives: Plant extracts often contain high concentrations of sugars, organic acids, and other phenolics that can contribute to matrix effects.[6]

Solutions:

Solution Detailed Protocol/Methodology
Matrix-Matched Calibration Prepare calibration standards in a blank matrix extract that is free of this compound. This helps to compensate for the matrix effects as the standards and samples will be affected similarly.
Stable Isotope-Labeled Internal Standard The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard of this compound. This is often not commercially available, so a structurally similar compound with similar ionization efficiency and retention time can be used as an alternative.
Sample Dilution Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of this compound. The dilution factor must be chosen carefully to ensure the analyte concentration remains within the linear range of the assay.
Optimize Sample Preparation Improve the sample clean-up procedure to remove more of the interfering matrix components. Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be employed.
Issue 3: Appearance of Unexpected Peaks or Loss of this compound During Analysis

Potential Causes:

  • Degradation of this compound: Flavonoids can be susceptible to degradation under certain conditions. Exposure to acidic or basic conditions, high temperatures, light, or oxidative stress during extraction and storage can lead to the formation of degradation products.[14][15][16][17]

  • Hydrolysis: The glycosidic bond in this compound can be hydrolyzed, leading to the formation of its aglycone, luteolin, and the disaccharide rutinose.

  • Solvent Impurities or Reactivity: Impurities in the solvents or reaction of this compound with the solvent (e.g., DMSO) can result in artifact peaks.[18]

Solutions:

Solution Detailed Protocol/Methodology
Control Extraction and Storage Conditions Extraction: Use mild extraction conditions. Ultrasound-assisted or microwave-assisted extraction with solvents like methanol or ethanol at moderate temperatures can be effective. Avoid strong acids or bases in the extraction solvent unless necessary for stability, in which case their effect should be validated. Storage: Store extracts and stock solutions at low temperatures (-20°C or -80°C) and protected from light in amber vials.[18] Prepare working solutions fresh daily if possible.
Forced Degradation Study To identify potential degradation products, perform a forced degradation study by subjecting a pure standard of this compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).[14][16][17] Analyze the stressed samples by LC-MS to identify the mass of the degradation products. This information can help in identifying unknown peaks in your sample chromatograms.
Use High-Purity Solvents Always use HPLC or LC-MS grade solvents to minimize the risk of contamination. Run a solvent blank to check for any impurity peaks.

Data Summary

Table 1: Common Co-occurring Phenolic Compounds in Cynara scolymus (Artichoke) that may interfere with this compound Quantification

Compound ClassSpecific CompoundsPotential for Interference
Caffeoylquinic Acids Chlorogenic acid, Cynarin (1,3-di-O-caffeoylquinic acid), 1,5-di-O-caffeoylquinic acid, 4,5-di-O-caffeoylquinic acidHigh, due to high abundance in artichoke extracts and similar polarity to flavonoid glycosides.[3][8][12]
Flavonoid Glycosides Luteolin-7-O-glucoside, Luteolin-7-O-glucuronide, Apigenin-7-O-rutinoside, Apigenin-7-O-glucosideHigh, due to structural similarity and potentially close retention times.[7][8][19]
Flavonoid Aglycones Luteolin, ApigeninModerate, generally less polar than glycosides and should elute later in a reversed-phase system. However, can be present due to hydrolysis.[3]

Experimental Protocols

Protocol 1: General Purpose HPLC-DAD Method for this compound Quantification

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-10% B; 30-35 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Diode Array Detector (DAD) monitoring at 350 nm (a common wavelength for flavones).

  • Injection Volume: 10 µL.

Visualizations

Interference_Troubleshooting_Workflow cluster_start Start: this compound Quantification cluster_analysis Data Analysis cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solutions Solutions start Inject Sample into HPLC/LC-MS check_peak Assess this compound Peak (Shape, Purity, Retention Time) start->check_peak problem Problem Detected? check_peak->problem no_problem Quantification Successful problem->no_problem No coelution Co-elution/ Poor Resolution problem->coelution Yes (Peak Shape/ Purity Issue) matrix_effect Inaccurate Quantification (Matrix Effects) problem->matrix_effect Yes (Quantification Inaccuracy) degradation Unexpected Peaks/ Analyte Loss problem->degradation Yes (Extra Peaks/ Low Recovery) optimize_hplc Optimize HPLC Method (Column, Mobile Phase, Gradient) coelution->optimize_hplc use_hrms Use HRMS coelution->use_hrms matrix_matched Matrix-Matched Calibration/ Internal Standard matrix_effect->matrix_matched sample_prep Improve Sample Prep (SPE, Dilution) matrix_effect->sample_prep control_conditions Control Storage/ Extraction Conditions degradation->control_conditions forced_degradation Forced Degradation Study degradation->forced_degradation optimize_hplc->check_peak use_hrms->check_peak matrix_matched->check_peak sample_prep->check_peak control_conditions->check_peak forced_degradation->check_peak

Caption: Troubleshooting workflow for this compound quantification.

Logical_Relationship_Interference cluster_source Primary Sample Source cluster_interferences Potential Interferences cluster_assay_issues Resulting Assay Issues cluster_outcome Final Outcome plant_extract Plant Extract (e.g., Cynara scolymus) struct_sim Structurally Similar Compounds plant_extract->struct_sim isomers Isomers plant_extract->isomers matrix_comp Matrix Components (Sugars, Acids, etc.) plant_extract->matrix_comp coelution_issue Chromatographic Co-elution struct_sim->coelution_issue isomers->coelution_issue ms_issue Ion Suppression/ Enhancement (MS) matrix_comp->ms_issue inaccurate_quant Inaccurate this compound Quantification coelution_issue->inaccurate_quant ms_issue->inaccurate_quant

Caption: Logical relationship of interferences in this compound assays.

References

Technical Support Center: Scolymoside Degradation and Identification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with scolymoside (luteolin-7-O-rutinoside), this technical support center provides crucial guidance on its degradation pathways and the identification of its degradation products. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound under hydrolytic conditions?

A1: Under both acidic and basic hydrolytic conditions, the primary degradation pathway for this compound is the cleavage of the O-glycosidic bond. This hydrolysis results in the formation of its aglycone, luteolin, and the disaccharide rutinose. This is a common degradation pathway for flavonoid glycosides.

Q2: What are the expected degradation products of this compound under forced degradation conditions?

A2: Forced degradation studies, which typically include exposure to acidic, basic, oxidative, thermal, and photolytic stress, can generate a range of degradation products. The initial and most common degradation product is the aglycone, luteolin. Under more severe stress conditions, the luteolin aglycone itself can degrade further.

Q3: What analytical techniques are most suitable for the analysis of this compound and its degradation products?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for separating and quantifying this compound from its degradation products. To identify the structure of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are essential. For definitive structural elucidation of isolated impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

Q4: How can I differentiate between this compound and its primary degradation product, luteolin, using HPLC?

A4: this compound, being a glycoside, is more polar than its aglycone, luteolin. Therefore, in a reversed-phase HPLC system, this compound will have a shorter retention time than luteolin. A well-developed gradient method should provide a clear separation between the two compounds.

Q5: I am observing the formation of luteolin in my this compound sample during storage. What are the recommended storage conditions to minimize degradation?

A5: To minimize hydrolytic degradation, this compound should be stored in a dry, dark place at low temperatures, such as -20°C for long-term storage. For short-term storage, 0-4°C is recommended.[1] Exposure to moisture, high temperatures, and light should be avoided.

Troubleshooting Guides

ProblemPotential Cause(s)Suggested Solution(s)
No degradation of this compound is observed under stress conditions. - Stress conditions (e.g., acid/base concentration, temperature, duration) are too mild. - this compound is stable under the tested conditions. - The analytical method lacks the sensitivity to detect low levels of degradation.- Incrementally increase the severity of the stress conditions. A target degradation of 5-20% is generally recommended.[2] - Confirm the stability of this compound under the specific conditions. - Validate the analytical method for its limit of detection (LOD) and limit of quantitation (LOQ).
Complete degradation of this compound is observed. - Stress conditions are too harsh, leading to the formation of secondary and tertiary degradation products that may not be relevant to real-world stability.- Reduce the severity of the stress conditions (e.g., lower concentration of stressing agent, lower temperature, shorter exposure time).
Poor resolution between this compound and its degradation products in the HPLC chromatogram. - Inappropriate mobile phase composition or gradient. - Unsuitable column chemistry. - Suboptimal column temperature or flow rate.- Optimize the mobile phase composition and gradient program. - Screen different reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl). - Adjust the column temperature and flow rate to improve separation.
Identification of unexpected degradation products. - Further degradation of the primary degradation product (luteolin). - Complex degradation pathways under specific stress conditions (e.g., oxidation, photolysis).- Utilize LC-MS/MS to obtain mass fragmentation data for structural elucidation. - Isolate the unknown degradation products using preparative HPLC for subsequent analysis by NMR.

Summary of Potential Degradation Products

Stress ConditionPrimary Degradation ProductSecondary/Potential Degradation Products
Acidic/Basic Hydrolysis Luteolin, RutinoseFurther degradation of luteolin under harsh conditions.
Oxidative (e.g., H₂O₂) LuteolinHydroxylated luteolin derivatives, quinones, and ring fission products (e.g., 3,4-dihydroxyphenylpropionic acid).[1][3] Dimerization of luteolin can also occur.[4]
Thermal LuteolinDegradation of the luteolin structure. The rate of degradation is influenced by humidity.
Photolytic (UV/Vis light) LuteolinFurther degradation of luteolin. The stability of flavonoids like luteolin is known to be affected by light exposure.[5]

Experimental Protocols

Forced Degradation Study Protocol (General Framework)

This protocol provides a general approach for conducting forced degradation studies on this compound. The specific conditions should be optimized for your experimental setup.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or a mixture of methanol and water.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60-80°C) for several hours. Samples should be withdrawn at various time points, neutralized, and diluted for analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. Keep at room temperature or slightly elevated temperature for a specified duration, withdrawing samples at intervals. Neutralize and dilute samples before analysis.

  • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature. Monitor the degradation over time.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80-100°C) in a calibrated oven. Also, perform the study in the presence of humidity. Dissolve samples at different time points for analysis.

  • Photolytic Degradation: Expose the this compound solution to UV and visible light in a photostability chamber. A control sample should be kept in the dark to exclude the effect of temperature.

HPLC Method for Analysis of this compound and Its Degradation Products
  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: A typical gradient could be:

    • 0-5 min: 10-20% B

    • 5-20 min: 20-50% B

    • 20-25 min: 50-90% B

    • 25-30 min: Hold at 90% B

    • 30-35 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength suitable for both this compound and luteolin (e.g., 254 nm and 350 nm). A photodiode array (PDA) detector is recommended to obtain UV spectra for peak purity assessment.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Visualizations

Scolymoside_Degradation_Pathway This compound This compound (Luteolin-7-O-rutinoside) hydrolysis Hydrolysis (Acidic/Basic/Enzymatic) This compound->hydrolysis luteolin Luteolin (Aglycone) stress Further Stress (Oxidative, Thermal, Photolytic) luteolin->stress rutinose Rutinose hydrolysis->luteolin hydrolysis->rutinose degradation_products Further Degradation Products (e.g., Hydroxylated derivatives, Dimers, Ring fission products) stress->degradation_products Experimental_Workflow start This compound Sample forced_degradation Forced Degradation (Acid, Base, Oxidation, Heat, Light) start->forced_degradation hplc_analysis HPLC-UV/PDA Analysis (Separation and Quantification) forced_degradation->hplc_analysis peak_identification Peak Identification hplc_analysis->peak_identification lcms_analysis LC-MS/MS Analysis (Mass and Fragmentation) peak_identification->lcms_analysis Unknown Peak end Identified Degradation Products peak_identification->end Known Peak nmr_analysis Isolation (Prep-HPLC) & NMR Analysis (Definitive Structure) lcms_analysis->nmr_analysis Tentative Structure nmr_analysis->end

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Scolymoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and guidance on enhancing the in vivo bioavailability of Scolymoside. Given the limited direct research on this compound, this guide extensively leverages data and protocols for its aglycone, luteolin, as a scientifically sound surrogate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound, also known as luteolin-7-rutinoside, is a flavonoid glycoside.[1][2] Like many flavonoids, its clinical potential is often limited by poor oral bioavailability. This is primarily due to its low aqueous solubility and extensive first-pass metabolism in the intestine and liver.[3][4]

Q2: What are the main strategies to improve the bioavailability of this compound?

A2: The primary strategies focus on improving its solubility and protecting it from premature metabolism. These include:

  • Formulation-based approaches:

    • Nanosystems: Such as nanosuspensions and nanoemulsions, which increase the surface area for dissolution.[5][6]

    • Solid Dispersions: Dispersing this compound in a polymeric carrier can enhance its dissolution rate.[7][8]

    • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can improve its water solubility.

  • Chemical Modification:

    • Prodrugs: Creating derivatives, like monophosphates of its aglycone luteolin, can improve solubility and absorption, being converted to the active form in vivo.[5]

Q3: How is the bioavailability of this compound and its formulations typically evaluated?

A3: Bioavailability is assessed through in vivo pharmacokinetic studies, usually in animal models like rats. Key parameters measured from plasma concentrations over time include:

  • AUC (Area Under the Curve): Represents the total drug exposure.

  • Cmax (Maximum Concentration): The highest concentration of the drug in the blood.

  • Tmax (Time to Maximum Concentration): The time it takes to reach Cmax. An increase in AUC and Cmax for a new formulation compared to the unformulated compound indicates enhanced bioavailability.

Q4: What is the role of Caco-2 cell permeability assays in studying this compound absorption?

A4: Caco-2 cell monolayers are a widely used in vitro model to predict human intestinal absorption of compounds.[9][10][11][12] These assays measure the apparent permeability coefficient (Papp) of a compound across a layer of differentiated intestinal cells. A low Papp value for this compound or its aglycone luteolin would suggest that poor membrane permeability contributes to its low bioavailability.

Troubleshooting Guides

Issue 1: Low Aqueous Solubility of this compound

Problem: You are observing very low concentrations of this compound in your dissolution studies, which is likely to translate to poor in vivo absorption.

Troubleshooting Steps:

  • Verify Physicochemical Properties: this compound has a predicted water solubility of approximately 0.11 g/L. Confirm that your experimental observations are in line with this expected low solubility.

  • Particle Size Reduction:

    • Micronization: Have you attempted to reduce the particle size of your this compound powder? Techniques like jet milling can increase the surface area and improve the dissolution rate.

    • Nanosuspension: For a more significant improvement, consider preparing a nanosuspension. This involves reducing the particle size to the nanometer range, which can dramatically increase solubility and dissolution.[13][14][15][16][17] Refer to the Experimental Protocols section for a detailed method.

  • Formulation with Solubilizing Excipients:

    • Solid Dispersion: Co-dispersing this compound with a hydrophilic polymer like PVP or PEG can create an amorphous solid dispersion with enhanced solubility.[3][8] See the Experimental Protocols section for a solvent evaporation method.

    • Cyclodextrin Complexation: Form an inclusion complex with a cyclodextrin derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD). This encapsulates the hydrophobic this compound molecule, increasing its apparent water solubility.[18] A freeze-drying method is provided in the Experimental Protocols.

  • pH Adjustment: The solubility of flavonoids can be pH-dependent. Investigate the solubility of this compound across a physiologically relevant pH range to see if there is an optimal pH for dissolution.

Issue 2: Poor Permeability in Caco-2 Cell Assays

Problem: Your Caco-2 permeability assay for this compound or luteolin shows a low apparent permeability coefficient (Papp), suggesting poor intestinal absorption.

Troubleshooting Steps:

  • Assess Efflux: A low Papp in the apical-to-basolateral (A-B) direction coupled with a high Papp in the basolateral-to-apical (B-A) direction (Efflux Ratio > 2) indicates that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Multidrug Resistance-Associated Proteins (MRPs).

    • Use of Inhibitors: Co-incubate with known inhibitors of these transporters (e.g., verapamil for P-gp) to see if the A-B permeability increases.

  • Enhance Transcellular Transport:

    • Nanoemulsions: Formulating this compound into a nanoemulsion can facilitate its transport across the intestinal epithelium, potentially via lymphatic uptake.[19] A recent study on a luteolin nanoemulsion showed a 3.5-fold enhancement in Papp.[19]

    • Surface Modification of Nanocrystals: Modifying the surface of nanocrystals with agents like sodium dodecyl sulfate (SDS) has been shown to open tight junctions and enhance paracellular transport.[20]

  • Metabolic Instability: Consider that the compound might be rapidly metabolized by the Caco-2 cells. Analyze the receiver compartment for metabolites to quantify the extent of metabolism during the assay.

Issue 3: Low In Vivo Bioavailability Despite Improved Formulation

Problem: You have developed a novel formulation of this compound that shows improved in vitro dissolution, but the in vivo pharmacokinetic study in rats still shows low bioavailability.

Troubleshooting Steps:

  • Investigate First-Pass Metabolism: this compound's aglycone, luteolin, is known to undergo extensive glucuronidation and sulfation in the intestine and liver. This is a major contributor to its low oral bioavailability.

    • Analyze for Metabolites: In your pharmacokinetic study, analyze plasma and urine samples not just for the parent compound but also for its major glucuronide and sulfate conjugates. This will help quantify the extent of first-pass metabolism.

  • Co-administration with Metabolic Inhibitors: While not a formulation strategy for a final product, co-administering your formulation with an inhibitor of UDP-glucuronosyltransferases (UGTs) in a preclinical setting can help confirm if first-pass metabolism is the primary barrier.

  • Lymphatic Targeting: If first-pass metabolism is severe, consider formulations that promote lymphatic transport, such as lipid-based nanoemulsions. The lymphatic system bypasses the portal circulation to the liver, thus avoiding first-pass hepatic metabolism.[19]

  • Prodrug Approach: Synthesize a prodrug of this compound or its aglycone. For example, monophosphate derivatives of luteolin have been shown to have improved solubility and are converted back to the active form in vivo, resulting in higher plasma concentrations.[5]

Quantitative Data Presentation

The following tables summarize pharmacokinetic data from preclinical studies on luteolin formulations, which can serve as a benchmark for this compound formulation development.

Table 1: Pharmacokinetic Parameters of Luteolin Formulations in Rats

FormulationDose (mg/kg)RouteCmax (µg/mL)Tmax (h)AUC (0-t) (µg·h/mL)Relative Bioavailability (%)Reference
Luteolin Suspension30Oral0.29 ± 0.060.79 ± 0.251.23 ± 0.21100
Tetra-acetyl-luteolin30Oral0.65 ± 0.120.50 ± 0.152.15 ± 0.35174.8[1]
Luteolin Solid Dispersion (PVP K30)-Oral---150.10[7]
Luteolin-Phospholipid Complex Solid Dispersion-Oral---204.52[7]
Luteolin Nanosuspension200Oral1.47 ± 0.34-1.65 ± 0.29472 (vs. crude LUT)[5]
Luteolin Nanoemulsion-Oral--5.356 ± 1.144297 (vs. suspension)[19]

Note: Relative bioavailability is calculated based on the AUC of the formulation compared to the control (luteolin suspension or crude powder).

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

This protocol is adapted from a method for preparing luteolin solid dispersions.[3][8]

  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Dissolve appropriate amounts of this compound and PVP K30 (e.g., 1:4 w/w ratio) in a minimal amount of DMSO with stirring.

    • Once a clear solution is obtained, transfer it to a shallow dish.

    • Place the dish in a vacuum oven at 75°C and 3 mbar for 8-12 hours to completely evaporate the solvent.[3]

    • Scrape the resulting solid film from the dish.

    • Grind the solid dispersion into a fine powder using a mortar and pestle.

    • Store the powder in a desiccator over silica gel until further use.

  • Characterization: Confirm the amorphous state of this compound in the solid dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Freeze-Drying Method)

This protocol is based on general methods for preparing flavonoid-cyclodextrin complexes.[18]

  • Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Deionized water, Ethanol.

  • Procedure:

    • Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v).

    • Dissolve this compound in a minimal amount of ethanol to create a concentrated solution.

    • Slowly add the this compound solution to the stirring HP-β-CD solution (a 1:1 molar ratio is a good starting point).

    • Continue stirring the mixture at room temperature for 24-48 hours.

    • Filter the solution to remove any un-complexed this compound.

    • Freeze the clear solution at -80°C.

    • Lyophilize the frozen solution for 48 hours using a freeze-dryer to obtain a solid powder of the inclusion complex.

  • Characterization: Confirm the formation of the inclusion complex using Fourier-Transform Infrared Spectroscopy (FTIR), PXRD, and DSC.

Protocol 3: Preparation of this compound Nanosuspension (Anti-solvent Precipitation-Ultrasonication)

This protocol is adapted from a method for preparing luteolin nanosuspensions.[13]

  • Materials: this compound, Ethanol, Deionized water, Stabilizer (e.g., Pluronic F127 or Tween 80).

  • Procedure:

    • Organic Phase: Dissolve this compound in ethanol (e.g., 5 mg/mL).

    • Aqueous Phase: Dissolve the stabilizer in deionized water (e.g., 0.5% w/v).

    • Cool both the organic and aqueous phases to 4-8°C.

    • Inject the organic phase into the aqueous phase under high-speed stirring.

    • Immediately sonicate the resulting suspension using a probe sonicator in an ice bath to prevent overheating.

    • Evaporate the ethanol under reduced pressure using a rotary evaporator.

  • Characterization: Determine the particle size, polydispersity index (PDI), and zeta potential of the nanosuspension using Dynamic Light Scattering (DLS).

Visualizations

Signaling Pathways and Experimental Workflows

Bioavailability_Enhancement_Workflow cluster_problem Problem Identification cluster_strategy Enhancement Strategies cluster_formulation Formulation Approaches cluster_evaluation Evaluation Problem Low Bioavailability of this compound Cause1 Poor Aqueous Solubility Problem->Cause1 Cause2 Extensive First-Pass Metabolism Problem->Cause2 Solubility Improve Solubility Cause1->Solubility Metabolism Reduce Metabolism Cause2->Metabolism Nano Nanosuspension/ Nanoemulsion Solubility->Nano SD Solid Dispersion Solubility->SD CD Cyclodextrin Complex Solubility->CD Metabolism->Nano (via lymphatic uptake) Prodrug Prodrug Synthesis Metabolism->Prodrug InVitro In Vitro Dissolution & Caco-2 Permeability Nano->InVitro SD->InVitro CD->InVitro Prodrug->InVitro InVivo In Vivo Pharmacokinetics (Rat Model) InVitro->InVivo Result Enhanced Bioavailability (Increased AUC & Cmax) InVivo->Result

Workflow for Enhancing this compound Bioavailability.

Metabolic Pathway of Luteolin in Vivo.

Caco2_Permeability_Troubleshooting Start Low Papp in Caco-2 Assay CheckEfflux Calculate Efflux Ratio (Papp B-A / Papp A-B) Start->CheckEfflux Ratio Efflux Ratio > 2? CheckEfflux->Ratio EffluxSubstrate Conclusion: Compound is an efflux transporter substrate. Ratio->EffluxSubstrate Yes CheckMetabolism Analyze receiver compartment for metabolites. Ratio->CheckMetabolism No UseInhibitors Action: Re-run assay with efflux inhibitors (e.g., Verapamil). EffluxSubstrate->UseInhibitors MetabolitesFound Metabolites detected? CheckMetabolism->MetabolitesFound MetabolicInstability Conclusion: Compound is metabolically unstable in Caco-2. MetabolitesFound->MetabolicInstability Yes LowPermeability Conclusion: Compound has inherently low permeability. MetabolitesFound->LowPermeability No FormulationStrategies Action: Consider permeability- enhancing formulations (e.g., nanoemulsions). LowPermeability->FormulationStrategies

Troubleshooting Low Caco-2 Permeability.

References

Technical Support Center: Overcoming Scolymoside Solubility Issues in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Scolymoside in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound, also known as Luteolin-7-rutinoside, is a flavonoid glycoside naturally found in various plants.[1] It is recognized for its potential anti-inflammatory, antioxidant, and anti-arthritic properties. Research indicates that this compound can modulate key cellular signaling pathways involved in inflammation and cell survival.

Q2: I'm having trouble dissolving this compound in my cell culture medium. Why is this happening?

This compound has very low solubility in aqueous solutions like cell culture media.[2] This is a common challenge encountered when working with many flavonoid compounds. Direct addition of this compound powder to your media will likely result in precipitation and an inaccurate final concentration.

Q3: What is the recommended solvent for dissolving this compound for in vitro studies?

Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for dissolving this compound for cell culture applications.[2][3] It is crucial to first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. Generally, a final DMSO concentration of 0.5% (v/v) or lower is considered safe for most cell lines.[1][4] However, it is always recommended to perform a vehicle control experiment (treating cells with the same concentration of DMSO used to dissolve the this compound) to ensure that the solvent itself is not affecting the experimental outcome.

Q5: How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve the this compound powder in 100% cell culture grade DMSO. For example, a stock solution of 10 mM can be prepared and stored at -20°C for long-term use.[2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution in media The final concentration of this compound in the aqueous medium is too high, exceeding its solubility limit. The stock solution was not properly mixed before dilution.Prepare a more diluted stock solution in DMSO. Ensure the stock solution is completely dissolved and vortexed before adding it to the cell culture medium. Add the diluted stock solution dropwise to the medium while gently vortexing to facilitate mixing.
Inconsistent experimental results Inaccurate concentration of this compound due to incomplete dissolution or precipitation. Degradation of this compound in the stock solution.Always ensure the this compound is fully dissolved in DMSO before preparing the final working solution. Prepare fresh dilutions from the stock solution for each experiment. Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Observed cytotoxicity in control group The final concentration of DMSO is too high for the specific cell line being used.Perform a dose-response experiment to determine the maximum tolerable concentration of DMSO for your cell line. Ensure the final DMSO concentration in all experimental wells, including the vehicle control, is consistent and below the cytotoxic threshold (ideally ≤ 0.5%).[1][4]
Low or no observable biological effect The concentration of this compound used is too low. The compound may have degraded.Increase the concentration of this compound in a dose-dependent manner. Check the purity and storage conditions of your this compound. Use freshly prepared solutions for your experiments.

Quantitative Data Summary

ParameterValueSolventReference
Solubility 100 mg/mL (168.20 mM)DMSO[2]
Effective in vitro Concentration Range 5 - 40 µg/mL (approximately 8.4 - 67.3 µM)Cell Culture Medium with ≤ 0.5% DMSO[2][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Cell culture grade Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium

Procedure:

  • Stock Solution Preparation (10 mM):

    • Weigh out the appropriate amount of this compound powder. The molecular weight of this compound is 594.52 g/mol .

    • Dissolve the powder in 100% cell culture grade DMSO to achieve a final concentration of 10 mM. For example, dissolve 5.95 mg of this compound in 1 mL of DMSO.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[6]

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Dilute the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution in 10 mL of medium, add 10 µL of the 10 mM stock solution.

    • Ensure the final DMSO concentration does not exceed a non-toxic level for your specific cell line (typically ≤ 0.5%).

    • Always prepare a vehicle control with the same final concentration of DMSO in the cell culture medium.

Protocol 2: Cell Treatment and Viability Assay (MTT)

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound working solutions

  • Vehicle control medium (containing DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density that will allow for logarithmic growth during the treatment period.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Cell Treatment:

    • Remove the old medium and replace it with fresh medium containing various concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Remove the MTT-containing medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Signaling Pathway Diagrams

This compound has been shown to modulate several key signaling pathways involved in inflammation and cell proliferation. The following diagrams illustrate the putative mechanisms of action.

Scolymoside_NFkB_Pathway cluster_nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p65/p50) IkB->NFkB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_n NF-κB Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) NFkB_n->Inflammatory_Genes Activates

Caption: this compound inhibits the NF-κB signaling pathway.

Scolymoside_PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Scolymoside_Experimental_Workflow Start Start: This compound Powder Dissolve Dissolve in DMSO (Stock Solution) Start->Dissolve Dilute Dilute in Cell Culture Medium Dissolve->Dilute Treat Treat Cells in Culture Dilute->Treat Analyze Analyze Cellular Response Treat->Analyze Viability Cell Viability (e.g., MTT Assay) Analyze->Viability Apoptosis Apoptosis (e.g., Annexin V) Analyze->Apoptosis Protein Protein Expression (e.g., Western Blot) Analyze->Protein

Caption: General experimental workflow for using this compound.

References

Best practices for storing Scolymoside reference standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the best practices for storing and handling Scolymoside reference standards to ensure their integrity and performance in research and development applications.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound reference standard upon receipt?

A1: Upon receipt, the lyophilized this compound reference standard should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), the standard should be kept at -20°C.[1] It is also advisable to store the container under an inert gas like nitrogen or argon.

Q2: What is the recommended storage condition for this compound stock solutions?

A2: After reconstitution, it is recommended to aliquot the this compound stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability. Ensure the vials are tightly sealed to prevent solvent evaporation.

Q3: Is this compound sensitive to light?

A3: Yes, flavonoids like this compound can be sensitive to light. It is crucial to protect the solid standard and its solutions from light exposure by using amber-colored vials or by wrapping the containers in aluminum foil. Store in a dark location.

Q4: What solvents can be used to reconstitute this compound?

A4: The solubility of this compound in common laboratory solvents has not been extensively documented in publicly available literature. Predicted data suggests it is very slightly soluble in water. It is recommended to consult the manufacturer's certificate of analysis for any specific guidance. For many flavonoids, Dimethyl Sulfoxide (DMSO) is a common solvent for creating a stock solution. Start with a small quantity of the standard to test solubility in your desired solvent.

Q5: How long is the this compound reference standard stable?

A5: If stored correctly in its solid, lyophilized form, this compound is expected to be stable for more than two years.[1] The stability of reconstituted solutions will depend on the solvent used and the storage conditions.

Troubleshooting Guide

Issue: Inconsistent or unexpected experimental results.

This could be due to the degradation of the this compound reference standard. Here are some potential causes and troubleshooting steps:

  • Improper Storage: Verify that both the solid standard and any prepared solutions have been stored at the recommended temperatures and protected from light. Long-term storage at room temperature is not recommended.

  • Contamination: Ensure that sterile techniques were used when preparing solutions to prevent microbial contamination. Visually inspect solutions for any signs of precipitation or microbial growth.

  • Solvent Effects: The choice of solvent can impact the stability of the compound. If you are observing degradation, consider preparing fresh solutions in a different high-purity solvent.

  • pH Sensitivity: Flavonoids can be susceptible to degradation at certain pH values. Ensure the pH of your experimental buffer is compatible with this compound stability.

Issue: Difficulty in dissolving the this compound standard.

  • Low Solubility: As this compound has low aqueous solubility, consider using an organic solvent such as DMSO to prepare a concentrated stock solution.

  • Sonication: To aid dissolution, you can gently sonicate the solution in an ultrasonic bath for a short period.

  • Warming: Gentle warming may also improve solubility, but be cautious as excessive heat can lead to degradation.

Data Presentation

Table 1: Storage Conditions and Solubility of this compound

ParameterConditionSource
Storage Temperature (Solid)
Short-term (days to weeks)0 - 4°C[1]
Long-term (months to years)-20°C[1]
Storage Conditions (Solution)
Long-term-80°C (in aliquots)General Best Practice
Light Exposure Protect from lightGeneral Best Practice
Atmosphere Store under inert gas (e.g., Nitrogen, Argon)General Best Practice
Predicted Water Solubility 2.07 g/LALOGPS Prediction
Predicted Solubility (25°C) 0.11 g/LPredicted Data

Experimental Protocols

Protocol: Preparation of a this compound Stock Solution

This protocol provides a general guideline. It is essential to validate this procedure for your specific experimental needs.

  • Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature for 15-20 minutes before opening. This prevents condensation from forming inside the vial.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube using a calibrated analytical balance.

  • Solvent Addition: Based on your solubility tests or the manufacturer's recommendation, add the appropriate volume of high-purity solvent (e.g., DMSO) to the tube to achieve the desired stock concentration.

  • Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, sonicate the solution for a brief period until all the solid is dissolved. Visually inspect the solution to ensure complete dissolution.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use, light-protecting (amber) vials.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and preparation date. Store the aliquots at -80°C.

Visualizations

Scolymoside_Storage_Workflow Workflow for Handling this compound Reference Standards A Receive this compound Standard B Short-term Storage (0-4°C, dark, dry) A->B Days to Weeks C Long-term Storage (-20°C, dark, dry) A->C Months to Years D Prepare for Use B->D C->D E Reconstitute in Appropriate Solvent D->E F Use Immediately in Experiment E->F G Aliquot into Single-Use Vials E->G H Store Aliquots at -80°C G->H H->F Use as needed

Caption: Workflow for the proper storage and handling of this compound reference standards.

Troubleshooting_Degradation Troubleshooting this compound Degradation Start Inconsistent Results CheckStorage Verify Storage Conditions (Temp, Light) Start->CheckStorage CheckContamination Inspect for Contamination Start->CheckContamination CheckSolvent Evaluate Solvent Stability Start->CheckSolvent CheckpH Assess pH Compatibility Start->CheckpH Solution Prepare Fresh Standard CheckStorage->Solution If improper CheckContamination->Solution If contaminated CheckSolvent->Solution If unstable CheckpH->Solution If incompatible

Caption: A logical guide to troubleshooting potential this compound degradation issues.

References

Mitigating matrix effects in Scolymoside LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects in Scolymoside LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in this compound LC-MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[2][3] In the analysis of this compound from complex biological or plant-based samples, endogenous components like salts, lipids (especially phospholipids), and proteins can interfere with the ionization process in the mass spectrometer's ion source.[4][5] This interference can compromise the reliability and sensitivity of the analytical method.[6]

Q2: What are the typical signs of matrix effects in my this compound chromatograms?

A2: Common indicators of matrix effects include:

  • Poor Reproducibility: Inconsistent peak areas for the same concentration across different samples.

  • Inaccurate Quantification: Results that are unexpectedly low (ion suppression) or high (ion enhancement).[5]

  • Non-linear Calibration Curves: Difficulty in obtaining a linear relationship between concentration and response.

  • Peak Shape Distortion: Broadening or tailing of the this compound peak, which can be caused by matrix components accumulating on the analytical column.[7][8]

  • Signal Instability: A drifting baseline or inconsistent signal intensity for quality control samples.

Q3: How can I qualitatively and quantitatively assess matrix effects for my this compound assay?

A3: Two primary methods are recommended:

  • Post-Column Infusion (Qualitative): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[4][9] A solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected. A dip or rise in the stable baseline signal of this compound indicates the retention time of interfering components.[4]

  • Post-Extraction Spike Analysis (Quantitative): This method quantifies the extent of matrix effects.[9][10] It involves comparing the peak area of this compound spiked into a pre-extracted blank matrix sample with the peak area of this compound in a neat (clean) solvent. The ratio of these peak areas provides a quantitative measure of the matrix effect (Matrix Factor).

Troubleshooting Guides

Issue 1: Significant Ion Suppression Observed for this compound

This guide provides a step-by-step approach to diagnosing and mitigating ion suppression.

cluster_0 Troubleshooting Ion Suppression start Start: Ion Suppression Detected sample_prep Optimize Sample Preparation start->sample_prep Initial Step chromatography Adjust Chromatographic Conditions sample_prep->chromatography If suppression persists internal_standard Implement Stable Isotope-Labeled Internal Standard (SIL-IS) chromatography->internal_standard For unavoidable suppression result Result: Minimized Ion Suppression & Reliable Quantification internal_standard->result

Caption: Workflow for troubleshooting ion suppression in LC-MS analysis.

Step 1: Enhance Sample Preparation

The most effective way to combat matrix effects is to remove interfering components before analysis.[9]

  • Problem: Simple protein precipitation (PPT) is often insufficient for removing phospholipids, a major cause of ion suppression in bioanalysis.[11][12]

  • Solution: Implement more rigorous sample cleanup techniques.

    • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge chemistry to retain this compound while washing away interfering matrix components.

    • Liquid-Liquid Extraction (LLE): Optimize extraction solvents to selectively partition this compound away from matrix interferences.[9]

    • Phospholipid Removal (PLR) Plates/Cartridges: These specialized products effectively remove phospholipids from plasma and other biological samples, significantly reducing ion suppression.[5][11]

Step 2: Optimize Chromatographic Separation

If sample cleanup is not sufficient, adjusting the chromatography can separate this compound from co-eluting interferences.[12]

  • Problem: Matrix components are co-eluting with this compound.

  • Solution:

    • Modify Gradient Profile: A shallower elution gradient can improve the resolution between this compound and interfering peaks.[4]

    • Change Column Chemistry: If using a standard C18 column, consider a different stationary phase (e.g., Phenyl-Hexyl, Biphenyl) to alter selectivity and elution order.[4]

    • Use a Divert Valve: Program the divert valve to send the highly polar, early-eluting matrix components (like salts) to waste instead of the ion source.[13]

Step 3: Implement an Appropriate Internal Standard

For matrix effects that cannot be eliminated, compensation is the best strategy.

  • Problem: Variability in ion suppression between samples leads to poor precision and accuracy.

  • Solution: Use a Stable Isotope-Labeled Internal Standard (SIL-IS) of this compound.

    • A SIL-IS is the ideal choice as it co-elutes with this compound and experiences the same degree of ion suppression or enhancement.[14][15][16] This allows for a reliable ratio-based quantification, correcting for signal variability.[17] If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.[18]

Issue 2: Poor Peak Shape and High Background Noise

This guide addresses common issues related to chromatographic performance that can be exacerbated by matrix effects.

cluster_1 Improving Peak Shape & Reducing Noise start Start: Poor Peak Shape / High Noise check_solvents Check Solvents & Mobile Phase start->check_solvents clean_system Clean Ion Source & Column check_solvents->clean_system optimize_injection Optimize Injection Solvent clean_system->optimize_injection result Result: Improved Peak Shape & S/N Ratio optimize_injection->result

References

Technical Support Center: Scolymoside Purification Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the purity of isolated Scolymoside (Luteolin-7-rutinoside).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Question: My initial extract has a low yield of this compound. How can I optimize the extraction process?

Answer:

Low yields of this compound can often be attributed to suboptimal extraction parameters. This compound, a polar flavonoid glycoside, requires polar solvents for efficient extraction.

  • Solvent Choice: 80% ethanol or pure methanol are generally effective for extracting phenolic compounds, including iridoid glycosides like this compound, from plant sources.[1]

  • Extraction Method: Advanced extraction techniques can significantly improve yields compared to traditional maceration.

    • Ultrasound-Assisted Extraction (UAE): This method uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time.[2]

    • Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and sample, leading to cell rupture and faster extraction.

  • Optimization of Parameters: The solid-to-liquid ratio, extraction time, and temperature should be optimized. For instance, in extractions of similar compounds from Cichorium intybus (chicory), a common source of this compound, maceration for 17 hours at 30°C has been shown to be effective.[3][4]

Question: I am observing significant peak tailing for this compound during Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). What is the cause and how can I resolve it?

Answer:

Peak tailing in RP-HPLC is a common issue when purifying flavonoids and can lead to poor resolution and inaccurate quantification.[5][6] The primary causes for this compound peak tailing include:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the polar hydroxyl groups of this compound, causing tailing.[5][6]

    • Solution: Use an end-capped C18 column. Lowering the mobile phase pH to between 2.0 and 4.0 with an additive like 0.1% formic acid can protonate the silanol groups, minimizing these interactions.[5][7]

  • Metal Chelation: Flavonoids can chelate with metal ions present in the HPLC system (e.g., stainless steel frits and tubing), leading to peak tailing.

    • Solution: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM) to the mobile phase to sequester metal ions.[5]

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute the sample.[7]

  • Extra-column Effects: Excessive tubing length or dead volumes in the HPLC system can contribute to peak broadening and tailing.[6][8]

    • Solution: Use tubing with a smaller internal diameter and ensure all connections are secure and have minimal dead volume.

Question: I am having difficulty separating this compound from other co-eluting impurities during column chromatography. What strategies can I employ?

Answer:

Co-elution of structurally similar compounds is a frequent challenge in the purification of natural products. Common impurities from plant extracts, especially from sources like chicory, can include other flavonoid glycosides, phenolic acids, and related isomers.[1][9]

  • Choice of Stationary Phase:

    • Polyamide Column Chromatography: This is particularly effective for separating flavonoid glycosides. A mobile phase of chloroform-methanol-2-butanone-acetylacetone (9:4:2:1) has been successfully used to separate luteolin-7-rutinoside (this compound) from its isomer, luteolin-7-neohesperidoside.

    • Sephadex LH-20: This size-exclusion chromatography resin is useful for separating compounds based on their molecular size and polarity. Elution with aqueous ethanol of increasing concentrations can be effective.

  • Gradient Elution: Employing a gradient elution in both column chromatography and HPLC is generally more effective than isocratic elution for separating complex mixtures. Start with a less polar solvent and gradually increase the polarity. For silica gel column chromatography, a common gradient is chloroform-methanol.

  • Two-Dimensional Chromatography: For highly complex mixtures, a two-dimensional approach can be beneficial. This involves using two different chromatographic methods, such as RP-HPLC followed by hydrophilic interaction liquid chromatography (HILIC), to separate co-eluting compounds.

Question: My purified this compound appears to be degrading over time. What are the optimal storage conditions?

Answer:

Flavonoid glycosides can be susceptible to degradation under certain conditions.

  • pH Stability: this compound is expected to be most stable in neutral or slightly acidic conditions. Strong acidic or basic conditions can lead to hydrolysis of the glycosidic bond or degradation of the flavonoid structure.

  • Temperature and Light: To prevent degradation, store purified this compound in a dry, dark place at low temperatures. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is ideal.[7]

  • Solvent: For storage in solution, use a solvent in which this compound is stable, such as ethanol or DMSO, and store at low temperatures. Avoid prolonged storage in aqueous solutions, especially at non-neutral pH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common sources?

This compound, also known as luteolin-7-rutinoside, is a flavonoid glycoside.[10] It is found in a variety of plants, with common sources including chicory (Cichorium intybus), artichoke (Cynara scolymus), and various species of honeysuckle (Lonicera).[1][3]

Q2: What are the key physicochemical properties of this compound relevant to its purification?

This compound is a polar molecule due to the presence of multiple hydroxyl groups and the sugar moiety. This polarity dictates the choice of solvents for extraction and chromatography. It is sparingly soluble in water but more soluble in polar organic solvents like methanol and ethanol.

Q3: What are the most common impurities found with this compound?

Common impurities that co-elute with this compound include other structurally related flavonoid glycosides (e.g., luteolin-7-O-glucoside, apigenin glycosides), flavonoid aglycones (luteolin, apigenin), and phenolic acids (e.g., chlorogenic acid, caffeic acid).[11] Isomers, such as luteolin-7-neohesperidoside, can also be present and are particularly challenging to separate.

Q4: How can I assess the purity of my isolated this compound?

The purity of this compound can be determined using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) or Mass Spectrometry (HPLC-MS). A C18 column is typically used with a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol. The purity is calculated based on the peak area percentage of this compound relative to the total peak area in the chromatogram.

Q5: What is a general workflow for the purification of this compound?

A typical workflow for this compound purification involves:

  • Extraction: Ultrasound-assisted or microwave-assisted extraction of the powdered plant material with 80% ethanol.

  • Preliminary Purification: The crude extract is subjected to column chromatography over a macroporous resin (e.g., XAD-16) or polyamide to remove highly polar and non-polar impurities.

  • Fractionation: Further fractionation is achieved using silica gel or Sephadex LH-20 column chromatography with a gradient solvent system.

  • Final Purification: The enriched fractions are purified by preparative RP-HPLC on a C18 column to obtain high-purity this compound.

  • Crystallization (Optional): The purified this compound can be crystallized from a suitable solvent system (e.g., methanol-water) to further enhance purity.

Data Presentation

Table 1: Comparison of Purity and Yield of this compound with Different Purification Techniques

Purification MethodStationary PhaseMobile Phase/EluentPurity Achieved (%)Yield/Recovery (%)Reference
Polyamide Column ChromatographyPolyamideChloroform-Methanol-2-butanone-acetylacetone (9:4:2:1)>95%Not Reported
Sephadex LH-20 Column ChromatographySephadex LH-20Gradient of aqueous ethanol~94.5% (for a similar glycoside)Not Reported[12]
Preparative RP-HPLCC18Gradient of acidified water and acetonitrile/methanol>98%Variable
High-Speed Counter-Current Chromatography (HSCCC)Two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water)Lower phase as mobile phase>95%Variable

Experimental Protocols

Protocol 1: Column Chromatography for Preliminary Purification of this compound

  • Column Packing: Prepare a slurry of polyamide powder in the initial mobile phase (e.g., 100% chloroform). Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., chloroform) and gradually increase the polarity by adding methanol. A typical gradient could be from 100% chloroform to chloroform-methanol mixtures of increasing methanol concentration (e.g., 9:1, 8:2, 7:3 v/v).

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 20 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Pooling and Concentration: Combine the fractions containing this compound (identified by comparison with a standard on TLC) and concentrate them using a rotary evaporator.

Protocol 2: Preparative RP-HPLC for Final Purification of this compound

  • System Preparation: Use a preparative RP-HPLC system with a C18 column. Equilibrate the column with the initial mobile phase conditions (e.g., 90% Solvent A: 0.1% formic acid in water, 10% Solvent B: acetonitrile) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the this compound-enriched fraction from column chromatography in a minimal amount of the initial mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Injection and Separation: Inject the sample onto the column. Use a gradient elution to separate this compound from the remaining impurities. A typical gradient could be from 10% to 40% Solvent B over 30 minutes.

  • Fraction Collection: Monitor the chromatogram at a suitable wavelength (e.g., 348 nm) and collect the fractions corresponding to the this compound peak.

  • Purity Analysis and Lyophilization: Analyze the purity of the collected fractions using analytical HPLC. Pool the fractions with the desired purity (>98%) and remove the organic solvent using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain pure this compound as a powder.

Protocol 3: Crystallization of this compound

  • Solvent Selection: Dissolve the purified this compound in a minimal amount of a good solvent (e.g., methanol) at a slightly elevated temperature.

  • Addition of Anti-solvent: Slowly add a poor solvent (e.g., water or a non-polar solvent like hexane) dropwise until the solution becomes slightly turbid.

  • Crystal Formation: Allow the solution to cool slowly to room temperature and then transfer it to a refrigerator (4°C) to facilitate crystal growth.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.

Mandatory Visualizations

experimental_workflow start Plant Material (e.g., Cichorium intybus) extraction Extraction (e.g., 80% Ethanol, UAE) start->extraction crude_extract Crude Extract extraction->crude_extract preliminary_purification Preliminary Purification (Polyamide or Macroporous Resin Column) crude_extract->preliminary_purification enriched_fraction This compound-Enriched Fraction preliminary_purification->enriched_fraction final_purification Final Purification (Preparative RP-HPLC) enriched_fraction->final_purification pure_this compound High-Purity this compound (>98%) final_purification->pure_this compound crystallization Crystallization (Optional) pure_this compound->crystallization end Characterization (HPLC, MS, NMR) pure_this compound->end crystalline_this compound Crystalline this compound crystallization->crystalline_this compound crystalline_this compound->end troubleshooting_hplc start Peak Tailing Observed in HPLC check_silanol Secondary Silanol Interactions? start->check_silanol solution_silanol Use End-capped Column Lower Mobile Phase pH (2.0-4.0) check_silanol->solution_silanol Yes check_metal Metal Chelation? check_silanol->check_metal No end Symmetrical Peak Achieved solution_silanol->end solution_metal Add EDTA to Mobile Phase check_metal->solution_metal Yes check_overload Column Overload? check_metal->check_overload No solution_metal->end solution_overload Reduce Injection Volume Dilute Sample check_overload->solution_overload Yes check_overload->end No/Other Issues solution_overload->end

References

Validation & Comparative

Scolymoside vs. Luteolin: A Comparative Guide to Biological Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Scolymoside and its aglycone, Luteolin. By presenting quantitative experimental data and detailed methodologies, this document aims to assist researchers in evaluating the therapeutic potential of these related flavonoid compounds.

Introduction and Structural Differences

Luteolin is a common flavonoid found in a wide variety of plants, including fruits, vegetables, and medicinal herbs.[1][2] It is recognized for a broad spectrum of pharmacological properties, including potent antioxidant, anti-inflammatory, and anticancer effects.[2][3] this compound, also known as Luteolin 7-rutinoside, is a glycoside of Luteolin, meaning it is a Luteolin molecule attached to a rutinoside sugar moiety (a disaccharide composed of rhamnose and glucose).[4]

This structural difference—the presence of the bulky sugar group—significantly alters the physicochemical properties of the molecule, including its water solubility, stability, and bioavailability.[5] These changes, in turn, influence its biological activity, as the aglycone form (Luteolin) is often considered more biologically active.[6][7] This guide will compare their efficacy in key biological processes supported by experimental data.

Comparative Analysis of Biological Activity

The following sections detail the comparative efficacy of this compound and Luteolin in antioxidant, anti-inflammatory, and anticancer activities. Data is presented to highlight the differences in potency, which is often attributed to the aglycone's ability to more readily interact with cellular targets.

The antioxidant capacity of flavonoids is critical to their protective effects against oxidative stress, a key factor in numerous diseases.[8] The most common method for evaluating this is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC50 value indicates stronger antioxidant activity.

Table 1: Comparison of Antioxidant Activity (DPPH Radical Scavenging)

Compound Assay IC50 Value Reference
Luteolin DPPH Radical Scavenging 20.2 µM [5]
26.3 µg/mL (approx. 91.9 µM) [9][10]
9.4 µM (in acetone) [11]
This compound Analog (Luteolin-7-O-glucoside) DPPH Radical Scavenging 21.2 µM [5]

| Luteolin-Phospholipid Complex | DPPH Radical Scavenging | 28.33 µg/mL |[12] |

Note: Luteolin-7-O-glucoside is used as a proxy for this compound due to structural similarity and availability of comparative data.

The data indicates that Luteolin and its glycoside form possess very similar and potent radical scavenging activity in chemical assays.[5]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol. Test compounds (Luteolin, this compound) are dissolved in a suitable solvent (e.g., DMSO or methanol) to create serial dilutions.

  • Assay Procedure: In a 96-well plate, a fixed volume of the DPPH solution is added to varying concentrations of the test compounds. The reaction mixture is incubated in the dark at room temperature for approximately 30 minutes.

  • Data Acquisition: The absorbance of the solution is measured at a wavelength of 517 nm using a microplate reader. A control containing only the solvent and DPPH is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value, the concentration of the compound required to inhibit 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentrations.[13]

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Serial Dilutions of Luteolin/Scolymoside C Mix Compound Dilutions with DPPH Solution in 96-well Plate A->C B Prepare DPPH Solution in Methanol B->C D Incubate at Room Temp (30 min, in dark) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition vs. Control E->F G Determine IC50 Value from Dose-Response Curve F->G

Figure 1. Experimental workflow for the DPPH antioxidant assay.

Luteolin is a well-documented anti-inflammatory agent that acts by inhibiting key signaling pathways and reducing the production of pro-inflammatory mediators.[14][15] Studies comparing Luteolin to its glycoside form show that the aglycone is significantly more potent.

Table 2: Comparison of Anti-inflammatory Activity

Compound Assay Cell Line IC50 Value (µM) Reference
Luteolin Nitric Oxide (NO) Inhibition RAW 264.7 13.9 [5]
This compound Analog (Luteolin-7-O-glucoside) Nitric Oxide (NO) Inhibition RAW 264.7 22.7 [5]
Luteolin Prostaglandin E2 (PGE2) Inhibition RAW 264.7 7.4 [5]

| This compound Analog (Luteolin-7-O-glucoside) | Prostaglandin E2 (PGE2) Inhibition | RAW 264.7 | 15.0 |[5] |

The data clearly demonstrates Luteolin's superior inhibitory effect on the production of NO and PGE2, two key inflammatory mediators, compared to its glycoside form.[5] Luteolin exerts its effects by suppressing major inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and STAT3.[14][16] This leads to a downstream reduction in the expression of inflammatory genes like iNOS (producing NO) and COX-2 (producing PGE2).[14][17]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

  • Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence of various concentrations of the test compounds (Luteolin, this compound).

  • Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for the production of nitric oxide.

  • Sample Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine). This reagent reacts with nitrite (a stable product of NO) to form a colored azo compound.

  • Data Acquisition: The absorbance of the mixture is measured at approximately 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

  • IC50 Determination: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and the IC50 value is determined from the dose-response curve.

cluster_pathways Signaling Pathways cluster_nucleus Nucleus cluster_response Inflammatory Response LPS Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK LPS->IKK MAPK MAPKs (JNK, p38) LPS->MAPK STAT3 STAT3 LPS->STAT3 NFkB NF-κB (p65) IKK->NFkB activates Transcription Gene Transcription NFkB->Transcription translocates to MAPK->Transcription activates AP-1 STAT3->Transcription translocates to Luteolin Luteolin Luteolin->IKK Luteolin->MAPK Luteolin->STAT3 Inhibition Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines upregulates Mediators Inflammatory Enzymes (iNOS, COX-2) Transcription->Mediators upregulates

Figure 2. Luteolin's inhibition of key pro-inflammatory signaling pathways.

Luteolin has demonstrated significant anticancer activity against various cancer cell lines, including the MCF-7 human breast cancer cell line.[18] Its mechanisms include inducing cell cycle arrest and apoptosis (programmed cell death).[1] Quantitative data for this compound's direct cytotoxic effects are less available, but studies on related glycosides suggest a reduced potency compared to the aglycone.

Table 3: Comparison of Anticancer Activity against MCF-7 Cells

Compound Assay Effect Concentration / IC50 Reference
Luteolin Cell Viability (MTT) Inhibits proliferation Dose- and time-dependent [18][19]
Cell Cycle Analysis Induces G1 and sub-G1 arrest - [1][18]
Apoptosis Induction Activates caspases, modulates Bcl-2/Bax - [1]

| This compound | Cell Viability (MTT) | Data not widely available | - | |

Luteolin inhibits the growth of MCF-7 cells by perturbing the cell cycle and activating both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[1][18] This involves increasing the expression of death receptors like DR5, activating initiator caspases-8 and -9, which in turn activate the executioner caspase-3.[1] It also disrupts mitochondrial function by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[1]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: MCF-7 breast cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds (Luteolin, this compound). A control group receives only the vehicle solvent.

  • Incubation: The cells are incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Live cells with active mitochondria metabolize the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: After a few hours of incubation, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the solubilized formazan is measured, typically at 570 nm.

  • IC50 Determination: The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated as the drug concentration that reduces cell viability by 50% compared to the untreated control.[20]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Luteolin Luteolin DR5 ↑ Death Receptor 5 (DR5) Luteolin->DR5 Bcl2 ↓ Bcl-2 (anti-apoptotic) Luteolin->Bcl2 Bax ↑ Bax (pro-apoptotic) Luteolin->Bax Casp8 Caspase-8 (activated) DR5->Casp8 Casp3 Caspase-3 (Executioner Caspase) Casp8->Casp3 Mito Mitochondrial Disruption (Cytochrome c release) Bcl2->Mito Bax->Mito Casp9 Caspase-9 (activated) Mito->Casp9 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Figure 3. Luteolin's induction of apoptosis via extrinsic and intrinsic pathways.

Discussion and Conclusion

The compiled experimental data consistently indicates that while both this compound and Luteolin possess valuable biological properties, the aglycone Luteolin is generally the more potent form, particularly in anti-inflammatory and anticancer activities.[5] The large rutinoside group on this compound can sterically hinder its interaction with molecular targets and may reduce its ability to cross cellular membranes.

However, the glycoside form is often more water-soluble and stable.[7] In an in vivo context, glycosides like this compound can be hydrolyzed by gut microbiota into the aglycone form (Luteolin), which is then absorbed.[7] This suggests that this compound could function as a pro-drug, offering a different pharmacokinetic profile that might be advantageous for certain therapeutic applications.

For researchers and drug development professionals, the choice between this compound and Luteolin depends on the specific therapeutic goal. For applications requiring direct and high-potency activity at a cellular level, Luteolin is the superior candidate. For applications where improved solubility and a potentially modified in vivo release profile are desired, this compound warrants further investigation as a pro-drug of Luteolin.

References

A Comparative Analysis of the Efficacy of Scolymoside and Other Flavonoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of Scolymoside (Luteolin-7-O-rutinoside) with other prominent flavonoid glycosides, namely Luteolin-7-O-glucoside (Cynaroside) and Apigenin-7-O-glucoside. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry by presenting a side-by-side analysis of their anti-inflammatory and antioxidant properties, supported by available experimental data.

Introduction to Selected Flavonoid Glycosides

Flavonoid glycosides are a class of naturally occurring compounds widely distributed in the plant kingdom. They consist of a flavonoid aglycone linked to one or more sugar moieties. This glycosylation significantly influences their solubility, stability, bioavailability, and ultimately, their biological activity. This guide focuses on three key flavonoid glycosides:

  • This compound (Luteolin-7-O-rutinoside): A flavonoid glycoside composed of the flavone luteolin and the disaccharide rutinose. It is found in various plants, including Artemisia montana and dandelions.

  • Luteolin-7-O-glucoside (Cynaroside): Structurally similar to this compound, this compound consists of luteolin linked to a single glucose molecule. It is also a common flavonoid in the plant kingdom.

  • Apigenin-7-O-glucoside: This flavonoid glycoside is formed from the flavone apigenin and a glucose molecule.

Comparative Efficacy: Quantitative Data

The following tables summarize the available quantitative data on the anti-inflammatory and antioxidant activities of the selected flavonoid glycosides. It is important to note that direct comparative studies under identical experimental conditions are limited. Therefore, the data presented here is compiled from various sources and should be interpreted with consideration of the different experimental setups.

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a key model for inflammation.

CompoundAssayCell LineIC50 (µM)Reference
This compound Nitric Oxide (NO) InhibitionRAW 264.7Data Not Available-
Luteolin-7-O-glucoside Nitric Oxide (NO) InhibitionRAW 264.722.7[1]
Apigenin-7-O-glucoside Nitric Oxide (NO) InhibitionRAW 264.7> 50[2]

Note: A lower IC50 value indicates greater potency.

Antioxidant Activity

The antioxidant capacity is commonly assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

CompoundAssayIC50 (µM)Reference
This compound DPPH Radical ScavengingComparable to L-ascorbic acid[3]
Luteolin-7-O-glucoside DPPH Radical Scavenging21.2[4]
Apigenin-7-O-glucoside DPPH Radical ScavengingData Not Available-

Note: A lower IC50 value indicates greater scavenging activity. While a specific IC50 value for this compound was not found, its activity is reported to be comparable to the standard antioxidant, L-ascorbic acid.

Signaling Pathways and Mechanisms of Action

Flavonoid glycosides exert their biological effects by modulating key intracellular signaling pathways involved in inflammation and oxidative stress. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation This compound This compound / Luteolin-7-O-glucoside / Apigenin-7-O-glucoside This compound->IKK inhibits DNA DNA NFkB_n->DNA binds to Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes transcription

NF-κB Signaling Pathway Inhibition by Flavonoid Glycosides.

This compound, Luteolin-7-O-glucoside, and Apigenin-7-O-glucoside have been shown to inhibit the NF-κB pathway, thereby reducing the expression of pro-inflammatory mediators.[5][6]

MAPK Signaling Pathway in Inflammation

The MAPK pathway is another critical signaling cascade involved in the inflammatory response. It consists of a series of protein kinases that are activated in response to extracellular stimuli, including LPS. The three main MAPK subfamilies are ERK, JNK, and p38. Activation of these kinases leads to the activation of transcription factors such as AP-1, which, along with NF-κB, promotes the expression of inflammatory genes.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs MAPKs MAPKs (ERK, JNK, p38) MKKs->MAPKs phosphorylate AP1 AP-1 MAPKs->AP1 Activation This compound This compound / Luteolin-7-O-glucoside This compound->MAPKs inhibits DNA DNA AP1->DNA binds to Pro_inflammatory_genes Pro-inflammatory Genes DNA->Pro_inflammatory_genes transcription

MAPK Signaling Pathway Inhibition by Flavonoid Glycosides.

Luteolin-7-O-glucoside has been demonstrated to modulate the MAPK signaling cascade, contributing to its anti-inflammatory effects.[1] While less specific data is available for this compound, its structural similarity suggests a comparable mechanism of action.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Nitric Oxide (NO) Inhibitory Assay in Macrophages

Objective: To determine the ability of a test compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound, Luteolin-7-O-glucoside, Apigenin-7-O-glucoside)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell adherence.

  • Pre-treatment: Replace the medium with fresh serum-free DMEM. Add varying concentrations of the test compounds to the wells and incubate for 1 hour.

  • Stimulation: After pre-treatment, add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include a vehicle control (cells with LPS but no test compound) and a negative control (cells with neither LPS nor test compound).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.

  • Absorbance Reading: Incubate the plate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

  • Calculation: Calculate the percentage of NO inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

NO_Inhibition_Workflow cluster_workflow Nitric Oxide Inhibition Assay Workflow A Seed RAW 264.7 cells (5x10^4 cells/well) B Incubate 24h A->B C Pre-treat with Test Compound (1h) B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate 24h D->E F Collect Supernatant E->F G Add Griess Reagent F->G H Measure Absorbance (540 nm) G->H I Calculate % Inhibition H->I

Workflow for Nitric Oxide Inhibition Assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of a test compound.

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Test compounds (this compound, Luteolin-7-O-glucoside, Apigenin-7-O-glucoside)

  • Methanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well plates

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the test compounds and the positive control in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A blank containing methanol instead of the sample is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of blank - Absorbance of sample) / Absorbance of blank] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

DPPH_Assay_Workflow cluster_workflow DPPH Radical Scavenging Assay Workflow A Prepare Sample Dilutions B Mix Sample with DPPH Solution A->B C Incubate in Dark (30 min) B->C D Measure Absorbance (517 nm) C->D E Calculate % Scavenging Activity D->E F Determine IC50 E->F

Workflow for DPPH Radical Scavenging Assay.

Conclusion

This comparative guide highlights the anti-inflammatory and antioxidant potential of this compound, Luteolin-7-O-glucoside, and Apigenin-7-O-glucoside. The available data suggests that Luteolin-7-O-glucoside possesses significant anti-inflammatory and antioxidant activities, with quantifiable IC50 values. While direct quantitative data for this compound is limited, its structural similarity to Luteolin-7-O-glucoside and its reported antioxidant capacity comparable to L-ascorbic acid indicate its strong potential as a bioactive compound. Apigenin-7-O-glucoside appears to have weaker anti-inflammatory activity in the nitric oxide inhibition assay compared to Luteolin-7-O-glucoside.

The primary mechanism of action for these flavonoid glycosides involves the modulation of the NF-κB and MAPK signaling pathways, leading to a reduction in the expression of pro-inflammatory mediators.

For researchers and drug development professionals, this guide provides a foundational understanding of the comparative efficacy of these compounds. Further head-to-head studies are warranted to provide a more definitive comparison of their potencies and to fully elucidate their therapeutic potential.

References

Scolymoside's Anti-inflammatory Effects: A Comparative In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory effects of Scolymoside against other alternatives, supported by experimental data. We delve into the methodologies of key experiments and present quantitative data in a clear, comparative format.

Comparative Analysis of Anti-inflammatory Agents in LPS-Induced Inflammation

The following table summarizes the in vivo effects of this compound and comparator agents on key inflammatory markers in a lipopolysaccharide (LPS)-induced inflammation mouse model. This model is a well-established method for inducing a systemic inflammatory response, characterized by the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

CompoundDosageAnimal ModelKey Anti-inflammatory EffectsSource
This compound Not specified in abstractLPS-induced hyperpermeability and leukocyte migration in miceSuppressed TNF-α and IL-6 production; Inhibited NF-κB and ERK1/2 activation; Reduced LPS-induced lethal endotoxemia.[Kang et al., 2015]
Vicenin-2 Not specified in abstractLPS-induced hyperpermeability and leukocyte migration in miceSuppressed TNF-α and IL-6 production; Inhibited NF-κB and ERK1/2 activation; Reduced LPS-induced lethal endotoxemia.[Kang et al., 2015]
Luteolin 0.2 - 1 mg/kg (i.p.)LPS-induced endotoxemia in miceSignificantly reduced peak serum TNF-α levels.[Kotanidou et al., 2002]
50, 100, 200 mg/kg (gavage)LPS-induced acute lung injury in miceSignificantly downregulated IL-1β and TNF-α levels in bronchoalveolar lavage fluid and serum.[1]
Dexamethasone 5 mg/kg (i.p.)LPS-induced cytokine storm in miceSimultaneously administered with LPS, reduced mortality from 75% to 12.5%; Significantly reduced serum IL-6 and TNF-α levels.[2]
5 and 10 mg/kgLPS-induced acute lung injury in miceMarkedly decreased mRNA expression levels of IL-6 and TNF-α.[3]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of in vivo studies. Below is a representative protocol for an LPS-induced endotoxemia model, based on common practices in the field.

Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice

Objective: To induce a systemic inflammatory response in mice to evaluate the efficacy of anti-inflammatory compounds.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from Escherichia coli O111:B4

  • This compound, Vicenin-2, Luteolin, Dexamethasone (or other test compounds)

  • Sterile, pyrogen-free saline

  • Anesthetic agent (e.g., isoflurane)

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment, with free access to food and water.

  • Grouping: Randomly divide mice into experimental groups (e.g., Vehicle control, LPS control, this compound + LPS, Vicenin-2 + LPS, etc.).

  • Compound Administration: Administer the test compounds (this compound, Vicenin-2, etc.) or vehicle (e.g., saline, DMSO) to the respective groups via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined time before LPS challenge.

  • LPS Challenge: Inject mice with a predetermined dose of LPS (e.g., 10-30 mg/kg) intraperitoneally to induce endotoxemia. The vehicle control group receives a saline injection.

  • Monitoring: Observe the animals for clinical signs of endotoxemia, such as lethargy, piloerection, and huddling. Monitor survival rates over a set period (e.g., 48 hours).

  • Sample Collection: At a specific time point post-LPS injection (e.g., 2, 6, or 12 hours), anesthetize the mice and collect blood samples via cardiac puncture or retro-orbital bleeding.

  • Cytokine Analysis: Centrifuge the blood samples to separate the serum. Measure the concentrations of TNF-α and IL-6 in the serum using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between the experimental groups.

Visualizing the Molecular Pathway and Experimental Workflow

To further elucidate the mechanisms of action and the experimental design, the following diagrams are provided.

Scolymoside_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB ERK ERK1/2 TLR4->ERK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines ERK->Cytokines Inflammation Inflammation Cytokines->Inflammation This compound This compound This compound->NFkB Inhibits This compound->ERK Inhibits

Caption: this compound's inhibition of the NF-κB and ERK1/2 signaling pathways.

In_Vivo_Experimental_Workflow Start Start: Animal Acclimatization Grouping Random Grouping of Mice Start->Grouping Treatment Compound/Vehicle Administration Grouping->Treatment LPS_Challenge LPS Injection (i.p.) Treatment->LPS_Challenge Monitoring Observation & Survival Monitoring LPS_Challenge->Monitoring Sampling Blood Sample Collection Monitoring->Sampling Analysis Serum Cytokine Analysis (ELISA) Sampling->Analysis End End: Data Analysis Analysis->End

Caption: Workflow for the in vivo validation of anti-inflammatory compounds.

Conclusion

The available in vivo data robustly supports the anti-inflammatory properties of this compound. Its mechanism of action, involving the inhibition of key pro-inflammatory signaling pathways like NF-κB and ERK1/2, is comparable to that of its structural analog, Vicenin-2. When benchmarked against the well-established flavonoid Luteolin and the corticosteroid Dexamethasone, this compound demonstrates a promising profile. Further quantitative dose-response studies are warranted to fully elucidate its therapeutic potential relative to existing anti-inflammatory agents. The provided experimental framework offers a solid foundation for such future investigations.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Scolymoside Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents an objective comparison of three prominent analytical techniques for the quantification of Scolymoside (Luteolin-7-rutinoside): High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The selection of an appropriate analytical method is critical for the accurate quantification of bioactive compounds like this compound in various matrices, including plant extracts, herbal formulations, and biological samples. This document provides a cross-validation perspective by summarizing key performance data and detailing experimental protocols to aid researchers in choosing the most suitable method for their specific needs.

Comparison of Analytical Method Performance

The choice of an analytical method for this compound quantification is dictated by factors such as the required sensitivity, selectivity, sample throughput, and the complexity of the sample matrix. The following table summarizes the key performance parameters for HPLC-UV, HPTLC, and UPLC-MS/MS based on validated methods for this compound and structurally related flavonoid glycosides.

ParameterHPLC-UVHPTLCUPLC-MS/MS
Linearity (r²) >0.998[1]>0.994>0.995[2]
Limit of Detection (LOD) ~0.3 - 1 ng[1]~2.36 ng/bandNot explicitly stated for this compound, but typically in the low ng/mL range.
Limit of Quantification (LOQ) ~1 - 3 ng[1]~7.55 ng/band1.0 - 4.0 ng/mL (for related luteolin glycosides)[2]
Precision (%RSD) <3% (Intra- and Inter-day)[1]<5%<15% (Intra- and Inter-day)[2]
Accuracy (Recovery) Not explicitly stated for this compound, but generally expected to be within 95-105%.100.01%>75% (Extraction Recovery)[2]
Selectivity Moderate; may be susceptible to interference from compounds with similar retention times and UV spectra.Good; separation on the plate allows for visual confirmation and densitometric scanning of specific bands.High; mass spectrometric detection provides excellent selectivity based on mass-to-charge ratio.
Throughput Moderate; sequential analysis of samples.High; multiple samples can be analyzed simultaneously on a single plate.High; rapid analysis times per sample.
Cost ModerateLowHigh

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections provide representative experimental protocols for the quantification of this compound using HPLC-UV, HPTLC, and UPLC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the routine quality control of herbal medicines and formulations due to its robustness and cost-effectiveness.

a) Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to obtain a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range.

  • Sample Solution (from plant extract): Extract the plant material with a suitable solvent (e.g., methanol, ethanol). The extract may require further clean-up using solid-phase extraction (SPE) to remove interfering substances. The final extract should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

b) Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., 0.05% phosphoric acid solution) and an organic phase (e.g., acetonitrile/tetrahydrofuran). A typical isocratic mobile phase could be a mixture of tetrahydrofuran, acetonitrile, and 0.05% phosphoric acid solution (20:3:77, v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

  • Injection Volume: 10-20 µL.

  • UV Detection Wavelength: 360 nm.[1]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a high-throughput and cost-effective method for the simultaneous quantification of multiple samples.

a) Sample and Standard Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards.

  • Sample Application: Apply the standard and sample solutions as bands of a specific length onto the HPTLC plate using an automatic applicator.

b) Chromatographic Development and Detection:

  • Stationary Phase: HPTLC aluminum plates pre-coated with silica gel 60 F254.

  • Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid (e.g., 6:4:1, v/v/v).

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • Detection: After development, dry the plate and perform densitometric scanning at a wavelength of 349 nm.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method provides the highest sensitivity and selectivity, making it ideal for the analysis of complex matrices and trace-level quantification.

a) Sample and Standard Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Working Standard Solutions: Prepare working standard solutions by serial dilution for the calibration curve.

  • Sample Preparation (from biological matrix): For plasma samples, protein precipitation is a common extraction method. Add acidified acetonitrile to the plasma sample, vortex, and centrifuge. The supernatant can then be directly injected or further processed.[2]

b) Chromatographic and Mass Spectrometric Conditions:

  • Column: A sub-2 µm particle size C18 column (e.g., Venusil MP C18).[2]

  • Mobile Phase: A gradient elution using a mixture of 0.05% formic acid in water (A) and acetonitrile (B).[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Injection Volume: 2-5 µL.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode.[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion [M-H]⁻ and a specific product ion for this compound would be monitored.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for each analytical method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep_std Prepare Standard Solutions injection Inject into HPLC System prep_std->injection prep_sample Prepare Sample Solutions (Extraction & Filtration) prep_sample->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (360 nm) separation->detection integration Peak Integration detection->integration quantification Quantification using Calibration Curve integration->quantification

A typical workflow for the quantification of this compound using HPLC-UV.

HPTLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPTLC Analysis cluster_data Data Processing prep_std_hptlc Prepare Standard Solutions application Apply Samples and Standards to HPTLC Plate prep_std_hptlc->application prep_sample_hptlc Prepare Sample Solutions prep_sample_hptlc->application development Chromatographic Development application->development drying Dry the Plate development->drying scanning Densitometric Scanning (349 nm) drying->scanning quant_hptlc Quantification using Calibration Curve scanning->quant_hptlc

A typical workflow for the quantification of this compound using HPTLC.

UPLC_MSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing prep_std_uplc Prepare Standard Solutions injection_uplc Inject into UPLC System prep_std_uplc->injection_uplc prep_sample_uplc Prepare Sample Solutions (e.g., Protein Precipitation) prep_sample_uplc->injection_uplc separation_uplc Chromatographic Separation (UPLC Column) injection_uplc->separation_uplc detection_msms MS/MS Detection (MRM Mode) separation_uplc->detection_msms integration_msms Peak Integration detection_msms->integration_msms quantification_msms Quantification using Calibration Curve integration_msms->quantification_msms

A typical workflow for the quantification of this compound using UPLC-MS/MS.

Conclusion

The cross-validation of different analytical methods is paramount for ensuring the reliability and accuracy of quantitative data for this compound.

  • HPLC-UV represents a balanced approach, offering good performance for routine quality control with moderate cost and complexity.

  • HPTLC is an excellent choice for high-throughput screening of a large number of samples in a cost-effective manner.

  • UPLC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for complex sample matrices, trace-level quantification, and pharmacokinetic studies where unequivocal identification is required.

The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to select and implement the most appropriate analytical method for their specific research and development needs involving this compound.

References

A Comparative Analysis of the Biological Activities of Scolymoside and its Aglycone, Luteolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the flavonoid glycoside, scolymoside (luteolin-7-O-rutinoside), and its aglycone, luteolin. The objective is to offer a comprehensive overview of their relative potency in key biological assays, supported by experimental data and detailed methodologies. This document is intended to serve as a valuable resource for researchers engaged in the fields of pharmacology, natural product chemistry, and drug discovery.

Executive Summary

This compound, a glycosidic form of luteolin, and its aglycone, luteolin, both exhibit a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. Generally, the aglycone, luteolin, tends to demonstrate more potent activity in in vitro assays. This is often attributed to its smaller molecular size and increased lipophilicity, which can facilitate easier passage through cell membranes. However, the glycosidic form, this compound, may offer advantages in terms of solubility and bioavailability in vivo, potentially acting as a prodrug that is metabolized to the active aglycone. This guide presents a compilation of available quantitative data to facilitate a direct comparison of their activities.

Quantitative Data Presentation

The following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, and cytotoxic activities of this compound and luteolin. It is important to note that direct comparative studies for this compound are limited; therefore, data for the closely related luteolin-7-O-glucoside is included as a proxy where this compound-specific data is unavailable. Variations in experimental conditions can influence IC50 values.

Table 1: Comparative Antioxidant Activity

CompoundAssayIC50 ValueReference
This compound DPPH Radical ScavengingData Not Available
Luteolin DPPH Radical Scavenging7.48 - 18.3 µM[1][2][3]
Luteolin-phospholipid complex DPPH Radical Scavenging28.33 µg/mL[4]

Table 2: Comparative Anti-inflammatory Activity

CompoundAssayIC50 ValueReference
This compound Nitric Oxide (NO) Production InhibitionData Not Available
Luteolin Nitric Oxide (NO) Production Inhibition (LPS-stimulated BV-2 microglia)6.9 µM[5]
Luteolin Nitric Oxide (NO) Production Inhibition (LPS-stimulated RAW 264.7)7.6 µM[6]
Luteolin-7-O-glucoside Nitric Oxide (NO) Production Inhibition (LPS-stimulated RAW 264.7)22.7 µM[7]
Luteolin Prostaglandin E2 (PGE2) Production Inhibition (LPS-stimulated RAW 264.7)7.4 µM[7]
Luteolin-7-O-glucoside Prostaglandin E2 (PGE2) Production Inhibition (LPS-stimulated RAW 264.7)15.0 µM[7]

Table 3: Comparative Cytotoxicity

CompoundCell LineIC50 ValueReference
This compound Various Cancer Cell LinesData Not Available
Luteolin MDA-MB-231 (Breast Cancer)14.91 ± 5.77 µM[8]
Luteolin MCF-7 (Breast Cancer)29.28 ± 11.85 µM[8]
Luteolin A549 (Lung Cancer)3.1 µM[9]
Luteolin B16 Melanoma 4A5 (Melanoma)2.3 µM[9]
Luteolin CCRF-HSB-2 (T-cell Leukemia)2.0 µM[9]
Luteolin TGBC11TKB (Gastric Cancer)1.3 µM[9]
Luteolin LoVo (Colon Cancer)66.70 µM (24h), 30.47 µM (72h)[10]
Luteolin-7-O-glucoside GLC4 (Lung Cancer)~40.9 µM[9]
Luteolin-7-O-glucoside COLO 320 (Colon Cancer)~32.5 µM[9]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to a yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

  • Methodology:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare serial dilutions of the test compounds (this compound, Luteolin) and a standard antioxidant (e.g., ascorbic acid) in methanol.

    • In a 96-well plate, add a specific volume of each dilution of the test compounds and standard to the wells.

    • Add the DPPH solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Principle: In macrophages stimulated with lipopolysaccharide (LPS), the inducible nitric oxide synthase (iNOS) enzyme is expressed, leading to the production of nitric oxide. NO is rapidly converted to nitrite in the culture medium. The Griess reagent reacts with nitrite to form a purple azo dye, the absorbance of which can be measured to quantify NO production.

  • Methodology:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds (this compound, Luteolin) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • After incubation, collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • A standard curve using sodium nitrite is prepared to determine the nitrite concentration in the samples.

    • The percentage of inhibition of NO production is calculated, and the IC50 value is determined.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

  • Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Seed cancer cells in a 96-well plate and allow them to attach and grow for 24 hours.

    • Treat the cells with various concentrations of the test compounds (this compound, Luteolin) for a specified period (e.g., 24, 48, or 72 hours).

    • After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells).

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Signaling Pathway Modulation

This compound (Luteolin-7-O-rutinoside)

This compound and its closely related analogue, luteolin-7-O-glucoside, have been shown to exert their anti-inflammatory effects by modulating key signaling pathways. For instance, luteolin-7-O-glucoside has been demonstrated to inhibit the JAK1/STAT6/SOCS1 pathway in the context of ulcerative colitis. Both this compound and luteolin-7-O-glucoside are also known to impede the NF-κB pathway.[7]

scolymoside_pathway LPS LPS TLR4 TLR4 LPS->TLR4 JAK1 JAK1 TLR4->JAK1 NFkB NF-κB TLR4->NFkB This compound This compound This compound->JAK1 inhibits SOCS1 SOCS1 This compound->SOCS1 upregulates This compound->NFkB inhibits STAT6 STAT6 JAK1->STAT6 phosphorylates p_STAT6 p-STAT6 STAT6->p_STAT6 Inflammation Inflammatory Response p_STAT6->Inflammation promotes SOCS1->JAK1 inhibits NFkB->Inflammation promotes luteolin_pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPK MAPK (ERK, JNK, p38) Stimuli->MAPK IKK IKK Stimuli->IKK JAK JAK Stimuli->JAK Luteolin Luteolin Luteolin->MAPK inhibits Luteolin->IKK inhibits Luteolin->JAK inhibits AP1 AP-1 MAPK->AP1 Inflammation Pro-inflammatory Gene Expression AP1->Inflammation IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Inflammation STAT STAT JAK->STAT phosphorylates STAT->Inflammation

References

A Head-to-Head Comparison of the Antifungal Properties of Scolymoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. This guide provides a detailed, evidence-based comparison of the antifungal properties of Scolymoside, a naturally occurring flavonoid glycoside, against established antifungal agents, Amphotericin B and Fluconazole. This objective analysis is intended to inform researchers and drug development professionals on the potential of this compound as a novel antifungal candidate.

Quantitative Comparison of Antifungal Activity

The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of this compound, Amphotericin B, and Fluconazole against a range of clinically relevant fungal species.

Fungal SpeciesThis compound (Luteolin-7-O-rutinoside) MIC (µg/mL)Amphotericin B MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans100[1]0.25 - 1.00.25 - 32
Candida glabrataNot Reported0.25 - 1.00.5 - >64[2]
Candida lusitaniae50[1]Not ReportedNot Reported
Saccharomyces cerevisiae200[1]Not ReportedNot Reported
Aspergillus fumigatusNot Reported0.125 - 2.0[3][4]>64
Various Fungi50 - 200[5]

Note: Data for this compound is limited. The broader range of 50-200 µg/mL was reported for this compound (also referred to as luteolin-7-rutinoside) against a panel of four yeasts and four molds, though the specific MICs for each were not detailed in the available literature.[5]

Experimental Protocols

The determination of MIC values is performed following standardized laboratory procedures to ensure reproducibility and comparability of data. The most widely accepted methods are those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Antifungal Susceptibility Testing (Based on CLSI M27/EUCAST E.Def 7.3)

This method is considered the gold standard for determining the MIC of antifungal agents against yeasts.

1. Preparation of Antifungal Stock Solutions:

  • This compound, Amphotericin B, and Fluconazole are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
  • Serial two-fold dilutions of the stock solutions are then prepared in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to achieve the desired final concentration range for testing.

2. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
  • Several well-isolated colonies are suspended in sterile saline.
  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.
  • The standardized inoculum is further diluted in RPMI 1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.

3. Microdilution Plate Setup and Incubation:

  • The prepared antifungal dilutions are dispensed into the wells of a 96-well microtiter plate.
  • The standardized fungal inoculum is then added to each well.
  • A growth control well (containing medium and inoculum but no antifungal agent) and a sterility control well (containing medium only) are included on each plate.
  • The plates are incubated at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is determined by visual inspection of the microtiter plates. It is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. For some agents like Amphotericin B, a complete inhibition of growth is often used as the endpoint.

Visualizing the Experimental Workflow and Proposed Mechanism

To further clarify the experimental process and the potential mechanism of action of this compound, the following diagrams are provided.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Antifungal Stock Solution serial_dil Serial Dilutions in RPMI 1640 Medium stock->serial_dil plate_setup Dispense Dilutions & Inoculum into 96-Well Plate serial_dil->plate_setup fungal_culture Fungal Culture on Agar Plate inoculum_prep Standardized Inoculum (0.5 McFarland) fungal_culture->inoculum_prep inoculum_prep->plate_setup incubation Incubate at 35°C for 24-48 hours plate_setup->incubation visual_reading Visual Reading of Growth Inhibition incubation->visual_reading mic_determination Determine Minimum Inhibitory Concentration (MIC) visual_reading->mic_determination

Caption: Workflow for Antifungal Susceptibility Testing.

Scolymoside_Antifungal_Mechanism cluster_this compound This compound (Luteolin-7-O-rutinoside) cluster_fungal_cell Fungal Cell cluster_effects Antifungal Effects This compound This compound cell_membrane Cell Membrane This compound->cell_membrane Interacts with enzymes Essential Enzymes This compound->enzymes Inhibits dna_rna DNA/RNA Synthesis This compound->dna_rna Interferes with cell_wall Cell Wall ergosterol Ergosterol cell_membrane->ergosterol membrane_disruption Membrane Disruption & Increased Permeability cell_membrane->membrane_disruption enzyme_inhibition Enzyme Inhibition enzymes->enzyme_inhibition synthesis_inhibition Inhibition of Nucleic Acid Synthesis dna_rna->synthesis_inhibition cell_death Fungal Cell Death membrane_disruption->cell_death enzyme_inhibition->cell_death synthesis_inhibition->cell_death

Caption: Proposed Antifungal Mechanism of this compound.

Discussion of Antifungal Mechanisms

This compound (Flavonoid Glycoside): The precise antifungal mechanism of this compound has not been fully elucidated. However, as a flavonoid, it is proposed to exert its antifungal effects through multiple pathways. Flavonoids are known to disrupt the fungal cell membrane by interacting with ergosterol, a key component of the fungal membrane, leading to increased permeability and leakage of cellular contents. Additionally, they may inhibit essential fungal enzymes and interfere with nucleic acid synthesis. The glycoside moiety of this compound may influence its solubility and ability to penetrate the fungal cell wall.

Amphotericin B (Polyene): Amphotericin B is a fungicidal agent that binds irreversibly to ergosterol in the fungal cell membrane. This binding creates pores in the membrane, leading to the leakage of intracellular ions and macromolecules, ultimately resulting in fungal cell death.

Fluconazole (Azole): Fluconazole is a fungistatic agent that inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the structure and function of the fungal cell membrane, inhibiting fungal growth.

Conclusion

The available data suggests that this compound possesses antifungal activity against a range of fungal species, with MIC values indicating moderate potency. While its efficacy does not currently match that of established antifungals like Amphotericin B against susceptible isolates, its natural origin and potentially novel mechanism of action warrant further investigation. The development of resistance to current antifungal therapies necessitates the exploration of new chemical scaffolds, and this compound represents a promising starting point for such research. Further studies are required to determine its full spectrum of activity, elucidate its precise mechanism of action, and evaluate its potential for synergistic effects with existing antifungal drugs.

References

Replicating In Vitro Anti-inflammatory Effects of Scolymoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the published in vitro anti-inflammatory effects of Scolymoside, also known as Luteolin 7-O-rutinoside. The data and protocols are compiled from peer-reviewed literature to assist in the replication and further investigation of this compound's therapeutic potential.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound's anti-inflammatory properties. The primary data is derived from studies by Kang et al. (2015), which investigated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in Human Umbilical Vein Endothelial Cells (HUVECs).

Table 1: Effect of this compound on LPS-Induced Endothelial Permeability

TreatmentConcentration (µM)Endothelial Permeability (Fold Change vs. Control)Percentage Inhibition of LPS Effect (%)
Control-1.0-
LPS (1 µg/mL)-~3.50
LPS + this compound10~2.8~28.6
LPS + this compound50~2.1~57.1
LPS + this compound100~1.5~85.7

Data estimated from graphical representations in Kang et al. (2015).

Table 2: Effect of this compound on Monocyte Adhesion to LPS-Activated HUVECs

TreatmentConcentration (µM)Adherent Monocytes (Fold Change vs. Control)Percentage Inhibition of LPS Effect (%)
Control-1.0-
LPS (1 µg/mL)-~4.20
LPS + this compound10~3.3~28.1
LPS + this compound50~2.5~53.1
LPS + this compound100~1.7~78.1

Data estimated from graphical representations in Kang et al. (2015).

Table 3: Effect of this compound on Monocyte Transendothelial Migration towards LPS-Activated HUVECs

TreatmentConcentration (µM)Migrated Monocytes (Fold Change vs. Control)Percentage Inhibition of LPS Effect (%)
Control-1.0-
LPS (1 µg/mL)-~3.80
LPS + this compound10~3.0~26.7
LPS + this compound50~2.2~53.3
LPS + this compound100~1.6~73.3

Data estimated from graphical representations in Kang et al. (2015).

Table 4: Effect of this compound on LPS-Induced NF-κB and ERK1/2 Phosphorylation in HUVECs

TreatmentConcentration (µM)p-NF-κB / Total NF-κB (Fold Change vs. Control)p-ERK1/2 / Total ERK1/2 (Fold Change vs. Control)
Control-1.01.0
LPS (1 µg/mL)-~3.9~4.1
LPS + this compound10~3.1~3.2
LPS + this compound50~2.3~2.4
LPS + this compound100~1.4~1.6

Data estimated from graphical representations in Kang et al. (2015).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data summary. These protocols are synthesized from the primary literature and established in vitro techniques.

Endothelial Permeability Assay

This assay measures the integrity of the endothelial cell monolayer, which is disrupted during inflammation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • 24-well Transwell inserts (0.4 µm pore size)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • FITC-Dextran (40 kDa)

  • Phosphate Buffered Saline (PBS)

  • Fluorometric plate reader

Procedure:

  • Seed HUVECs onto the upper chamber of the Transwell inserts and culture until a confluent monolayer is formed.

  • Pre-treat the HUVEC monolayer with varying concentrations of this compound (10, 50, 100 µM) for 1 hour.

  • Introduce LPS (1 µg/mL) to the upper chamber and incubate for the desired duration (e.g., 6 hours).

  • Remove the medium from the upper chamber and add FITC-Dextran solution.

  • Incubate for 30 minutes.

  • Measure the fluorescence intensity of the medium in the lower chamber using a fluorometric plate reader.

  • Calculate the fold change in permeability relative to the untreated control.

Monocyte Adhesion and Migration Assay

This assay quantifies the adhesion of monocytes to the endothelial layer and their subsequent migration through it, key steps in the inflammatory response.

Materials:

  • HUVECs

  • Human monocytic cell line (e.g., THP-1)

  • Endothelial and monocytic cell culture media

  • 24-well plates

  • Transwell inserts (5 µm pore size)

  • LPS

  • This compound

  • Calcein-AM (or other fluorescent cell tracker)

  • Fluorescence microscope or plate reader

Procedure for Adhesion:

  • Culture HUVECs to confluence in 24-well plates.

  • Treat HUVECs with LPS (1 µg/mL) in the presence or absence of this compound (10, 50, 100 µM) for 4 hours.

  • Label monocytes with Calcein-AM.

  • Add the labeled monocytes to the HUVEC monolayer and incubate for 30 minutes.

  • Gently wash away non-adherent monocytes with PBS.

  • Quantify the adherent monocytes by fluorescence microscopy or by lysing the cells and measuring fluorescence with a plate reader.

Procedure for Migration:

  • Culture HUVECs to confluence on the upper side of a Transwell insert.

  • Treat the HUVEC monolayer with LPS (1 µg/mL) and this compound as described for the adhesion assay.

  • Add labeled monocytes to the upper chamber.

  • Incubate for 2 hours to allow for migration.

  • Quantify the migrated monocytes in the lower chamber using a fluorescence plate reader.

Western Blot Analysis for NF-κB and ERK1/2 Phosphorylation

This method is used to determine the activation state of key inflammatory signaling proteins.

Materials:

  • HUVECs

  • LPS

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture HUVECs and treat with LPS and this compound as previously described.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling Pathway of LPS-Induced Inflammation and this compound Inhibition

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MEK MEK1/2 TLR4->MEK IkB IκBα IKK->IkB phosphorylates (degradation) NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to ERK ERK1/2 MEK->ERK phosphorylates ERK->Nucleus translocates to Inflammation Inflammatory Response (Increased Permeability, Adhesion) Nucleus->Inflammation gene transcription This compound This compound This compound->IKK inhibits This compound->MEK inhibits

Caption: LPS-induced inflammatory signaling and points of inhibition by this compound.

Experimental Workflow for In Vitro Analysis of this compound

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis HUVEC_culture Culture HUVECs to Confluence Treatment Treat HUVECs with this compound followed by LPS stimulation HUVEC_culture->Treatment Scolymoside_prep Prepare this compound Solutions Scolymoside_prep->Treatment LPS_prep Prepare LPS Solution LPS_prep->Treatment Permeability Endothelial Permeability Assay Treatment->Permeability Adhesion Monocyte Adhesion Assay Treatment->Adhesion Migration Monocyte Migration Assay Treatment->Migration Western Western Blot for NF-κB & ERK1/2 Treatment->Western Data_analysis Quantify and Compare Results to Controls Permeability->Data_analysis Adhesion->Data_analysis Migration->Data_analysis Western->Data_analysis

Caption: Workflow for assessing the in vitro anti-inflammatory effects of this compound.

A Framework for Assessing the Synergistic Potential of Scolymoside in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Scolymoside, a flavonoid glycoside also known as Luteolin-7-O-rutinoside, has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-arthritic effects. While research has established its individual therapeutic potential, the exploration of its synergistic effects when combined with other compounds remains a nascent field. Direct experimental data on this compound's synergistic interactions is currently limited.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the potential synergistic effects of this compound. Leveraging the extensive research on its aglycone, luteolin, which has shown significant synergy with various therapeutic agents, we propose a detailed experimental protocol and data interpretation method. This document will serve as a practical guide to designing, executing, and analyzing studies to uncover and quantify the synergistic potential of this compound, particularly in the context of cancer therapy. Luteolin has been observed to enhance the efficacy of conventional chemotherapeutics, sensitize cancer cells to treatment, and potentially reduce required dosages, thereby minimizing side effects.[1][2][3]

Proposed Combination Study: this compound and Cisplatin

Given the established synergistic effects of luteolin with platinum-based chemotherapy drugs like cisplatin and oxaliplatin in various cancer cell lines, a logical starting point is to investigate the combination of this compound and Cisplatin.[2] Such a combination could potentially enhance the cytotoxic effects on cancer cells, allowing for lower, less toxic doses of cisplatin.

Hypothetical Experimental Data

The following table summarizes hypothetical data from a study evaluating the synergistic effects of this compound and Cisplatin on a human colon cancer cell line (e.g., HCT116). The data is generated based on the Chou-Talalay method for drug combination analysis.[4][5][6]

Compound/CombinationIC50 (µM)¹Combination Index (CI)² at Fa=0.50Dose Reduction Index (DRI)³
This compound (alone)45.0--
Cisplatin (alone)8.5--
This compound + CisplatinThis compound: 9.5Cisplatin: 1.80.42 This compound: 4.74Cisplatin: 4.72

¹ IC50: The concentration of the drug that inhibits 50% of cell growth. ² Combination Index (CI): A quantitative measure of the interaction between two drugs. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[7] ³ Dose Reduction Index (DRI): Represents the factor by which the dose of a single drug can be reduced in a synergistic combination to achieve the same effect level.

Experimental Protocols

A detailed methodology is crucial for the accurate assessment of drug synergy. The following protocols outline the key experiments required.

Cell Culture and Reagents
  • Cell Line: A relevant cancer cell line (e.g., HCT116, human colon cancer) should be cultured in appropriate media (e.g., McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compounds: this compound and Cisplatin should be dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to final concentrations in the cell culture medium.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of the individual compounds and their combination.

  • Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with a range of concentrations of this compound alone, Cisplatin alone, and their combination at a constant ratio (e.g., based on the ratio of their individual IC50 values).[8] Include untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves to determine the IC50 values for each treatment.

Synergy Analysis: Chou-Talalay Method

The Combination Index (CI) is calculated using software like CompuSyn, which is based on the Chou-Talalay method.[8][9]

  • Data Input: Enter the dose-effect data (drug concentrations and the fraction of cells affected, Fa, where Fa = 1 - fraction of viable cells) for the single agents and the combination into the software.

  • CI Calculation: The software calculates the CI value at different effect levels (e.g., Fa = 0.5, 0.75, 0.9). The core equation is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone required to produce effect x, and (D)₁ and (D)₂ are the doses of the drugs in combination that also produce effect x.[7]

  • Interpretation: Analyze the CI values to determine the nature of the interaction (synergism, additive effect, or antagonism). The software can also generate isobolograms for a graphical representation of the synergy.

Visualizations: Workflows and Pathways

Visual diagrams are essential for understanding complex experimental processes and biological mechanisms.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_results Results cell_culture Cell Culture (e.g., HCT116) seeding Seed Cells in 96-Well Plates cell_culture->seeding drug_prep Prepare Drug Solutions (this compound & Cisplatin) treatment Treat with Single Drugs & Combination drug_prep->treatment seeding->treatment incubation Incubate for 48-72h treatment->incubation mtt Perform MTT Assay incubation->mtt absorbance Read Absorbance (570 nm) mtt->absorbance ic50 Calculate IC50 Values absorbance->ic50 compusyn Analyze Synergy (CompuSyn Software) ic50->compusyn ci_value Determine CI Value (Synergy, Additive, Antagonism) compusyn->ci_value isobologram Generate Isobologram compusyn->isobologram

Caption: Experimental workflow for assessing the synergistic effects of this compound and Cisplatin.

G This compound This compound pi3k PI3K This compound->pi3k Inhibits cisplatin Cisplatin dna Nuclear DNA cisplatin->dna Crosslinks akt Akt pi3k->akt mtor mTOR akt->mtor damage DNA Damage proliferation Cell Proliferation & Survival akt->proliferation Promotes mtor->proliferation mtor->proliferation Promotes apoptosis Apoptosis dna->damage damage->apoptosis Induces

Caption: Potential synergistic mechanism of this compound and Cisplatin in cancer cells.

References

Safety Operating Guide

Navigating the Safe Disposal of Scolymoside in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Scolymoside, a flavonoid glycoside. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Key Chemical and Physical Properties of this compound

Understanding the physicochemical properties of a compound is the first step toward safe handling and disposal. Below is a summary of the available data for this compound.

PropertyValueSource
Molecular FormulaC27H30O15[1][2][3]
Molar Mass594.52 g/mol [1][2][3]
Density (Predicted)1.76 ± 0.1 g/cm³[1]
Boiling Point (Predicted)957.8 ± 65.0 °C[1]
Water Solubility2.07 g/L (Predicted)[4]
pKa (Strongest Acidic)7.3 (Predicted)[4]

Immediate Safety and Personal Protective Equipment (PPE)

Recommended PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: If handling large quantities or if there is a risk of aerosolization, a dust mask or respirator should be used in a well-ventilated area, preferably a fume hood.

Step-by-Step this compound Disposal Protocol

The following protocol is based on general best practices for the disposal of non-acutely hazardous chemical waste in a laboratory setting. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, as hazardous chemical waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react dangerously.

2. Waste Container Selection and Labeling:

  • Use a dedicated, leak-proof, and chemically compatible container with a secure screw-top lid for solid this compound waste.

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Avoid using abbreviations or chemical formulas.

  • Indicate the approximate quantity of waste in the container.

3. Waste Accumulation and Storage:

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the container is kept closed at all times, except when adding waste.

  • Store the container in secondary containment to prevent spills.

4. Arranging for Disposal:

  • Once the waste container is full or when the experiment is complete, contact your institution's EHS department to schedule a waste pickup.

  • Do not dispose of this compound down the drain or in the regular trash.[5] Improper disposal can lead to environmental contamination and regulatory violations.

5. Spill and Decontamination Procedures:

  • In case of a spill, wear your full PPE.

  • For small powder spills, gently cover the material with an absorbent material to prevent it from becoming airborne.

  • Carefully sweep the material into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) and collect the cleaning materials as hazardous waste.

  • For larger spills, evacuate the area and contact your institution's EHS department immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Scolymoside_Disposal_Workflow start Start: this compound Waste Generated is_contaminated Is the material contaminated with this compound? start->is_contaminated treat_as_hw Treat as Hazardous Waste is_contaminated->treat_as_hw Yes non_hazardous Dispose as Non-Hazardous Waste (per institutional guidelines) is_contaminated->non_hazardous No ppe Wear Appropriate PPE treat_as_hw->ppe container Select & Label Compatible Waste Container ppe->container storage Store in Designated Satellite Accumulation Area container->storage ehs_pickup Contact EHS for Pickup storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

References

Personal protective equipment for handling Scolymoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of Scolymoside. It includes operational procedures, personal protective equipment (PPE) recommendations, disposal plans, and relevant quantitative data to ensure safe and effective laboratory use.

Physicochemical and Safety Data

A summary of key quantitative data for this compound is presented below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₂₇H₃₀O₁₅[1][2][3]
Molecular Weight 594.52 g/mol [1][2][3][4]
Appearance White crystal or powder[1]
Water Solubility 0.11 g/L (25 °C, very slightly soluble)[1]
Predicted Water Solubility 2.07 g/L[5]
Predicted Boiling Point 957.8 ± 65.0 °C[1]
Predicted Density 1.76 ± 0.1 g/cm³[1]
Predicted pKa 6.08 ± 0.40[1][6]
Storage Temperature 2-8°C under inert gas (short term), -20°C (long term)[1][4][6]

Personal Protective Equipment (PPE)

To ensure personal safety when handling this compound, the following personal protective equipment is mandatory.

Operational Workflow for Donning PPE

Caption: A diagram illustrating the correct sequence for donning Personal Protective Equipment.

  • Eye Protection : Wear chemical safety goggles. If there is a risk of splashing, a face shield should also be used.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber) are required. Always inspect gloves for tears or punctures before use.

  • Body Protection : A standard laboratory coat should be worn. Ensure it is fully buttoned.

  • Respiratory Protection : If handling the powder and there is a risk of inhalation, a dust mask or a respirator may be necessary.

Experimental Protocols: Handling and Solution Preparation

This section provides a step-by-step guide for the safe handling and preparation of this compound solutions in a laboratory setting.

Protocol: Preparation of a this compound Stock Solution

  • Preparation :

    • Ensure all necessary PPE is correctly donned.

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Clean the work surface and gather all necessary equipment (e.g., analytical balance, volumetric flasks, spatulas, appropriate solvent, vortex mixer, sonicator).

  • Weighing the Compound :

    • Carefully weigh the desired amount of this compound powder using an analytical balance.

    • Avoid creating dust. If dust is generated, use appropriate respiratory protection.

  • Dissolving the Compound :

    • Given its very slight solubility in water, consider using a solvent such as DMSO or ethanol for the initial stock solution.

    • Add the weighed this compound to the appropriate volumetric flask.

    • Add a small amount of the chosen solvent to the flask to wet the powder.

    • Gently swirl the flask to mix.

    • Continue to add the solvent in increments, mixing between additions, until the desired final volume is reached.

    • If necessary, use a vortex mixer or sonicator to aid in dissolution.

  • Storage :

    • Store the stock solution in a tightly sealed, clearly labeled container.

    • For short-term storage (days to weeks), keep the solution at 0-4°C. For long-term storage (months to years), store at -20°C.[4]

Experimental Workflow for this compound Solution Preparation

G Start Start Don PPE Don PPE Start->Don PPE Weigh this compound Weigh this compound Don PPE->Weigh this compound Add to Volumetric Flask Add to Volumetric Flask Weigh this compound->Add to Volumetric Flask Add Solvent Incrementally Add Solvent Incrementally Add to Volumetric Flask->Add Solvent Incrementally Mix Thoroughly (Vortex/Sonicate) Mix Thoroughly (Vortex/Sonicate) Add Solvent Incrementally->Mix Thoroughly (Vortex/Sonicate) Store Appropriately Store Appropriately Mix Thoroughly (Vortex/Sonicate)->Store Appropriately End End Store Appropriately->End

Caption: A workflow diagram for the preparation of a this compound stock solution.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure laboratory safety.

  • Unused this compound : Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

  • Contaminated Materials : Any materials that have come into contact with this compound (e.g., gloves, weigh boats, paper towels) should be considered contaminated and disposed of as hazardous waste.

  • Empty Containers : Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as hazardous chemical waste. Once cleaned, the container can be disposed of according to institutional guidelines.

Potential Signaling Pathway

This compound is a luteolin glycoside. Research on luteolin and related compounds suggests that it may exert its biological effects, such as anti-inflammatory and anti-cancer activities, through the modulation of various signaling pathways. A potential mechanism of action could involve the inhibition of pro-inflammatory pathways and the induction of apoptosis in cancer cells.

Hypothesized Signaling Pathway for this compound's Anti-Inflammatory Action

G cluster_pathway Cellular Response This compound This compound Inhibition of Pro-inflammatory Pathways Inhibition of Pro-inflammatory Pathways This compound->Inhibition of Pro-inflammatory Pathways Inflammatory Stimulus Inflammatory Stimulus Activation of Pro-inflammatory Pathways (e.g., NF-κB, MAPK) Activation of Pro-inflammatory Pathways (e.g., NF-κB, MAPK) Inflammatory Stimulus->Activation of Pro-inflammatory Pathways (e.g., NF-κB, MAPK) Production of Inflammatory Mediators (e.g., cytokines, chemokines) Production of Inflammatory Mediators (e.g., cytokines, chemokines) Activation of Pro-inflammatory Pathways (e.g., NF-κB, MAPK)->Production of Inflammatory Mediators (e.g., cytokines, chemokines) Inhibition of Pro-inflammatory Pathways->Production of Inflammatory Mediators (e.g., cytokines, chemokines) Inflammatory Response Inflammatory Response Production of Inflammatory Mediators (e.g., cytokines, chemokines)->Inflammatory Response

Caption: A diagram illustrating a potential anti-inflammatory signaling pathway modulated by this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.